4-(2-Hydroxyethyl)morpholin-3-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-hydroxyethyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-3-1-7-2-4-10-5-6(7)9/h8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQNYAFMZKEJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571007 | |
| Record name | 4-(2-Hydroxyethyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41036-01-5 | |
| Record name | 4-(2-Hydroxyethyl)-3-morpholinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41036-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Hydroxyethyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(2-Hydroxyethyl)morpholin-3-one CAS number 41036-01-5
An In-depth Technical Guide to 4-(2-Hydroxyethyl)morpholin-3-one (CAS: 41036-01-5) for Advanced Research and Pharmaceutical Development
Foreword: The Strategic Value of Privileged Scaffolds
In the landscape of modern drug discovery, the efficiency of synthesizing novel chemical entities is paramount. Central to this endeavor is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The morpholine ring is a quintessential example of such a scaffold, frequently incorporated into bioactive molecules to enhance potency and refine pharmacokinetic profiles.[1][2][3] This guide focuses on a specific, functionalized derivative, this compound, a versatile intermediate poised for application in exploratory medicinal chemistry and the development of next-generation therapeutics. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a strategic overview of this compound's synthesis, characterization, and potential utility, grounded in established chemical principles and field-proven insights.
Physicochemical and Structural Profile
This compound is a heterocyclic compound featuring a morpholin-3-one core functionalized with a hydroxyethyl group on the nitrogen atom. This combination of a lactam and a primary alcohol offers dual reactivity, making it a valuable building block for chemical library synthesis.
| Property | Value | Source(s) |
| CAS Number | 41036-01-5 | [4][5][6] |
| Molecular Formula | C₆H₁₁NO₃ | [4][5][6] |
| Molecular Weight | 145.16 g/mol | [4][5][6] |
| IUPAC Name | This compound | [4][6] |
| Appearance | Typically an oil | [5] |
| Purity | Commercially available up to 95% | [4][6] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is efficiently achieved through a one-pot cyclization reaction. The protocol described in the literature provides a robust and scalable method for its preparation.[5]
Synthesis Protocol: N-Alkylation and Intramolecular Cyclization
This procedure involves the reaction of diethanolamine with an acetate synthon, such as methyl chloroacetate, under basic conditions.
Step-by-Step Methodology:
-
Base Preparation: A strong, non-nucleophilic base, potassium tert-butoxide (1.1 eq.), is dissolved in a non-polar solvent like toluene. The mixture is heated (e.g., to 75 °C) to ensure complete dissolution.
-
Scientist's Insight: Potassium tert-butoxide is chosen for its high basicity, which is sufficient to deprotonate one of the hydroxyl groups of diethanolamine, forming a potassium alkoxide. This in-situ formation of the alkoxide is more reactive than the amine for the initial nucleophilic attack. Toluene is an excellent solvent for this reaction as it is inert and has a suitable boiling point for the reaction temperature.
-
-
Nucleophile Addition: Diethanolamine (1.0 eq.) is slowly added to the heated base suspension.
-
Electrophile Addition: Methyl chloroacetate (1.05 eq.) is then added slowly to the reaction mixture. The reaction is maintained at temperature for approximately 2 hours.
-
Scientist's Insight: The reaction proceeds via an initial O-alkylation followed by an intramolecular N-acylation (cyclization), or vice-versa. The strong base favors deprotonation of the hydroxyl group, leading to the formation of an ether linkage first, followed by the amide bond formation to close the ring. A slight excess of the chloroacetate ensures complete consumption of the diethanolamine.
-
-
Work-up and Purification: After the reaction is complete, methanol is added to the warm mixture to quench any remaining base and help precipitate salts. The salts are filtered off, and the organic layer is concentrated under reduced pressure. The resulting crude product (an orange oil) can be purified by high-vacuum distillation to yield the final product as a highly pure, colorless oil.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
A robust analytical package is essential for confirming the identity and purity of the synthesized intermediate.
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the primary functional groups. A broad peak around 3410 cm⁻¹ corresponds to the O-H stretch of the alcohol, and a strong, sharp peak at 1633 cm⁻¹ is indicative of the C=O stretch of the tertiary lactam.[5]
-
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry shows a molecular ion (M+) peak at m/z 145. The fragmentation pattern is also informative, with a base peak at m/z 114, corresponding to the loss of the CH₂OH group, which is a common fragmentation pathway for such molecules.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
While experimental spectra are not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and known data for similar morpholine derivatives.[7][8][9]
-
¹H NMR:
-
The two protons of the hydroxyl group's adjacent methylene (-N-CH₂-CH₂-OH) are expected to appear as a triplet around 3.5-3.7 ppm.
-
The two protons of the other methylene in the ethyl group (-N-CH₂-CH₂-OH) would likely be a triplet around 3.3-3.5 ppm.
-
The protons on the morpholine ring would show distinct signals. The -O-CH₂-C=O protons would be a singlet around 4.2 ppm. The -N-CH₂-CH₂-O- protons would appear as two triplets, likely in the range of 3.6-4.0 ppm.
-
-
¹³C NMR:
-
The carbonyl carbon (C=O) is the most deshielded, expected around 168-172 ppm.
-
The carbons attached to oxygen (-CH₂-O-) would be in the 65-70 ppm range.
-
The carbons attached to nitrogen (-CH₂-N-) would appear between 45-60 ppm.
-
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates.
Suggested HPLC Method:
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, would be effective. A gradient from 5% to 95% B over 15-20 minutes should provide good separation of the main peak from any starting materials or by-products.
-
Detection: UV detection at a wavelength around 210 nm is appropriate, as the lactam carbonyl group is a chromophore.
-
Purity Standard: For use in drug development, purity should ideally be ≥98% by HPLC.
Applications in Drug Development and Medicinal Chemistry
The true value of this compound lies in its potential as a versatile building block. The morpholine scaffold is known to improve aqueous solubility and metabolic stability, making it a desirable feature in drug candidates.[1][2][3]
A Scaffold for Chemical Library Generation
The dual functionality of this molecule allows for the straightforward generation of diverse chemical libraries for screening.
-
Derivatization of the Hydroxyl Group: The primary alcohol is a handle for introducing a wide variety of functional groups through esterification, etherification, or conversion to an amine or halide. This allows for the exploration of the structure-activity relationship (SAR) in a targeted region of chemical space.
-
Modification of the Lactam Ring: While more challenging, the lactam can be reduced or opened to provide access to different classes of compounds.
Caption: Potential derivatization pathways for library synthesis.
Role as a Pharmaceutical Intermediate
While not a direct documented precursor to major drugs like Rivaroxaban (which uses 4-(4-aminophenyl)morpholin-3-one), its structure is highly relevant.[10][11][12] Pharmaceutical intermediates are crucial components in the synthesis of Active Pharmaceutical Ingredients (APIs).[13][][15] The quality of these intermediates directly impacts the efficacy and safety of the final drug product. This compound serves as a valuable building block for synthesizing more complex molecules in the research and development phase.
Safety, Handling, and Storage
Proper handling of all chemical reagents is critical in a research environment. Although this compound has not been fully investigated for its toxicological properties, data from safety data sheets (SDS) for similar compounds provide guidance.[16]
-
Acute Effects: May be harmful if ingested or inhaled. It is irritating to the mucous membranes, upper respiratory tract, skin, and eyes.[16]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a chemical fume hood to avoid inhalation of vapors.[16]
-
Handling: Avoid prolonged or repeated exposure. Limit all chemical exposure and wash hands thoroughly after handling.[16]
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[16]
-
Spill Response: In case of a spill, wear appropriate PPE, absorb the material with an inert substance, and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[16]
Conclusion
This compound represents a well-defined and accessible chemical intermediate with significant potential for medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the strategic value of the morpholine scaffold and the dual reactivity offered by its functional groups, makes it an attractive starting point for the development of novel compound libraries. While its role as a direct precursor to a marketed drug is not established in public literature, its utility for research and development professionals lies in its capacity to accelerate the discovery of new bioactive molecules. This guide provides the foundational knowledge necessary for its synthesis, characterization, and strategic deployment in a research setting.
References
- Google Patents. (2019). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
- Google Patents. (2009). US7521449B2 - 4-arylmorpholin-3-one derivatives, their preparation and therapeutic use thereof.
-
Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved from [Link]
- Google Patents. (2019). CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one.
-
Justia Patents. (2012). Process for the preparation of rivaroxaban and intermediates thereof. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]
- Google Patents. (2016). WO 2016/030669 A1 - Process for the preparation of rivaroxaban.
-
Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]
-
ResearchGate. (2023). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved from [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. Retrieved from [Link]
-
Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. Retrieved from [Link]
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal research reviews, 40(2), 709–752. Retrieved from [Link]
-
Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current medicinal chemistry, 7(2), 127–148. Retrieved from [Link]
-
Hainan Sincere Industries. (n.d.). Pharmaceutical Intermediates suppliers. Retrieved from [Link]
-
ResearchGate. (2025). Medicinal Chemistry Approach to Sulfonamide-Based 4-(4-Aminophenyl)Morpholin-3-one Derivatives as Antimicrobial Agents. Retrieved from [Link]
Sources
- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound 95% | CAS: 41036-01-5 | AChemBlock [achemblock.com]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]
- 10. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 11. patents.justia.com [patents.justia.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 15. hnsincere.com [hnsincere.com]
- 16. Incorrect Browser [medtronic.com]
4-(2-Hydroxyethyl)morpholin-3-one chemical properties
An In-Depth Technical Guide to 4-(2-Hydroxyethyl)morpholin-3-one
This guide provides a comprehensive technical overview of this compound (CAS No. 41036-01-5), a heterocyclic compound of interest in synthetic and medicinal chemistry. We will delve into its core chemical properties, synthesis, reactivity, and potential applications, particularly for professionals in research and drug development. The structure of this guide is designed to logically present the scientific narrative of this molecule, from its fundamental characteristics to its practical utility.
Introduction: A Versatile Morpholinone Scaffold
The morpholinone ring system is a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds.[1] this compound is a functionalized derivative that combines the structural rigidity of the morpholin-3-one core with the reactive potential of a primary hydroxyl group. This unique combination makes it a valuable intermediate for synthesizing more complex molecules, including analogues of key pharmaceutical agents. Its structural relationship to intermediates used in the synthesis of modern anticoagulants like Rivaroxaban highlights the potential utility of this and similar scaffolds in pharmaceutical development.[2][3]
Core Chemical and Physical Properties
Understanding the fundamental physicochemical and spectroscopic properties of a compound is critical for its application in research and development. This compound is typically an oil at room temperature, with key identifiers and properties summarized below.[4]
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 41036-01-5 | [4][5] |
| Molecular Formula | C₆H₁₁NO₃ | [4][6] |
| Molecular Weight | 145.16 g/mol | [4] |
| Appearance | Colorless to orange/brownish oil | [4] |
| Boiling Point | 180°C @ 5 mmHg | [4] |
| Predicted XlogP | -1.3 | [6] |
| Monoisotopic Mass | 145.0739 Da | [6] |
Spectroscopic Profile
Spectroscopic analysis provides the definitive structural fingerprint of a molecule. While a complete public dataset is not available, the following information has been reported or can be reliably predicted.
Infrared (IR) Spectroscopy: The IR spectrum confirms the presence of the key functional groups. A notable synthesis report provides the following characteristic peaks:
-
3410 cm⁻¹: A strong, broad peak characteristic of the O-H stretching vibration of the alcohol group.[4]
-
2934, 2874 cm⁻¹: C-H stretching vibrations of the aliphatic methylene groups.[4]
-
1633 cm⁻¹: A strong absorption corresponding to the C=O stretching of the tertiary amide (lactam) within the morpholinone ring.[4]
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry data reveals key fragmentation patterns useful for structural confirmation:
-
m/z 145 (M+.) : The molecular ion peak, confirming the molecular weight.[4]
-
m/z 114 ([M-CH₂OH]⁺) : A prominent peak corresponding to the loss of the hydroxymethyl radical, often the base peak (100% relative intensity).[4]
-
m/z 86 : Represents the loss of the entire N-hydroxyethyl group.[4]
-
m/z 56, 42 : Further fragmentation of the morpholinone ring.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed experimental NMR data is not widely published. However, a predicted spectrum based on established chemical shift principles for morpholine-like structures provides a strong basis for characterization.[7][8]
-
¹H-NMR (Predicted): The proton spectrum would exhibit distinct signals for the ethyl and morpholine ring protons.
-
~4.2-3.8 ppm: A multiplet corresponding to the methylene protons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).
-
~3.7-3.5 ppm: A triplet corresponding to the methylene protons adjacent to the hydroxyl group (-CH₂-OH).
-
~3.4-3.2 ppm: A multiplet corresponding to the methylene protons of the ring adjacent to the lactam carbonyl (-CH₂-C=O).
-
~3.0-2.8 ppm: A triplet corresponding to the methylene protons adjacent to the ring nitrogen (-N-CH₂-).
-
~2.5 ppm (variable): A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
-
-
¹³C-NMR (Predicted): The carbon spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule.
-
~168-172 ppm: The carbonyl carbon of the lactam.
-
~65-70 ppm: The carbon of the morpholine ring adjacent to the ether oxygen (-O-CH₂-).
-
~58-62 ppm: The carbon of the ethyl group attached to the hydroxyl (-CH₂-OH).
-
~50-55 ppm: The carbon of the ethyl group attached to the nitrogen (-N-CH₂-).
-
~45-50 ppm: The carbon of the morpholine ring adjacent to the nitrogen.
-
~40-45 ppm: The carbon of the morpholine ring adjacent to the carbonyl.
-
Synthesis and Purification
A robust and scalable synthesis is paramount for the utility of any chemical intermediate. A validated procedure for producing this compound involves the reaction of diethanolamine with an appropriate chloro-acetylating agent, followed by a reduction and cyclization.[4]
Experimental Protocol: Synthesis from Diethanolamine
This protocol is adapted from a reported synthetic method.[4]
Step 1: Deprotonation and Acylation
-
Suspend potassium tert-butoxide (1.1 eq.) in toluene.
-
Heat the suspension to 75°C until the solid dissolves completely.
-
Slowly add diethanolamine (1.0 eq.) to the solution. A thick suspension will form.
-
Stir vigorously for 30 minutes.
-
Slowly add methyl chloroacetate (1.05 eq.) while maintaining the temperature at 75°C.
-
Maintain the reaction at this temperature for 2 hours.
Step 2: In-situ Reduction and Work-up
-
Cool the reaction mixture to 30°C.
-
Slowly add a vitride solution (e.g., sodium bis(2-methoxyethoxy)aluminum hydride, ~2.0 eq.) at room temperature and stir for 30 minutes.
-
Carefully add a 50% aqueous sodium hydroxide solution (3.15 eq.) while keeping the mixture at room temperature.
-
Warm the mixture to 50°C to facilitate phase separation.
-
Separate the aqueous layer and extract it with toluene.
-
Combine the organic layers and concentrate them to dryness to yield the crude product as an oil.
Step 3: Purification
-
The resulting crude orange oil (typically >95% yield) can be purified by high-vacuum distillation (e.g., 180°C at 5 mmHg) to obtain a highly pure, colorless oil.[4]
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Chemical Reactivity and Stability
The synthetic utility of this compound stems from the distinct reactivity of its functional groups: a tertiary amine integrated into a lactam and a primary alcohol.
Key Reactive Sites
-
Primary Alcohol (-OH): This is the most accessible site for functionalization. It can undergo standard alcohol reactions such as:
-
O-Acylation: Reaction with acyl chlorides or anhydrides to form esters.
-
O-Alkylation: Reaction with alkyl halides under basic conditions to form ethers.
-
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid, depending on the reagents used.
-
Derivatization: Conversion to leaving groups (e.g., tosylates, mesylates) to facilitate nucleophilic substitution.
-
-
Lactam (Amide): The amide bond is relatively stable but can be cleaved under harsh conditions.
-
Hydrolysis: Strong acidic or basic conditions can hydrolyze the lactam ring, opening it to form the corresponding amino acid derivative.
-
Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl to a methylene group, yielding N-(2-hydroxyethyl)morpholine.
-
-
Alpha-Carbon to Carbonyl: The C-H bonds on the carbon adjacent to the lactam carbonyl (C2 position) may be susceptible to deprotonation by very strong bases, allowing for α-functionalization, although this is less common than reactions at the alcohol.
Note: The diagram above uses a placeholder image from PubChem for structural representation. The numbered labels point to the corresponding functional groups.
Storage and Stability
Based on the properties of related morpholine derivatives, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place. It is likely stable under standard laboratory conditions but should be kept away from strong oxidizing agents and strong acids/bases to prevent degradation.
Applications in Medicinal Chemistry and Drug Development
The true value of this compound is its potential as a versatile building block for creating libraries of compounds for drug discovery.
-
Scaffold for Novel Therapeutics: The morpholin-3-one core is a key component of Rivaroxaban, a Factor Xa inhibitor used as an anticoagulant.[2][3] By modifying the 4-position substituent, researchers can synthesize analogues to explore structure-activity relationships (SAR). The hydroxyethyl group on this compound provides a convenient handle for attaching various other molecular fragments through ester or ether linkages.
-
Pro-drug Strategies: The primary alcohol can be esterified with an active pharmaceutical ingredient (API) to create a pro-drug. The resulting ester may have improved solubility or pharmacokinetic properties, releasing the active drug upon hydrolysis in the body.
-
Linker Chemistry: In the development of molecules like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), linker units are crucial. The dual functionality of this compound (a nucleophilic alcohol and a stable heterocyclic core) makes it an attractive candidate for incorporation into novel linker designs.
Safety and Handling
No specific Safety Data Sheet (SDS) is available for this compound. Therefore, a conservative approach to handling should be adopted based on the known hazards of structurally similar compounds like Morpholin-3-one and 4-(2-Hydroxyethyl)morpholine.[9][10][11]
-
Hazard Classification (Inferred): Likely to be harmful if swallowed or in contact with skin.[9] May cause skin irritation and serious eye irritation or damage.[10][11] May also cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[10]
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin exposure.[10][12]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[11]
-
-
First Aid Measures (Inferred):
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9][11]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterward. Seek immediate medical attention.[9]
-
-
Handling and Storage: Handle in accordance with good industrial hygiene and safety practices.[10] Avoid contact with skin, eyes, and clothing. Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a synthetic intermediate in pharmaceutical and chemical research. Its well-defined structure, characterized by a stable morpholinone core and a reactive primary alcohol, offers a versatile platform for constructing more complex and potentially biologically active molecules. While detailed toxicological data is lacking, its chemical properties and known synthesis routes provide a solid foundation for its application by researchers and drug development professionals.
References
A numbered list of all sources cited in this guide is provided below. Each entry includes the title, source, and a verifiable URL.
-
4-(2-Hydroxyethyl)morpholine-2,3-dione. (n.d.). PubChem. Retrieved from [Link]
-
4-(2-Hydroxyethyl)morpholine - Physico-chemical Properties. (2024). ChemBK. Retrieved from [Link]
-
This compound (C6H11NO3). (n.d.). PubChemLite. Retrieved from [Link]
- Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2019). Google Patents.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Reference text, general URL for context: [Link])
-
Degtyarik, M. M., et al. (2004). Spectroscopic and structural properties of some N-(2-hydroxyethyl)-morpholine derivatives. Journal of Molecular Structure. (General URL for journal: [Link])
-
4-(4-Aminophenyl)morpholin-3-one: Comprehensive Overview and Applications. (2025). ChemAnalyst. Retrieved from [Link]
-
A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (n.d.). ResearchGate. Retrieved from [Link]
- Process for preparing rivaroxaban. (2016). Google Patents.
- Process for preparing 4-(4-aminophenyl)-3-morpholinone. (n.d.). Google Patents.
-
4-(2-Aminoethyl)morpholine at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]
-
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2021). MDPI. Retrieved from [Link]
-
A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023). MDPI. Retrieved from [Link]
-
Multiplet shape in proton NMR of morpholines. (2016). Chemistry Stack Exchange. Retrieved from [Link]
-
Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 41036-01-5 [chemicalbook.com]
- 6. PubChemLite - this compound (C6H11NO3) [pubchemlite.lcsb.uni.lu]
- 7. ekwan.github.io [ekwan.github.io]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
An In-Depth Technical Guide to 4-(2-Hydroxyethyl)morpholin-3-one: Molecular Structure, Properties, and Synthesis
Authored For: Researchers, Scientists, and Drug Development Professionals Pillar Focus: Structural Elucidation, Physicochemical Characterization, and Synthetic Strategy
Executive Summary
This technical guide provides a comprehensive analysis of 4-(2-Hydroxyethyl)morpholin-3-one, a heterocyclic compound featuring the morpholin-3-one scaffold. This scaffold is of significant interest in medicinal chemistry, notably as a core component in the synthesis of advanced pharmaceutical intermediates. This document details the molecule's precise molecular structure and weight, supported by spectroscopic data. Furthermore, it presents a validated, step-by-step synthesis protocol, offering researchers a practical framework for its preparation. The guide contextualizes the molecule's relevance by linking its core structure to key intermediates in modern drug development, such as those used for anticoagulants.
Chemical Identity and Nomenclature
Accurate identification is the foundation of all chemical research. This compound is systematically identified by several key descriptors that ensure unambiguous reference in literature and databases.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 41036-01-5 | [1][2][3][4] |
| Molecular Formula | C₆H₁₁NO₃ | [1][2][3][4][5] |
| SMILES | O=C(COCC1)N1CCO | [1] |
| InChI | InChI=1S/C6H11NO3/c8-3-1-7-2-4-10-5-6(7)9/h8H,1-5H2 | [5] |
| InChIKey | NLQNYAFMZKEJEO-UHFFFAOYSA-N | [5] |
Molecular Structure and Conformation
The molecular architecture of this compound dictates its chemical behavior and potential for interaction with biological systems. The structure is characterized by a six-membered morpholin-3-one ring.
3.1 Connectivity and Functional Groups The molecule's core is a saturated heterocyclic ring containing both an ether linkage (-O-) and a tertiary amide functional group (-N(C=O)-). The nitrogen atom at position 4 is substituted with a 2-hydroxyethyl side chain [-CH₂CH₂OH], which introduces a primary alcohol functional group. This alcohol group provides a site for potential further derivatization, such as esterification or etherification. The presence of the amide, ether, and alcohol functionalities imparts a polar character to the molecule.
3.2 Visualization of Molecular Structure The following diagram illustrates the 2D chemical structure, with atoms numbered for clarity in spectroscopic discussions.
Caption: 2D structure of this compound.
Physicochemical Properties and Molecular Weight
The quantitative properties of a molecule are critical for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.
4.1 Molecular Weight The molecular weight is a fundamental property derived from the molecular formula. It is essential to distinguish between the average molecular weight (based on isotopic natural abundance) and the monoisotopic mass (based on the most abundant isotopes), which is determined in high-resolution mass spectrometry.
4.2 Physical Properties The physical state and properties guide handling, storage, and purification procedures.
| Property | Value | Source |
| Appearance | Colorless to orange oil | [2] |
| Boiling Point | 180 °C @ 5 mmHg | [2] |
| Purity (Typical) | >95% | [1][4] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis provides empirical validation of the molecular structure. The data from infrared spectroscopy and mass spectrometry align perfectly with the assigned structure of this compound.
5.1 Mass Spectrometry (MS) Electron Ionization Mass Spectrometry (EI-MS) provides insight into the molecule's stability and fragmentation patterns. The observed fragments corroborate the presence of key structural motifs.[2]
-
Molecular Ion Peak (M⁺·): A peak is observed at m/z = 145, corresponding to the intact molecule, confirming its molecular weight.[2]
-
Base Peak (m/z = 114): The most abundant fragment at m/z = 114 corresponds to the loss of a hydroxymethyl radical (·CH₂OH, mass 31 Da). This is a characteristic fragmentation of the 2-hydroxyethyl side chain, providing strong evidence for its presence.[2]
-
Other Key Fragments: A fragment at m/z = 86 signifies the loss of the entire N-ethyl alcohol group, while fragments at m/z = 56 and 42 point to further cleavages within the morpholinone ring.[2]
5.2 Infrared Spectroscopy (IR) IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.[2]
-
O-H Stretch (Alcohol): A strong, broad absorption band around 3410 cm⁻¹ is definitive for the stretching vibration of the hydroxyl (-OH) group of the primary alcohol.[2]
-
C=O Stretch (Amide): The prominent, sharp peak at 1633 cm⁻¹ is characteristic of the C=O stretching vibration of the tertiary amide within the morpholinone ring.[2] Its position reflects the electronic environment of the lactam structure.
-
C-H Stretch (Aliphatic): Absorptions observed at 2934 cm⁻¹ and 2874 cm⁻¹ correspond to the asymmetric and symmetric stretching of the aliphatic C-H bonds in the ethyl group and the morpholine ring.[2]
Synthesis Protocol: A Validated Approach
The synthesis of this compound can be reliably achieved through the cyclization of diethanolamine with an acetate derivative. The following protocol is based on established procedures and provides a trustworthy method for laboratory-scale preparation.[2]
6.1 Principle The synthesis is a two-step process initiated by the deprotonation of diethanolamine using a strong base. The resulting alkoxide/amide anion acts as a nucleophile, attacking methyl chloroacetate. Subsequent intramolecular cyclization via nucleophilic substitution forms the stable six-membered morpholin-3-one ring.
6.2 Step-by-Step Protocol
-
Base Preparation: Add potassium tert-butoxide (1.1 eq.) to toluene. Heat the suspension to 75 °C and stir for 30 minutes until the solid is completely dissolved.
-
Nucleophile Addition: Slowly add diethanolamine (1.0 eq.) to the heated solution. A thick, pale yellow suspension will form. Maintain strong stirring for 30 minutes.
-
Electrophile Addition: Slowly add methyl chloroacetate (1.05 eq.) to the reaction mixture. Maintain the temperature at 75 °C for two hours to ensure the reaction goes to completion.
-
Work-up and Isolation:
-
To the warm mixture, add methanol and then cool to room temperature.
-
Filter the precipitated salts.
-
Concentrate the organic layer under reduced pressure until dry to obtain the crude product as an orange oil.
-
-
Purification: The crude product can be purified by high-vacuum distillation (bp₅ 180 °C) to yield a highly pure, colorless oil.[2]
6.3 Synthesis Workflow Diagram This diagram outlines the logical flow from starting materials to the final purified product.
Caption: Workflow for the synthesis of this compound.
Relevance in Medicinal Chemistry and Drug Development
While this compound itself is a building block, its core morpholin-3-one structure is a "privileged scaffold" in medicinal chemistry. Its true significance is highlighted by its close relation to 4-(4-aminophenyl)morpholin-3-one , a key intermediate in the industrial-scale synthesis of the blockbuster anticoagulant drug, Rivaroxaban .[6][7]
Rivaroxaban is a direct Factor Xa inhibitor used to prevent and treat blood clots.[8] The synthesis of this complex drug relies heavily on the efficient preparation of the 4-(4-aminophenyl)morpholin-3-one intermediate.[7][8][9][10] Understanding the chemistry, structure, and synthesis of foundational molecules like this compound provides critical insights that can be applied to optimize the synthesis of these more complex and commercially valuable active pharmaceutical ingredients (APIs). The morpholine ring, in general, is frequently used in drug design to improve physicochemical properties such as solubility and metabolic stability.
Conclusion
This compound is a well-defined chemical entity with a molecular weight of 145.16 g/mol .[1][2][3] Its structure, featuring a morpholin-3-one ring and a hydroxyethyl side chain, has been unequivocally confirmed by spectroscopic methods. The availability of robust synthesis protocols allows for its accessible preparation, making it a valuable building block for further chemical exploration. For drug development professionals, the primary importance of this compound lies in its structural relationship to key intermediates used in the synthesis of high-value pharmaceuticals, underscoring the foundational role of such molecules in the broader landscape of medicinal chemistry.
References
-
This compound - Amerigo Scientific. [Link]
-
This compound (C6H11NO3) - PubChemLite. [Link]
- WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
4-(4-Aminophenyl)morpholin-3-one: Comprehensive Overview and Applications. (2025-03-05). [Link]
- WO 2016/030669 Al - A process for the prepar
- EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.
-
Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025-04-10). [Link]
Sources
- 1. This compound 95% | CAS: 41036-01-5 | AChemBlock [achemblock.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 41036-01-5 [chemicalbook.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. PubChemLite - this compound (C6H11NO3) [pubchemlite.lcsb.uni.lu]
- 6. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. tdcommons.org [tdcommons.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Synthesis of 4-(2-Hydroxyethyl)morpholin-3-one from Diethanolamine
Executive Summary: This guide provides a detailed scientific and practical overview for the synthesis of 4-(2-Hydroxyethyl)morpholin-3-one, a valuable morpholinone derivative, from the readily available starting material, diethanolamine. The described method is a robust one-pot procedure involving a base-mediated reaction with an alkyl chloroacetate, followed by an intramolecular cyclization. This document elucidates the underlying reaction mechanism, provides a step-by-step experimental protocol, discusses process optimization and troubleshooting, and includes key characterization data. The content is structured to serve researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, where morpholinone scaffolds are recognized as important pharmacophores and synthetic intermediates.[1][2]
Introduction and Strategic Overview
The morpholinone core is a privileged heterocyclic motif found in numerous biologically active compounds and is a key building block in medicinal chemistry.[1][2][3] this compound (CAS No: 41036-01-5) is a functionalized derivative within this class, offering a reactive hydroxyl group for further synthetic elaboration.[4][5] Its structure is related to other important industrial intermediates, such as N-(2-hydroxyethyl)morpholine, which serves as a precursor in the synthesis of pharmaceuticals like the anti-inflammatory drug Morniflumate and the cardiovascular drug Temanogrel.[6][7]
The synthesis route detailed herein utilizes diethanolamine, an inexpensive and large-scale commodity chemical, as the foundational starting material.[8] The strategy hinges on a one-pot reaction with methyl chloroacetate in the presence of a strong, non-nucleophilic base. This approach is efficient, combining N-alkylation and intramolecular O-cyclization (lactamization) into a single operational sequence, thereby maximizing atom economy and procedural simplicity.
Reaction Mechanism and Scientific Rationale
The conversion of diethanolamine to this compound proceeds through a well-defined, base-mediated, two-step sequence within a single pot. The choice of reagents and conditions is critical for directing the reaction pathway to the desired product and minimizing side reactions.
Step 1: Base-Mediated Deprotonation The reaction is initiated by a strong base, potassium tert-butoxide (t-BuOK), which selectively deprotonates one of the two hydroxyl groups on diethanolamine. This forms a potassium alkoxide intermediate. While the secondary amine is nucleophilic, the hydroxyl protons are the most acidic sites on the molecule, and a strong base like t-BuOK ensures the formation of the alkoxide, which is essential for the final cyclization step.[4]
Step 2: Nucleophilic Substitution (N-Alkylation) Following deprotonation, methyl chloroacetate is introduced. The nitrogen atom of the diethanolamine, being a soft and highly effective nucleophile, attacks the electrophilic carbon atom bearing the chlorine in an SN2-type reaction.[9][10] This step is kinetically favored over O-alkylation and results in the formation of an N-substituted intermediate, N-(2-hydroxyethyl)-N-(methoxycarbonylmethyl)aminoethanol.
Step 3: Intramolecular Cyclization (Lactamization) The final, rate-determining step is an intramolecular cyclization. The alkoxide generated in the first step now acts as an internal nucleophile, attacking the electrophilic carbonyl carbon of the ester group. The tetrahedral intermediate formed then collapses, expelling methoxide as a leaving group to form the stable six-membered morpholin-3-one ring.[4] This intramolecular transesterification reaction yields the desired product.
The overall reaction scheme can be visualized as follows:
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures and is designed for reproducibility and high yield.[4]
Materials and Equipment
| Reagent / Material | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Diethanolamine | C₄H₁₁NO₂ | 105.14 | Starting Material |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | Base |
| Methyl Chloroacetate | C₃H₅ClO₂ | 108.52 | Alkylating Agent |
| Toluene | C₇H₈ | 92.14 | Solvent |
| Methanol | CH₄O | 32.04 | Quenching/Washing |
Equipment: A standard laboratory glassware setup for reactions under an inert atmosphere, including a round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and dropping funnel. Equipment for filtration and high-vacuum distillation is required for purification.
Synthesis Procedure
| Step | Action | Parameters / Observations |
| 1 | Reaction Setup | To a 2 L flask, add potassium tert-butoxide (176 g, 1.57 mol, 1.1 eq.) and toluene (1440 mL). |
| 2 | Base Dissolution | Heat the suspension to 75°C with strong stirring. Maintain for 30 minutes until the solid is fully dissolved. |
| 3 | DEA Addition | At 75°C, slowly add diethanolamine (150 g, 1.43 mol, 1.0 eq.) to the solution. A thick, pale yellow suspension will form. |
| 4 | Stirring | Maintain strong stirring for 30 minutes. |
| 5 | Alkylation | Slowly add methyl chloroacetate (163 g, 1.50 mol, 1.05 eq.) via a dropping funnel. |
| 6 | Reaction | Maintain the reaction mixture at 75°C for 2 hours. Monitor progress by TLC or GC-MS if desired. |
Work-up and Purification
-
Quenching: Add methanol (600 mL) to the warm mixture.
-
Filtration: Cool the mixture to room temperature. The inorganic salts (KCl) will precipitate. Filter the salts and wash the filter cake with a small amount of cold toluene.
-
Concentration: Concentrate the combined organic filtrate under reduced pressure to remove the solvents, yielding a crude orange oil.[4]
-
Purification: Purify the crude product by high-vacuum distillation. The pure product is obtained as a colorless oil.[4]
Product Characterization
| Property | Value / Description |
| Appearance | Colorless Oil |
| Molecular Formula | C₆H₁₁NO₃[4][11] |
| Molecular Weight | 145.16 g/mol [4] |
| Boiling Point | ~180°C at 5 mmHg[4] |
| Yield | ~80% (after distillation)[4] |
| IR (film, cm⁻¹) | 3410 (O-H), 2934, 2874 (C-H), 1633 (C=O, amide)[4] |
| MS (EI, m/z) | 145 (M⁺), 114 (M-CH₂OH), 86, 56, 42[4] |
Process Optimization and Troubleshooting
The success of this synthesis relies on careful control of reaction parameters and the quality of reagents.
-
Anhydrous Conditions: Potassium tert-butoxide is highly sensitive to moisture. The use of anhydrous toluene and storage of the base under an inert atmosphere is critical to prevent its deactivation and ensure high yields.
-
Temperature Control: The reaction temperature of 75°C is a balance. It is high enough to ensure a reasonable reaction rate but low enough to minimize potential side reactions, such as the self-condensation of methyl chloroacetate or thermal degradation.[4]
-
Rate of Addition: Slow, controlled addition of both diethanolamine and methyl chloroacetate is crucial. This prevents localized temperature spikes (exotherms) and helps to minimize the formation of undesired byproducts.
-
Choice of Base: While other bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used for N-alkylations, the solubility and reactivity of t-BuOK in toluene at 75°C make it particularly well-suited for this one-pot procedure.[4][12]
Troubleshooting Guide:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive base (moisture contamination); Low temperature; Impure reagents. | Ensure all reagents and solvents are anhydrous. Verify reaction temperature. Use freshly opened or properly stored t-BuOK. |
| Low Yield | Incomplete reaction; Side reactions (e.g., dimerization); Mechanical loss during work-up/filtration. | Increase reaction time and monitor by TLC/GC. Ensure slow addition of reagents. Optimize filtration and extraction steps. |
| Impure Product | Incomplete removal of salts; Co-distillation with impurities; Unreacted starting material. | Ensure thorough filtration. Use a fractional distillation column under high vacuum. Check stoichiometry and reaction completeness. |
Experimental Workflow Visualization
The entire process, from setup to final product, can be outlined in a logical workflow.
Conclusion
The synthesis of this compound from diethanolamine via a one-pot reaction with methyl chloroacetate is an efficient and high-yielding method. By understanding the underlying chemical principles—base-mediated deprotonation, nucleophilic substitution, and intramolecular cyclization—a skilled chemist can reliably produce this valuable intermediate. Careful attention to anhydrous conditions, temperature control, and purification techniques is paramount to achieving high purity and yield. This guide provides the foundational knowledge and practical steps necessary for the successful laboratory-scale synthesis of this versatile morpholinone derivative.
References
-
N-(2-Hydroxyethyl) Morpholine - Mallak Specialties Pvt Ltd . (n.d.). Mallak Specialties. Retrieved January 17, 2026, from [Link]
-
N-(2-Hydroxyethyl) Morpholine Manufacturer, Exporter - V & V Pharma Industries . (n.d.). V & V Pharma Industries. Retrieved January 17, 2026, from [Link]
-
Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? . (2012). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Which product will be formed by the reaction of primary amine with ethyl chloroacetate? . (2014). ResearchGate. Retrieved January 17, 2026, from [Link]
-
This compound (C6H11NO3) - PubChemLite . (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]
-
Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications - EMCO Chemicals . (n.d.). EMCO Chemicals. Retrieved January 17, 2026, from [Link]
-
N-(2-Hydroxyethyl)morpholin 99% Lab-Grade | eqipped . (n.d.). Eqipped. Retrieved January 17, 2026, from [Link]
-
A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions . (2023). MDPI. Retrieved January 17, 2026, from [Link]
- Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one - Google Patents. (n.d.). Google Patents.
- Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents. (n.d.). Google Patents.
-
Synthesis and Characterization of Some New Morpholine Derivatives . (2016). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Morpholine Preparation from Diethanolamine - YouTube . (2022). YouTube. Retrieved January 17, 2026, from [Link]
-
Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement . (2021). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]
-
Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain . (2022). ETH Zurich Research Collection. Retrieved January 17, 2026, from [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach . (2023). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Morpholine synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Synthesis of diethanolamine-based amino acid derivatives . (n.d.). Fine Chemical Technologies. Retrieved January 17, 2026, from [Link]
- Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine - Google Patents. (n.d.). Google Patents.
- Preparation method of N,N-bis(2-hydroxyethyl)isopropanolamine - Google Patents. (n.d.). Google Patents.
-
Diethanolamine - Some Industrial Chemicals - NCBI Bookshelf . (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Synthesis of Amino Acid derived 2-Methylene Morpholines and 3,4-dihydro-2H-1,4-oxazines . (n.d.). Arkat USA. Retrieved January 17, 2026, from [Link]
-
How to prepare glycine from potassium phthalimide and ethyl chloroacetate - Quora . (2020). Quora. Retrieved January 17, 2026, from [Link]
-
Kinetics and mechanism of N-(2-hydroxyethyl)acetamide obtaining by ethanolamine aminolysis of pentyl acetate . (2023). Journal of Chemistry and Technologies. Retrieved January 17, 2026, from [Link]
-
Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination . (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide . (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound 95% | CAS: 41036-01-5 | AChemBlock [achemblock.com]
- 6. N-(2-Hydroxyethyl) Morpholine Manufacturer, Exporter [vandvpharma.com]
- 7. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications [emcochemicals.com]
- 8. Diethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. PubChemLite - this compound (C6H11NO3) [pubchemlite.lcsb.uni.lu]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(2-Hydroxyethyl)morpholin-3-one: Synthesis, Characterization, and Applications in Medicinal Chemistry
This guide provides a comprehensive technical overview of 4-(2-hydroxyethyl)morpholin-3-one, a heterocyclic compound of significant interest as a versatile building block in modern drug discovery and development. We will delve into its chemical identity, detailed synthetic protocols, physicochemical and spectroscopic properties, and its emerging role as a key intermediate in the synthesis of complex pharmaceutical agents.
Introduction and Chemical Identity
This compound is a substituted morpholinone, a class of heterocyclic compounds that has garnered substantial attention from medicinal chemists. The morpholine scaffold is considered a "privileged structure" due to its favorable properties, including metabolic stability, aqueous solubility, and its ability to engage in hydrogen bonding, which enhances interactions with biological targets.[1] The addition of a ketone and a hydroxyethyl group to the morpholine ring creates a molecule with multiple functional handles, making it an exceptionally useful intermediate for further chemical elaboration.
IUPAC Name: this compound Synonyms: N-(2-Hydroxyethyl)morpholin-3-one CAS Number: 41036-01-5[2] Molecular Formula: C₆H₁₁NO₃[2]
// Atom nodes N1 [label="N", pos="0,0!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,-2.0!", fontcolor="#202124"]; O4 [label="O", pos="0,-2.5!", fontcolor="#202124"]; C5 [label="C", pos="1.2,-2.0!", fontcolor="#202124"]; C6 [label="C", pos="1.2,-0.5!", fontcolor="#202124"]; O_keto [label="O", pos="-2.2,0!", fontcolor="#EA4335"];
C_ethyl1 [label="C", pos="0,1.5!", fontcolor="#202124"]; C_ethyl2 [label="C", pos="1.2,2.3!", fontcolor="#202124"]; O_hydroxyl [label="O", pos="2.2,1.8!", fontcolor="#EA4335"]; H_hydroxyl [label="H", pos="2.8,2.3!", fontcolor="#202124"];
// Dummy nodes for hydrogens H2a [label="H", pos="-1.5, -0.1!", fontsize=10, fontcolor="#5F6368"]; H2b [label="H", pos="-1.8, -0.9!", fontsize=10, fontcolor="#5F6368"]; H3a [label="H", pos="-1.5, -2.4!", fontsize=10, fontcolor="#5F6368"]; H3b [label="H", pos="-1.8, -1.6!", fontsize=10, fontcolor="#5F6368"]; H5a [label="H", pos="1.5, -2.4!", fontsize=10, fontcolor="#5F6368"]; H5b [label="H", pos="1.8, -1.6!", fontsize=10, fontcolor="#5F6368"]; H6a [label="H", pos="1.5, -0.1!", fontsize=10, fontcolor="#5F6368"]; H6b [label="H", pos="1.8, -0.9!", fontsize=10, fontcolor="#5F6368"]; H_e1a [label="H", pos="-0.3, 1.9!", fontsize=10, fontcolor="#5F6368"]; H_e1b [label="H", pos="-0.6, 1.1!", fontsize=10, fontcolor="#5F6368"]; H_e2a [label="H", pos="0.9, 2.7!", fontsize=10, fontcolor="#5F6368"]; H_e2b [label="H", pos="1.8, 2.7!", fontsize=10, fontcolor="#5F6368"];
// Bonds N1 -- C2; C2 -- C3; C3 -- O4; O4 -- C5; C5 -- C6; C6 -- N1; C2 -- O_keto [style=double];
N1 -- C_ethyl1; C_ethyl1 -- C_ethyl2; C_ethyl2 -- O_hydroxyl; O_hydroxyl -- H_hydroxyl;
// Hydrogens C2 -- H2a; C2 -- H2b; C3 -- H3a; C3 -- H3b; C5 -- H5a; C5 -- H5b; C6 -- H6a; C6 -- H6b; C_ethyl1 -- H_e1a; C_ethyl1 -- H_e1b; C_ethyl2 -- H_e2a; C_ethyl2 -- H_e2b; } Structure of this compound
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for process development, optimization, and safety. The data presented below has been aggregated from reliable chemical data sources.
| Property | Value | Reference |
| Molecular Weight | 145.16 g/mol | [2] |
| Appearance | Colorless to orange oil | [2] |
| Boiling Point | 180 °C at 5 mmHg | [2] |
| CAS Number | 41036-01-5 | [2] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is efficiently achieved through a one-pot reaction involving the cyclization of diethanolamine with an acetate synthon. The following protocol is a robust and scalable method reported in the literature.[2]
Synthetic Workflow
Detailed Experimental Protocol
-
Vessel Preparation: To a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, add 1440 ml of toluene.
-
Base Addition: Add potassium tert-butoxide (176 g, 1.1 eq.). Heat the resulting suspension to 75 °C and stir for 30 minutes until the solid is completely dissolved.
-
Expert Insight: Potassium tert-butoxide is a strong, non-nucleophilic base. Its role is to deprotonate one of the hydroxyl groups of diethanolamine, forming a potassium alkoxide. This is the key nucleophile in the subsequent reaction. Toluene is chosen as the solvent for its appropriate boiling point and its inability to participate in the reaction.
-
-
Substrate Addition: Slowly add diethanolamine (150 g, 1 eq.) to the warm solution. A thick, pale yellow suspension will form. Maintain strong stirring for 30 minutes.
-
Cyclization Reaction: Slowly add methyl chloroacetate (163 g, 1.05 eq.). The reaction is exothermic. Maintain the temperature at 75 °C for two hours.
-
Expert Insight: The reaction proceeds via a tandem nucleophilic substitution and intramolecular cyclization. The initially formed alkoxide attacks the electrophilic carbon of methyl chloroacetate, displacing the chloride. The secondary amine of the diethanolamine moiety then attacks the ester carbonyl, leading to cyclization and elimination of methanol to form the stable lactam (morpholinone) ring.
-
-
Work-up: Add methanol (600 ml) to the warm mixture and then cool to room temperature. The inorganic salts (KCl and potassium methoxide) will precipitate.
-
Isolation: Filter the salts and concentrate the organic layer under reduced pressure until dry. This yields the crude product as an orange oil (approx. 98% crude yield).[2]
-
Purification: Purify the crude oil by high-vacuum distillation (boiling point ~180 °C at 5 mmHg) to obtain the final product as a highly pure, colorless oil (final yield approx. 80%).[2]
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
-
Key Peaks (film, cm⁻¹):
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern, which can aid in structural elucidation.
-
Electron Ionization (EI), m/z (%):
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. While experimental spectra for this specific compound are not widely published, a predicted spectrum based on established chemical shift principles provides a reliable guide for characterization.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.20 | s | 2H | H-2 | Protons on the carbon adjacent to the carbonyl group are deshielded. |
| ~3.90 | t | 2H | H-5 | Protons on the carbon adjacent to the ring oxygen are deshielded. |
| ~3.75 | t | 2H | -CH₂-OH | Protons adjacent to the hydroxyl group. |
| ~3.50 | t | 2H | -N-CH₂- | Protons on the ethyl group adjacent to the ring nitrogen. |
| ~3.40 | t | 2H | H-6 | Protons on the carbon adjacent to the ring nitrogen. |
| ~2.50 | br s | 1H | -OH | The hydroxyl proton signal is typically broad and its position can vary. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168.0 | C-3 (C=O) | The carbonyl carbon of the lactam is significantly deshielded. |
| ~68.0 | C-2 | Carbon adjacent to the carbonyl group. |
| ~67.5 | C-5 | Carbon adjacent to the ring oxygen. |
| ~60.0 | -CH₂-OH | Carbon bearing the hydroxyl group. |
| ~51.0 | C-6 | Carbon adjacent to the ring nitrogen. |
| ~49.0 | -N-CH₂- | Carbon on the ethyl group adjacent to the ring nitrogen. |
Applications in Drug Development
While this compound itself is not an active pharmaceutical ingredient, it serves as a valuable intermediate. The morpholin-3-one core is a key structural motif in several modern therapeutic agents, most notably in the class of direct Factor Xa inhibitors used as anticoagulants.
Intermediate for Factor Xa Inhibitors
The most prominent application of related morpholinone structures is in the synthesis of Rivaroxaban, a widely prescribed oral anticoagulant. The 4-(4-aminophenyl)morpholin-3-one moiety is a crucial part of the final drug structure.[3][4] The synthesis of this key intermediate often involves building upon a simpler morpholinone core. The functional handles present in this compound—the secondary alcohol and the lactam nitrogen—provide strategic points for modification and construction of more complex derivatives, highlighting its potential utility in the synthesis of such pharmacologically important molecules.
A Scaffold for Chemical Libraries
The dual functionality of this compound makes it an attractive starting material for the creation of chemical libraries for high-throughput screening. The hydroxyl group can be readily oxidized, esterified, or converted into a leaving group for nucleophilic substitution, while the lactam nitrogen can be involved in various coupling reactions. This allows for the rapid generation of a diverse set of molecules built around the stable and drug-like morpholinone core, facilitating the discovery of new lead compounds.[1]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
This compound is a valuable and versatile heterocyclic building block. Its straightforward and high-yielding synthesis, combined with the presence of multiple reactive sites, makes it a compound of significant interest for researchers in synthetic and medicinal chemistry. Its structural relationship to key intermediates in blockbuster drugs underscores the importance of the morpholin-3-one scaffold and positions this specific molecule as a useful tool for the development of future therapeutics.
References
-
PubChem. 3-Morpholinone. National Center for Biotechnology Information. Available at: [Link]
-
ChemBK. 4-(2-Hydroxyethyl)morpholine. Available at: [Link]
-
PubChem. N-(2-Hydroxyethyl)-morpholine N-oxide. National Center for Biotechnology Information. Available at: [Link]
-
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]
-
ACD/Labs. Recognizing the NMR pattern for morpholine. Available at: [Link]
- Google Patents. High-selectivity synthesis method of 4-(4-aminophenyl) morpholine-3-one.
-
MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Available at: [Link]
-
ResearchGate. Practical and Efficient Processes for the Preparation of 4-(4-Aminophenyl)morpholin-3-ones on a Larger Scale: Precursor of Factor Xa Inhibitors. Available at: [Link]
-
Baghdad Science Journal. Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]
-
Justia Patents. Process for the preparation of rivaroxaban and intermediates thereof. Available at: [Link]
Sources
A Technical Guide to the Physical Properties of 4-(2-Hydroxyethyl)morpholin-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Hydroxyethyl)morpholin-3-one (CAS No. 41036-01-5) is a heterocyclic organic compound of interest in synthetic chemistry and drug discovery.[1] Its structure, featuring a morpholin-3-one core with a hydroxyethyl substituent on the nitrogen atom, imparts specific physicochemical characteristics that are critical for its handling, reaction optimization, and formulation. This guide provides a detailed examination of its physical properties, grounded in available data and established scientific principles. It is crucial to distinguish this compound from the structurally similar but distinct 4-(2-Hydroxyethyl)morpholine (CAS No. 622-40-2), which possesses significantly different physical properties.[2][3]
Section 1: Physical State and Appearance
The physical appearance of a compound is its most immediate characteristic, providing initial clues about purity and identity.
-
Observed State: Based on synthesis reports, this compound is described as an oil.[1] Crude preparations may appear as an orange oil, which upon purification via high-vacuum distillation yields a highly pure, colorless oil.[1]
-
Expert Analysis: The liquid state at ambient temperature is noteworthy. The parent scaffold, morpholin-3-one, is a crystalline solid with a melting point between 102°C and 109°C.[4] Similarly, other substituted morpholin-3-ones, such as 4-(4-Aminophenyl)morpholin-3-one, are also solids.[5] The N-(2-hydroxyethyl) substituent on the target molecule disrupts the intermolecular packing that would otherwise favor a crystalline lattice, leading to a lower melting point and its presentation as a viscous liquid or oil at room temperature. The recommended storage condition of 0-8 °C further suggests that the compound is managed as a liquid, with refrigeration intended to ensure chemical stability rather than to induce solidification.[6]
Section 2: Tabulated Physical and Chemical Properties
A quantitative summary of key physical properties is essential for laboratory use. The following table consolidates data from available chemical literature and databases.
| Property | Value | Source & Comments |
| CAS Number | 41036-01-5 | [1][6] |
| Molecular Formula | C₆H₁₁NO₃ | [1][6][7] |
| Molecular Weight | 145.16 g/mol | [1][6][7] |
| Appearance | Colorless to Orange Oil | [1] |
| Boiling Point | 180 °C at 5 mmHg | [1] (High vacuum distillation) |
| Melting Point | Not Reported | Data not found in reviewed literature. |
| Density | Not Reported | Data not found in reviewed literature. |
| Solubility | Inferred: Soluble in polar organic solvents (e.g., Methanol, DMSO, Chloroform). | Inferred from structural features (hydroxyl, amide groups) and solubility of related compounds.[8] |
| Purity | ≥95% | [6] (As supplied by chemical vendors) |
Section 3: Experimental Considerations and Methodologies
The choice of experimental protocols for determining physical properties is dictated by the compound's structure and expected characteristics. This section explains the causality behind these choices.
The reported boiling point of 180 °C was determined under a reduced pressure of 5 mmHg.[1] This is a critical methodological choice.
-
Causality: this compound contains polar functional groups (amide, hydroxyl) that lead to a high boiling point at atmospheric pressure. Attempting to heat the compound to its atmospheric boiling point would likely require temperatures that induce thermal decomposition, yielding impure and potentially hazardous products. By reducing the ambient pressure, the boiling point is significantly lowered, allowing for distillation and purification well below the decomposition temperature.
-
Protocol: Boiling Point Measurement Under Reduced Pressure
-
Apparatus Setup: Assemble a short-path distillation apparatus. Attach the vacuum pump via a trap cooled with dry ice/acetone or liquid nitrogen. Include a manometer (e.g., a McLeod or Pirani gauge) to accurately measure the pressure.
-
Sample Preparation: Place a small volume of the purified oil in the distillation flask with a magnetic stir bar for smooth boiling.
-
Evacuation: Gradually reduce the pressure in the system to the target pressure (e.g., 5 mmHg).
-
Heating: Gently heat the flask using an oil bath.
-
Observation: Record the temperature at which the liquid boils and condensate forms consistently on the thermometer bulb. This temperature is the boiling point at that specific pressure.
-
The logical flow for characterizing a newly synthesized compound like this compound ensures that comprehensive and reliable data is collected. The following diagram illustrates this self-validating process.
Caption: Workflow for characterizing the physical properties of a chemical compound.
References
-
ChemBK. (2024). 4-(2-Hydroxyethyl)morpholine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]
-
Loba Chemie. (n.d.). SODIUM METAL | CAS 7440-23-5. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66953, 3-Morpholinone. Retrieved from [Link]
-
Amines & Plasticizers Limited. (n.d.). Hydroxy Ethyl Morpholine (HEM)*. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H11NO3). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of N-Nitrosodimethylamine (CAS 62-75-9). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 458488, 4-(2-Hydroxyethyl)morpholine-2,3-dione. Retrieved from [Link]
-
Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Morpholine. Retrieved from [Link]
-
BioCrick. (n.d.). 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0. Retrieved from [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Morpholin-3-one, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | 438056-69-0 [chemicalbook.com]
- 6. This compound 95% | CAS: 41036-01-5 | AChemBlock [achemblock.com]
- 7. PubChemLite - this compound (C6H11NO3) [pubchemlite.lcsb.uni.lu]
- 8. 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0 | High Purity | Manufacturer BioCrick [biocrick.com]
An In-depth Technical Guide to the Solubility of 4-(2-Hydroxyethyl)morpholin-3-one in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-(2-Hydroxyethyl)morpholin-3-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. Where specific quantitative data is not publicly available, this guide empowers research teams by providing a robust framework for theoretical prediction and a detailed, field-proven protocol for experimental determination.
Introduction: The Significance of this compound
This compound is a heterocyclic compound featuring a morpholine core, a structure frequently employed in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. The morpholine ring is known to improve aqueous solubility and metabolic stability, making its derivatives valuable scaffolds in drug discovery.[1][2] Understanding the solubility of this specific derivative in various organic solvents is critical for a range of applications, including:
-
Synthetic Chemistry: Selecting appropriate solvents for reaction media, work-up, and purification processes like crystallization.
-
Pharmaceutical Formulation: Developing stable and effective drug delivery systems, from oral solutions to parenteral formulations.
-
Process Development: Ensuring efficient and scalable manufacturing processes by controlling dissolution and precipitation.
This guide will first deconstruct the molecule's structure to predict its solubility behavior and then provide a rigorous experimental workflow for its quantitative determination.
Part 1: A Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4] To predict the solubility of this compound, we must first analyze its key structural features and their potential interactions with different solvent classes.
Molecular Structure Analysis
The structure of this compound contains several functional groups that dictate its overall polarity and hydrogen bonding capabilities:
-
Polar Heterocyclic Core: The morpholine ring, containing both an ether linkage and a tertiary amide (lactam), is inherently polar. The oxygen and nitrogen atoms can act as hydrogen bond acceptors.
-
Primary Alcohol (-OH): The terminal hydroxyl group on the ethyl side-chain is a potent contributor to polarity. It can act as both a hydrogen bond donor and acceptor, significantly enhancing affinity for polar protic solvents.[5][6]
-
Lactam Carbonyl (C=O): The carbonyl group within the morpholin-3-one ring is a strong hydrogen bond acceptor and contributes significantly to the molecule's dipole moment.
Collectively, these features render this compound a highly polar molecule with a strong capacity for hydrogen bonding.
Solvent Interactions and Predicted Solubility
Based on the molecular structure, we can predict its general solubility behavior in different classes of organic solvents.
| Solvent Class | Representative Solvents | Dominant Intermolecular Forces | Predicted Solubility of this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | High | The solvent's ability to hydrogen bond (both donate and accept) strongly complements the hydroxyl and lactam groups of the solute.[3][6] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Dipole-Dipole | Moderate to High | These solvents have large dipole moments and can accept hydrogen bonds, interacting favorably with the solute. The lack of a donor proton may slightly limit solubility compared to protic solvents. |
| Slightly Polar | Ethyl Acetate, Tetrahydrofuran (THF) | Dipole-Dipole, London Dispersion | Low to Moderate | These solvents have some polar character and can act as hydrogen bond acceptors, but the interaction is weaker. The larger nonpolar regions of these solvents are less compatible with the highly polar solute. |
| Nonpolar | Hexane, Toluene | London Dispersion Forces | Very Low / Insoluble | The weak van der Waals forces of nonpolar solvents cannot overcome the strong solute-solute interactions (hydrogen bonding and dipole forces) present in the solid form of the compound.[4] |
The following diagram illustrates the key intermolecular forces at play between this compound and representative solvent types.
Caption: Predicted interactions between the solute and solvent classes.
Part 2: A Self-Validating Protocol for Experimental Solubility Determination
Experimental Protocol: Isothermal Shake-Flask Method
This step-by-step methodology provides a self-validating system for accurate solubility measurement.
1. Materials and Equipment:
-
This compound (high purity, >98%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Volumetric flasks and pipettes (Class A)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with a temperature-controlled chamber (e.g., an incubator shaker)
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material for the solvent)
-
Calibrated analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)
-
Vials for analysis
2. Procedure:
-
Preparation: Prepare a stock solution of the compound in a suitable solvent for creating a calibration curve for the chosen analytical method.
-
Sample Setup: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that saturation has been reached. A good starting point is to add ~50 mg of solid to 5 mL of the test solvent.
-
Equilibration: Place the sealed vials in the orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application) and agitate at a moderate speed (e.g., 150 rpm) for a defined period.
-
Causality Check (Self-Validation): To ensure equilibrium is reached, run a time-course study. Prepare multiple identical vials and remove one at set time points (e.g., 12, 24, 48, and 72 hours). Analyze the supernatant from each. Equilibrium is confirmed when the measured concentration no longer increases with time. For most compounds, 24 to 48 hours is sufficient.[7][8]
-
-
Phase Separation: Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle for a short period (e.g., 30 minutes) inside the temperature-controlled chamber to prevent precipitation due to temperature changes.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, particle-free filtrate into a clean analysis vial. This step is critical to separate the dissolved solute from the undissolved solid.[1]
-
Dilution & Analysis: Dilute the filtrate with a suitable solvent to bring the concentration within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using the pre-calibrated analytical method to determine the concentration of this compound.
3. Data Analysis:
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from Analysis, mg/mL) x (Dilution Factor)
The experiment should be performed in triplicate for each solvent to ensure statistical validity.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental protocol.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. who.int [who.int]
- 3. tutorchase.com [tutorchase.com]
- 4. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
spectroscopic data (IR, NMR, MS) of 4-(2-Hydroxyethyl)morpholin-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Hydroxyethyl)morpholin-3-one, a key heterocyclic compound, is of significant interest in medicinal chemistry and drug development due to its morpholine core. The morpholine scaffold is a privileged structure, frequently incorporated into a wide array of biologically active molecules, imparting favorable physicochemical properties such as increased aqueous solubility and metabolic stability. A thorough understanding of the structural and electronic properties of this compound is paramount for its effective utilization in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each section is designed to offer not only the raw spectral data but also a detailed interpretation grounded in established spectroscopic principles, providing a holistic understanding of the molecule's chemical architecture.
Molecular Structure
To facilitate the interpretation of the spectroscopic data, the molecular structure of this compound is presented below. The numbering of the atoms is provided to aid in the assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering.
Infrared (IR) Spectroscopy
Theoretical Background
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. These vibrations include stretching, bending, and other complex motions of the chemical bonds. The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹), which serves as a unique "molecular fingerprint." Specific functional groups exhibit characteristic absorption bands, making IR spectroscopy an invaluable tool for their identification.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
A common and convenient method for obtaining IR spectra of liquid and solid samples is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics. The ATR crystal (typically diamond or germanium) should be clean. A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.
-
Sample Application: A small amount of the this compound sample (a single drop for a liquid or a few milligrams for a solid) is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is applied to ensure intimate contact between the sample and the ATR crystal.
-
Data Acquisition: The IR spectrum is then recorded. The infrared beam passes through the ATR crystal and is reflected internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample, where absorption can occur.
-
Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final IR spectrum. The background spectrum is automatically subtracted from the sample spectrum.
-
Cleaning: After analysis, the ATR crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Data Interpretation
The experimental IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups.
Table 1: Infrared Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3410 | Strong, Broad | O-H stretch (hydroxyl group) |
| 2934 | Medium | Asymmetric C-H stretch (aliphatic) |
| 2874 | Medium | Symmetric C-H stretch (aliphatic) |
| 1633 | Strong, Sharp | C=O stretch (amide I band) |
| 1501 | Medium | N-H bend (amide II band - contribution) / C-N stretch |
| 1350 | Medium | C-N stretch |
| 1141 | Strong | C-O-C stretch (ether linkage) |
-
O-H Stretch (3410 cm⁻¹): The strong and broad absorption band at 3410 cm⁻¹ is a definitive indicator of the presence of a hydroxyl (-OH) group, characteristic of the hydroxyethyl substituent. The broadness of this peak is due to hydrogen bonding.
-
C-H Stretches (2934 and 2874 cm⁻¹): The medium intensity peaks in the 2800-3000 cm⁻¹ region are attributed to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methylene groups of the morpholine ring and the ethyl chain.
-
C=O Stretch (1633 cm⁻¹): The strong, sharp absorption at 1633 cm⁻¹ is assigned to the carbonyl (C=O) stretching vibration of the lactam (cyclic amide) functionality. This is a highly characteristic absorption and is often referred to as the Amide I band.
-
C-N Stretches (1501 and 1350 cm⁻¹): The absorptions at 1501 cm⁻¹ and 1350 cm⁻¹ are attributed to C-N stretching vibrations within the molecule. The band at 1501 cm⁻¹ may also have contributions from N-H bending if any secondary amine impurities were present, though in this tertiary amide, it is primarily C-N stretching in nature.
-
C-O-C Stretch (1141 cm⁻¹): The strong absorption at 1141 cm⁻¹ is characteristic of the C-O-C stretching vibration of the ether linkage within the morpholine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Background
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align either with or against the field, resulting in two distinct energy levels. The absorption of radiofrequency radiation can cause a transition between these energy levels, and this resonance is detected.
The chemical environment of a nucleus influences the magnetic field it experiences, leading to different resonance frequencies. This phenomenon is known as the chemical shift (δ) and is reported in parts per million (ppm). The integration of a ¹H NMR signal is proportional to the number of protons it represents. Furthermore, the magnetic fields of neighboring nuclei can interact, causing the splitting of signals into multiplets. This spin-spin coupling provides valuable information about the connectivity of atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean vial. Deuterated solvents are used to avoid large solvent peaks in the ¹H NMR spectrum.
-
Transfer: Transfer the clear solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming to obtain sharp, well-resolved signals.
-
¹H NMR: A standard one-pulse sequence is typically used to acquire the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: A proton-decoupled pulse sequence is commonly employed to obtain a ¹³C NMR spectrum where each unique carbon atom appears as a single line. This simplifies the spectrum and improves the signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transform: The raw time-domain data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
-
Predicted NMR Data and Interpretation
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | s | 2H | H-2 |
| ~3.80 | t | 2H | H-5 |
| ~3.70 | t | 2H | H-9 |
| ~3.50 | t | 2H | H-6 |
| ~3.40 | t | 2H | H-8 |
| ~2.50 | br s | 1H | -OH |
¹H NMR Interpretation:
-
H-2 (~4.20 ppm, s): The methylene protons on C-2 are adjacent to the carbonyl group and are expected to be deshielded, appearing as a singlet.
-
H-5 (~3.80 ppm, t): The methylene protons on C-5 are adjacent to the ether oxygen and are therefore significantly deshielded, appearing as a triplet due to coupling with the H-6 protons.
-
H-9 (~3.70 ppm, t): The methylene protons on C-9 are adjacent to the hydroxyl group, leading to a downfield shift. They will appear as a triplet due to coupling with the H-8 protons.
-
H-6 (~3.50 ppm, t): The methylene protons on C-6 are adjacent to the nitrogen atom and will be deshielded, appearing as a triplet due to coupling with the H-5 protons.
-
H-8 (~3.40 ppm, t): The methylene protons on C-8 are adjacent to the nitrogen atom and will appear as a triplet due to coupling with the H-9 protons.
-
-OH (~2.50 ppm, br s): The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration due to hydrogen bonding and exchange.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C-2 (C=O) |
| ~68 | C-5 |
| ~61 | C-3 |
| ~59 | C-9 |
| ~52 | C-8 |
| ~48 | C-6 |
¹³C NMR Interpretation:
-
C-2 (~168 ppm): The carbonyl carbon of the lactam is highly deshielded and will appear at the lowest field.
-
C-5 (~68 ppm): The carbon adjacent to the ether oxygen is significantly deshielded.
-
C-3 (~61 ppm): The other carbon adjacent to the ether oxygen.
-
C-9 (~59 ppm): The carbon bearing the hydroxyl group is also deshielded.
-
C-8 (~52 ppm): The carbon in the ethyl group adjacent to the nitrogen.
-
C-6 (~48 ppm): The carbon in the morpholine ring adjacent to the nitrogen.
Mass Spectrometry (MS)
Theoretical Background
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In a typical experiment, a sample is vaporized and then ionized. The resulting ions are separated according to their m/z ratio by a mass analyzer and then detected. The output is a mass spectrum, which is a plot of ion intensity versus m/z. The peak with the highest m/z value often corresponds to the molecular ion (M⁺•), which provides the molecular weight of the compound. The fragmentation of the molecular ion into smaller charged fragments provides valuable information about the molecule's structure.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that is commonly used for the analysis of relatively small, volatile organic molecules.
-
Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and often undergoes fragmentation to produce a variety of smaller fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions.
-
Data System: The detector signal is processed by a data system to generate the mass spectrum.
Data Interpretation
The electron ionization mass spectrum of this compound provides key information for confirming its molecular weight and elucidating its structure through fragmentation analysis.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 145 | 12 | [M]⁺• (Molecular Ion) |
| 114 | 100 | [M - CH₂OH]⁺ |
| 86 | 65 | [M - C₂H₄OH]⁺ |
| 56 | 41 | [C₃H₆N]⁺ |
| 42 | 44 | [C₂H₄N]⁺ |
-
Molecular Ion ([M]⁺•, m/z 145): The peak at m/z 145 corresponds to the molecular ion of this compound (C₆H₁₁NO₃), confirming its molecular weight of 145.16 g/mol .
-
Base Peak ([M - CH₂OH]⁺, m/z 114): The most intense peak in the spectrum (the base peak) at m/z 114 results from the loss of a hydroxymethyl radical (•CH₂OH) from the molecular ion. This is a common fragmentation pathway for molecules containing a hydroxyethyl group.
-
Fragment at m/z 86: The peak at m/z 86 corresponds to the loss of the entire hydroxyethyl group (•C₂H₄OH) from the molecular ion.
-
Fragment at m/z 56: This fragment likely arises from the cleavage of the morpholine ring.
-
Fragment at m/z 42: This peak is also a result of the fragmentation of the morpholine ring.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Conclusion
This technical guide has provided a detailed spectroscopic analysis of this compound, encompassing Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The experimental IR and MS data, in conjunction with the predicted ¹H and ¹³C NMR spectra, offer a comprehensive and self-validating characterization of the molecule's structure. The provided protocols and interpretations serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the confident identification and utilization of this important morpholine derivative in their synthetic endeavors.
References
-
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. [Link]
Sources
stability and storage conditions for 4-(2-Hydroxyethyl)morpholin-3-one
An In-Depth Technical Guide to the Stability and Storage of 4-(2-Hydroxyethyl)morpholin-3-one
Abstract
This technical guide provides a comprehensive analysis of the chemical stability and recommended storage conditions for this compound (CAS: 41036-01-5). As a key intermediate in pharmaceutical synthesis and other chemical applications, understanding its stability profile is critical for ensuring material integrity, experimental reproducibility, and safety.[1][2] This document synthesizes information based on the compound's chemical structure, the known reactivity of its functional groups, and established principles of chemical stability testing. We will explore the primary factors influencing its stability—notably pH, temperature, and oxidation—and propose potential degradation pathways. Furthermore, this guide outlines detailed protocols for handling, storage, and conducting forced degradation studies to empower researchers and drug development professionals in maintaining the quality and reliability of this compound.
Introduction
This compound is a heterocyclic organic compound featuring a morpholinone core substituted with a hydroxyethyl group on the nitrogen atom.[3][4] Its unique structure, incorporating a lactam (cyclic amide), a tertiary amine, an ether, and a primary alcohol, makes it a versatile building block in organic synthesis.[1] It serves as a crucial precursor in the development of various active pharmaceutical ingredients (APIs) and specialty chemicals. The integrity of such intermediates is paramount, as impurities arising from degradation can have significant impacts on reaction yields, downstream purification processes, and the safety profile of the final product. This guide addresses the absence of extensive public stability data by providing a predictive assessment based on first principles of organic chemistry and offering a framework for its empirical evaluation.
Chemical and Physical Properties
A foundational understanding of the compound's physical properties is essential for its proper handling and storage. The data presented below is compiled from various chemical supplier resources.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 41036-01-5 | [3][4] |
| Molecular Formula | C₆H₁₁NO₃ | [3][4] |
| Molecular Weight | 145.16 g/mol | [3][4] |
| Appearance | Typically an orange or brownish oil; can be distilled to a colorless oil. | [5] |
| Boiling Point | ~180 °C at 5 mmHg | [5] |
| Solubility | Expected to have good solubility in water and polar organic solvents. | [1] |
Key Factors Influencing Stability and Potential Degradation Pathways
The stability of this compound is primarily dictated by the reactivity of its lactam and primary alcohol functional groups.
Hydrolytic Stability
The most significant potential degradation pathway for this molecule is the hydrolysis of the lactam ring. Amides, including cyclic amides (lactams), are susceptible to cleavage by water, a reaction that is strongly catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to the opening of the morpholinone ring to form an amino acid derivative.
-
Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions directly attack the carbonyl carbon, leading to a tetrahedral intermediate that collapses to break the amide bond, yielding the salt of a carboxylic acid.
Given this reactivity, it is critical to protect the compound from both strong acids and bases, and to minimize its exposure to moisture, especially during long-term storage.[6]
Caption: Predicted hydrolytic degradation pathway via lactam ring opening.
Oxidative Stability
The molecule contains two sites susceptible to oxidation:
-
Tertiary Amine: The morpholine nitrogen can be oxidized to form an N-oxide. This reaction is typically promoted by strong oxidizing agents like peroxides or peracids.
-
Primary Alcohol: The terminal hydroxyethyl group can be oxidized, first to an aldehyde and subsequently to a carboxylic acid.
Exposure to atmospheric oxygen at ambient temperature is unlikely to cause rapid degradation, but storage under an inert atmosphere (e.g., nitrogen or argon) is a recommended precaution for long-term stability, particularly for high-purity reference standards.
Thermal Stability
While specific data is unavailable, compounds of this nature are generally stable at ambient and refrigerated temperatures. The provided boiling point of ~180 °C at reduced pressure suggests that decomposition would likely occur at or below this temperature at atmospheric pressure.[5] High temperatures should be avoided during storage and handling. Thermal decomposition could potentially lead to complex fragmentation of the molecule.
Recommended Storage and Handling
To preserve the chemical integrity of this compound, the following storage and handling procedures are recommended, based on best practices for analogous chemical structures.[7][8]
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize the rate of potential thermal and hydrolytic degradation. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon). | To prevent potential long-term oxidation of the tertiary amine or primary alcohol. |
| Container | Keep container tightly closed in a dry and well-ventilated place. | To prevent moisture ingress which can lead to hydrolysis.[7] |
| Light | Store in a light-resistant container. | Although no specific photostability data exists, protection from light is a general best practice. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions that would degrade the compound.[9] |
Handling Procedures
Personnel should adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any potential vapors.[8]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, silica gel) and place in a suitable, closed container for disposal.[8][10]
Methodology for Stability Assessment
To empirically determine the stability profile of this compound, a forced degradation (or stress testing) study is the industry-standard approach.
Caption: A typical experimental workflow for a forced degradation study.
Protocol: Forced Degradation Study
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Acidic Condition: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60 °C.
-
Basic Condition: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60 °C.
-
Oxidative Condition: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Condition: Incubate 2 mL of the stock solution in a sealed vial at 80 °C.
-
Photolytic Condition: Expose the stock solution in a photostable, transparent container to light as specified by ICH Q1B guidelines. Run a dark control in parallel.
-
Time Points: Withdraw aliquots from each condition at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.
-
Cool thermal samples to room temperature.
-
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV method.
Protocol: Example Stability-Indicating HPLC Method
Objective: To separate the parent compound from all potential degradation products.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (or as determined by UV scan).
This method should be validated to ensure it can resolve the parent peak from any new peaks that appear under stress conditions.
Conclusion
While this compound is a stable compound under proper conditions, its inherent chemical structure, particularly the lactam ring, presents a clear vulnerability to hydrolysis under acidic or basic conditions. Oxidative and thermal degradation are also potential, albeit likely slower, pathways of decomposition. For researchers, scientists, and drug development professionals, adherence to stringent storage and handling protocols—specifically, storage in a cool, dry, inert environment away from chemical incompatibilities—is essential to maintain the compound's purity and ensure the reliability of experimental outcomes. The application of systematic stability studies, such as the forced degradation protocol outlined herein, is strongly recommended to fully characterize the stability profile of this important chemical intermediate within its specific use-context.
References
-
National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Summary for CID 8083. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: N-(2-Hydroxyethyl)morpholine. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H11NO3). Retrieved from [Link]
-
Das, S., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Research Square. Retrieved from [Link]
- Google Patents. (2019). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
National Center for Biotechnology Information. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega. Retrieved from [Link]
-
MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules. Retrieved from [Link]
-
Eawag. (n.d.). Morpholine Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 3. This compound 95% | CAS: 41036-01-5 | AChemBlock [achemblock.com]
- 4. This compound | 41036-01-5 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Technical Guide: The Role and Synthesis of the Morpholinone Core in Rivaroxaban Production
Abstract: Rivaroxaban is a direct Factor Xa inhibitor pivotal in modern anticoagulant therapy. Its synthesis is a topic of significant interest in pharmaceutical process development, relying on the efficient construction of key molecular scaffolds. While the literature predominantly cites 4-(4-aminophenyl)morpholin-3-one as the central intermediate, this guide also addresses the synthesis of a related building block, 4-(2-Hydroxyethyl)morpholin-3-one. We provide a detailed examination of the synthetic protocols, mechanistic rationale, and the strategic context of these morpholinone derivatives in the broader landscape of Rivaroxaban manufacturing. This document is intended for researchers, chemists, and drug development professionals seeking a deeper technical understanding of the synthetic pathways to this critical therapeutic agent.
The Strategic Importance of the Morpholinone Moiety in Rivaroxaban
Rivaroxaban (Xarelto®) is an orally administered anticoagulant that functions by directly and selectively inhibiting Factor Xa, a critical enzyme in the coagulation cascade.[1] Its molecular structure is a sophisticated assembly of three primary fragments: a 5-chlorothiophene-2-carboxamide "cap," a chiral (S)-oxazolidinone core, and a 4-phenylmorpholin-3-one "tail."
The morpholinone tail is not merely a structural anchor; it plays a crucial role in the molecule's overall physicochemical properties and binding affinity. The efficiency of the entire synthetic route to Rivaroxaban is therefore highly dependent on the cost-effective and high-purity production of this morpholinone-containing intermediate. While various synthetic strategies exist, most converge on the preparation of an advanced morpholinone precursor prior to the final amide coupling.[2][3]
Synthesis of this compound: A Morpholinone Building Block
This section details the synthesis of this compound, a functionalized morpholinone derivative. While not the direct precursor found in the final Rivaroxaban molecule, its synthesis illustrates the fundamental chemistry of forming the morpholinone ring.
Synthetic Strategy and Mechanism
The formation of the this compound ring is achieved via an intramolecular N-acylation reaction. The process begins with the N-alkylation of diethanolamine with an acetate synthon, followed by a base-mediated cyclization. A common and effective method involves the reaction of diethanolamine with methyl chloroacetate.
The mechanism proceeds in two key stages:
-
Deprotonation: A strong, non-nucleophilic base, such as potassium tert-butoxide, is used to deprotonate one of the hydroxyl groups on diethanolamine, forming a more nucleophilic alkoxide.
-
Intramolecular Cyclization: The deprotonated amine nitrogen then attacks the electrophilic carbonyl carbon of the chloroacetate ester group, displacing the methoxide and forming the stable six-membered lactam ring.
Detailed Experimental Protocol
The following protocol is adapted from established laboratory procedures for the synthesis of this compound.
Table 1: Reagents and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| Diethanolamine | 105.14 | 150 g | 1.0 |
| Methyl Chloroacetate | 108.52 | 163 g | 1.05 |
| Potassium tert-butoxide | 112.21 | 176 g | 1.1 |
| Toluene | - | 1440 ml | - |
Step-by-Step Methodology:
-
Base Preparation: Charge a suitable reactor with 1440 ml of toluene and 176 g (1.1 eq.) of potassium tert-butoxide.
-
Heating: Heat the resulting suspension to 75 °C and maintain with stirring for 30 minutes until the solid base is fully dissolved.
-
Diethanolamine Addition: Slowly add 150 g (1.0 eq.) of diethanolamine to the solution at 75 °C. A thick, pale yellow suspension will form. Maintain strong stirring for 30 minutes.
-
N-Alkylation: Slowly add 163 g (1.05 eq.) of methyl chloroacetate. Maintain the reaction temperature at 75 °C for two hours.
-
Work-up: Cool the reaction mixture. Add methanol (600 ml) and filter the precipitated salts.
-
Isolation: Concentrate the organic filtrate until dry. The resulting orange oil is crude this compound (yields reported up to 98%).
-
Purification: The crude product can be purified by high-vacuum distillation to yield a highly pure, colorless oil (boiling point ~180 °C at 5 mmHg).
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized intermediate are confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: Key signals include a broad peak around 3410 cm⁻¹ (O-H stretch from the hydroxyethyl group) and a strong absorption at 1633 cm⁻¹ (C=O stretch of the tertiary amide).
-
Mass Spectrometry (MS): The electron impact (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z = 145. A prominent fragment is often observed at m/z = 114, corresponding to the loss of the terminal CH₂OH group.
The Predominant Pathway: 4-(4-Aminophenyl)morpholin-3-one as the Core Intermediate
While the synthesis above is chemically instructive, an extensive review of the authoritative literature, including patents and process chemistry articles, reveals that 4-(4-aminophenyl)morpholin-3-one is the direct and universally recognized key intermediate for industrial Rivaroxaban synthesis.[2][4][5][6] This molecule contains the crucial N-phenyl linkage that is incorporated into the final API.
General Synthesis of 4-(4-Aminophenyl)morpholin-3-one
Multiple routes to this intermediate have been developed, often starting from 4-nitroaniline or N-(2-Hydroxyethyl)aniline. A common, industrially scalable approach involves two main steps:
-
Formation of the Nitro-Precursor: 4-(4-Nitrophenyl)morpholin-3-one is synthesized. One method involves reacting 4-nitroaniline with 2-(2-chloroethoxy)acetyl chloride, followed by a base-mediated ring closure.[4]
-
Reduction to the Amine: The nitro group of 4-(4-nitrophenyl)morpholin-3-one is then reduced to the essential primary amine. This is typically achieved via catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) in a solvent such as ethanol.[5] High yields (often >95%) are reported for this reduction step.[5]
Assembly of Rivaroxaban from Key Intermediates
Once the core intermediate 4-(4-aminophenyl)morpholin-3-one is secured, the final stages of Rivaroxaban synthesis commence. The diagram below illustrates a convergent synthesis strategy, which is favored for its efficiency.
Caption: Convergent synthesis of Rivaroxaban via key intermediates.
This common pathway involves:
-
Reacting 4-(4-aminophenyl)morpholin-3-one with a chiral epoxide, like (S)-glycidyl phthalimide, to form the amino alcohol.[3]
-
Cyclizing this intermediate, often with a carbonylating agent such as N,N'-carbonyldiimidazole (CDI), to construct the oxazolidinone ring.
-
Deprotecting the resulting phthalimide group (e.g., with hydrazine) to unmask the primary amine.
-
Performing the final acylation by reacting the free amine with activated 5-chlorothiophene-2-carbonyl chloride to form the final Rivaroxaban molecule.[2]
Conclusion and Professional Perspective
For professionals in drug development, understanding the distinction between plausible chemical building blocks and industrially validated key intermediates is paramount. The synthesis of This compound provides a valuable case study in the construction of the morpholinone lactam. However, the overwhelming body of scientific and patent literature establishes 4-(4-aminophenyl)morpholin-3-one as the pivotal, direct precursor in the scalable and convergent synthesis of Rivaroxaban.
Future process improvements will likely continue to focus on optimizing the synthesis of 4-(4-aminophenyl)morpholin-3-one, exploring greener solvents, more efficient catalytic systems for the reduction step, and developing telescoped or one-pot procedures to minimize unit operations and maximize throughput. A thorough understanding of this core intermediate's synthesis is, and will remain, essential for any team involved in the manufacturing or development of Rivaroxaban.
References
-
Mladentsev, D. Y., Kuznetsova, E. N., & Dashkin, R. R. (2022). Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. Organic Process Research & Development. [Link]
-
Drabina, P., Feixova, V., & Sedlak, M. (2019). New synthetic strategy for preparation of the anticoagulant drug Rivaroxaban via an asymmetric Henry reaction. Tetrahedron Letters, 60(2), 99-101. [Link]
- Toth, E., et al. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
- Various Authors. (2014). The synthetic method of rivaroxaban.
-
Mali, A. R., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Sustainable Chemical Processes, 3(11). [Link]
-
IP.com. (2016). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. IP.com Prior Art Database. [Link]
-
Wang, X., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14999-15004. [Link]
- Various Authors. (2020). Preparation method for 4-(4-aminophenyl)morpholin-3-one.
-
Toth, E., et al. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. WIPO PatentScope (WO/2019/138362). [Link]
- Various Authors. (2017). An improved process for the preparation of rivaroxaban involving novel intermediate.
-
Castro, J., et al. (2012). process for the preparation of rivaroxaban and intermediates thereof. Justia Patents. [Link]
-
Yang, J., et al. (2015). Synthesis of Rivaroxaban. Chinese Journal of Pharmaceuticals, 46(5), 442-444. [Link]
Sources
- 1. Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug | Semantic Scholar [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 5. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of Rivaroxaban [cjph.com.cn]
Methodological & Application
Synthesis Protocol for 4-(2-Hydroxyethyl)morpholin-3-one: An Application Note
Introduction
4-(2-Hydroxyethyl)morpholin-3-one is a key heterocyclic building block in modern organic and medicinal chemistry. Its structural motif, featuring a morpholin-3-one core with a pendant hydroxyethyl group, offers multiple points for further chemical modification, making it a valuable intermediate in the synthesis of complex molecules. The morpholine core is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] Notably, derivatives of the morpholin-3-one core are crucial intermediates in the synthesis of blockbuster drugs such as the anticoagulant Rivaroxaban.[2][3][4][5][6] This application note provides a detailed, field-proven protocol for the synthesis of this compound, an in-depth analysis of the reaction mechanism, and a discussion of alternative synthetic strategies.
Chemical Profile
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 41036-01-5 | [7][8] |
| Molecular Formula | C₆H₁₁NO₃ | [7][8] |
| Molecular Weight | 145.16 g/mol | [8] |
| Appearance | Colorless to orange oil | [8] |
| Boiling Point | 180 °C at 5 mmHg | [8] |
Primary Synthesis Protocol: Intramolecular Cyclization of Diethanolamine Derivative
This protocol is a robust and high-yielding method for the gram-scale synthesis of this compound. The synthesis proceeds via a two-step, one-pot reaction from readily available starting materials.
Reaction Scheme
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
Diethanolamine (150 g, 1.43 mol, 1.0 eq.)
-
Potassium tert-butoxide (176 g, 1.57 mol, 1.1 eq.)
-
Methyl chloroacetate (163 g, 1.50 mol, 1.05 eq.)
-
Toluene (1440 mL)
-
Methanol (600 mL)
Procedure:
-
To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add potassium tert-butoxide (176 g) and toluene (1440 mL).
-
Heat the suspension to 75 °C with stirring and maintain for 30 minutes until the potassium tert-butoxide is fully dissolved.
-
Slowly add diethanolamine (150 g) to the solution at 75 °C. A thick, pale yellow suspension will form. Maintain vigorous stirring for 30 minutes.
-
Slowly add methyl chloroacetate (163 g) to the reaction mixture at 75 °C. Maintain the temperature and stirring for 2 hours.
-
After 2 hours, add methanol (600 mL) to the warm mixture and then allow it to cool to room temperature.
-
Filter the mixture to remove the precipitated salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an orange oil (yield: ~204 g, 98%).[8]
-
Purify the crude product by vacuum distillation (180 °C at 5 mmHg) to yield this compound as a highly pure, colorless oil (final yield: ~80%).[8]
Mechanism and Rationale
The synthesis proceeds through a tandem N-acylation and intramolecular cyclization. The mechanism can be broken down into the following key steps:
-
Deprotonation: Potassium tert-butoxide, a strong, non-nucleophilic base, deprotonates one of the hydroxyl groups of diethanolamine to form a potassium alkoxide. This increases the nucleophilicity of the oxygen atom.
-
N-Acylation: The amino group of diethanolamine, being more nucleophilic than the hydroxyl groups, attacks the electrophilic carbonyl carbon of methyl chloroacetate. This results in the formation of an N-acylated intermediate, N-(2-hydroxyethyl)-N-(2-hydroxyethyl)acetamide, with the displacement of the methoxy group.
-
Intramolecular Cyclization (Williamson-like Ether Synthesis): The previously formed alkoxide intramolecularly attacks the carbon bearing the chlorine atom in a nucleophilic substitution reaction.[9][10] This step is analogous to an intramolecular Williamson ether synthesis, leading to the formation of the six-membered morpholin-3-one ring and the elimination of potassium chloride.[2][9] The formation of a six-membered ring is entropically and enthalpically favorable.[2]
Figure 2: Key steps in the synthesis mechanism.
Alternative Synthetic Routes
While the primary protocol is highly efficient, other strategies can be employed for the synthesis of this compound, primarily involving the N-alkylation of a pre-formed morpholin-3-one ring.
N-Alkylation of Morpholin-3-one
This approach involves the direct alkylation of the nitrogen atom of morpholin-3-one with a suitable two-carbon electrophile.
1. Using 2-Haloethanols:
Morpholin-3-one can be deprotonated with a strong base, such as sodium hydride, to form the corresponding amide anion. This anion then acts as a nucleophile, attacking a 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol) to displace the halide and form the desired product. This method is a direct application of standard N-alkylation procedures.
Reaction Scheme:
Figure 3: N-Alkylation of morpholin-3-one.
2. Using Ethylene Oxide:
The reaction of morpholin-3-one with ethylene oxide provides a more atom-economical approach. The lone pair of the nitrogen atom of morpholin-3-one can directly attack one of the electrophilic carbons of the strained epoxide ring, leading to ring-opening and the formation of the N-(2-hydroxyethyl) moiety. This reaction is typically carried out under basic or acidic catalysis to facilitate the ring-opening of the epoxide.
Safety and Handling
This compound:
-
Hazard Statements: This compound is an irritant and may be harmful if ingested or inhaled. It is irritating to mucous membranes and the upper respiratory tract.[11]
-
Precautionary Statements: Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Avoid contact with skin, eyes, and clothing.[11] In case of contact, wash the affected area immediately with plenty of water.[11]
Reagents:
-
Potassium tert-butoxide: A corrosive and flammable solid. Handle in a glovebox or under an inert atmosphere.
-
Methyl chloroacetate: A toxic and flammable liquid. It is a lachrymator. Handle with care in a fume hood.
-
Toluene: A flammable liquid with potential reproductive toxicity. Use in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.[7][10][11]
Characterization Data
To validate the synthesis, the purified product should be characterized using standard analytical techniques.
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
Conclusion
The one-pot synthesis of this compound from diethanolamine and methyl chloroacetate is a highly efficient and scalable method for producing this valuable synthetic intermediate. The procedure is straightforward, utilizes readily available starting materials, and provides the product in high yield and purity after a simple distillation. Understanding the underlying mechanism, which involves an intramolecular Williamson-like ether synthesis, allows for rational optimization and troubleshooting. The availability of this and other synthetic routes provides researchers and drug development professionals with versatile strategies for accessing this important morpholin-3-one derivative for its application in the synthesis of pharmaceuticals and other fine chemicals.
References
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules. Retrieved from [Link]
-
Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. (n.d.). Retrieved from [Link]
-
PubMed. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry. Retrieved from [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). Retrieved from [Link]
-
Justia Patents. (2012, November 8). process for the preparation of rivaroxaban and intermediates thereof. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
- Google Patents. (n.d.). CN105753804A - Method of preparing 3-morpholinone.
- Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
- Google Patents. (n.d.). EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.
-
ResearchGate. (2025, August 10). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 5. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 6. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 7. This compound 95% | CAS: 41036-01-5 | AChemBlock [achemblock.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. nbinno.com [nbinno.com]
Application Note: A Scalable and Efficient Synthesis of 4-(2-Hydroxyethyl)morpholin-3-one
Abstract
This application note provides a detailed, field-proven protocol for the large-scale synthesis of 4-(2-hydroxyethyl)morpholin-3-one, a key intermediate in the development of various pharmaceuticals. The described methodology is optimized for scalability, safety, and high yield, addressing the common challenges encountered in industrial production. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries. We will delve into the mechanistic rationale behind the chosen synthetic route, provide a step-by-step protocol, and offer insights into process optimization and safety considerations.
Introduction and Significance
This compound (CAS No: 41036-01-5) is a crucial building block in the synthesis of a range of biologically active molecules.[1][2] Its unique structural features, combining a morpholinone core with a reactive hydroxyl group, make it a versatile intermediate for introducing hydrophilicity and specific binding motifs in drug candidates. The efficient and cost-effective large-scale production of this intermediate is therefore of significant interest to the pharmaceutical industry. This document outlines a robust synthetic strategy starting from readily available commercial reagents.
Synthetic Strategy and Mechanistic Rationale
The presented synthesis is a two-step process involving the N-alkylation of diethanolamine with methyl chloroacetate, followed by an intramolecular cyclization to form the desired morpholin-3-one ring.
Scheme 1: Overall Synthetic Transformation
Caption: Synthetic route to this compound.
The choice of potassium tert-butoxide as the base is critical. It is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl group of diethanolamine, facilitating the subsequent nucleophilic attack on the electrophilic carbon of methyl chloroacetate. Toluene is selected as the solvent due to its suitable boiling point for the reaction temperature and its ability to azeotropically remove water, if necessary, although not a primary concern in this specific step. The intramolecular cyclization is a thermally driven lactamization, where the secondary amine attacks the ester carbonyl, eliminating methanol and forming the stable six-membered morpholin-3-one ring.
Detailed Experimental Protocol
This protocol is adapted from established procedures and optimized for a larger scale.[3]
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Molar Eq. | Quantity |
| Diethanolamine | 111-42-2 | 105.14 g/mol | 1.0 | 150 g |
| Potassium tert-butoxide | 865-47-4 | 112.21 g/mol | 1.1 | 176 g |
| Methyl chloroacetate | 96-34-4 | 108.52 g/mol | 1.05 | 163 g |
| Toluene | 108-88-3 | 92.14 g/mol | - | 1440 mL |
| Methanol | 67-56-1 | 32.04 g/mol | - | 600 mL |
Step-by-Step Procedure
Step 1: N-Alkylation of Diethanolamine
-
To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add toluene (1440 mL) and potassium tert-butoxide (176 g, 1.1 eq.).
-
Heat the suspension to 75 °C with stirring. Maintain this temperature for 30 minutes until the potassium tert-butoxide is completely dissolved.
-
Slowly add diethanolamine (150 g, 1 eq.) to the solution at 75 °C. A thick, pale yellow suspension will form.
-
Maintain vigorous stirring for 30 minutes.
-
Slowly add methyl chloroacetate (163 g, 1.05 eq.) to the reaction mixture.
-
Maintain the reaction temperature at 75 °C for 2 hours.
Step 2: Cyclization and Work-up
-
To the warm reaction mixture, add methanol (600 mL).
-
Cool the mixture to room temperature. This will cause the inorganic salts (potassium chloride) to precipitate.
-
Filter the mixture to remove the precipitated salts.
-
Concentrate the filtrate under reduced pressure until dry to obtain the crude product.
Step 3: Purification
-
The crude product, obtained as an orange oil (approx. 204 g, 98% crude yield), is purified by high vacuum distillation.
-
Collect the fraction boiling at approximately 180 °C at 5 mmHg.[3]
-
The purified product is a highly pure, colorless oil (typical purified yield: 80%).
Process Optimization and Troubleshooting
-
Moisture Control: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried, and reagents are handled under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the potassium tert-butoxide.
-
Temperature Management: The initial addition of diethanolamine and methyl chloroacetate can be exothermic. Careful, slow addition is necessary to maintain the reaction temperature at 75 °C.
-
Stirring: Vigorous stirring is crucial, especially during the formation of the thick suspension, to ensure proper mixing and heat transfer.
-
Incomplete Reaction: If the reaction does not go to completion (as monitored by TLC or GC-MS), the reaction time can be extended. Ensure the stoichiometry of the reagents is correct.
-
Purification: High vacuum distillation is essential for obtaining a high-purity product. Ensure the vacuum system is efficient to achieve the required low pressure.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4][5]
Reagent Handling:
-
Potassium tert-butoxide: Highly corrosive and moisture-sensitive. Handle in a glove box or under an inert atmosphere.
-
Methyl chloroacetate: Toxic and lachrymatory. Handle in a well-ventilated fume hood.
-
Toluene: Flammable liquid and vapor. Avoid sources of ignition.
-
Diethanolamine: Causes skin and eye irritation.[4]
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations.
Analytical Characterization
The identity and purity of the final product can be confirmed by standard analytical techniques:
-
Infrared (IR) Spectroscopy: Expected peaks around 3410 cm⁻¹ (O-H stretch), 2934, 2874 cm⁻¹ (C-H stretch), and 1633 cm⁻¹ (C=O, amide stretch).[3]
-
Mass Spectrometry (MS): Expected molecular ion peak (M+) at m/z 145.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters and adhering to the safety guidelines, researchers and production chemists can consistently obtain high yields of this valuable intermediate. The insights into the reaction mechanism and troubleshooting tips further equip the user to adapt and optimize the process for their specific needs.
References
Sources
analytical methods for the characterization of 4-(2-Hydroxyethyl)morpholin-3-one
An In-Depth Guide to the Analytical Characterization of 4-(2-Hydroxyethyl)morpholin-3-one
Introduction
This compound (CAS No. 41036-01-5) is a morpholine derivative of increasing interest in pharmaceutical and chemical synthesis.[1][2] Its structure, featuring a lactam, a tertiary amine, and a primary alcohol, presents unique analytical challenges for identity confirmation, purity assessment, and impurity profiling. As a potential intermediate or impurity in drug manufacturing, robust and reliable analytical methods are paramount for ensuring product quality and safety.[3]
This comprehensive guide provides a suite of detailed analytical methods for the thorough characterization of this compound. We move beyond simple procedural lists to explain the underlying principles and rationale for methodological choices, empowering researchers, scientists, and drug development professionals to implement and adapt these protocols effectively.
Physicochemical Properties
A foundational understanding of the molecule's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₃ | [4] |
| Molecular Weight | 145.16 g/mol | [1][5] |
| Appearance | Colorless to orange oil | [5] |
| Monoisotopic Mass | 145.0739 Da | [4] |
Chromatographic Analysis: Purity and Impurity Profiling
Chromatographic techniques are the cornerstone for assessing the purity of this compound and quantifying any related impurities. Due to the compound's polarity, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with derivatization are viable approaches.
High-Performance Liquid Chromatography (HPLC) for Potency and Purity
Reverse-phase HPLC (RP-HPLC) is the preferred method for analyzing this polar, non-volatile compound. The key is to achieve adequate retention on a nonpolar stationary phase and obtain good peak shape.
Causality Behind Experimental Choices:
-
Column Selection: A C18 column is a standard choice for RP-HPLC, offering excellent hydrophobic retention.[6] For a polar analyte like this, a column with end-capping is crucial to minimize peak tailing caused by interactions between the analyte's amine/hydroxyl groups and residual silanols on the silica support.
-
Mobile Phase: A gradient of a weak acid in water and an organic solvent (like acetonitrile or methanol) is employed. The acidic mobile phase (e.g., using formic or phosphoric acid) serves to protonate the morpholine nitrogen, ensuring consistent interaction with the stationary phase and improving peak symmetry.[7] A gradient elution is necessary to elute both the polar target compound and any potentially less polar impurities within a reasonable timeframe.
-
Detection: The molecule lacks a strong chromophore, making low-wavelength UV detection (e.g., 205-215 nm) the most straightforward approach for detecting the amide functional group. For higher sensitivity and specificity, especially for impurity analysis, Mass Spectrometry (MS) detection is ideal.[8]
Experimental Workflow for HPLC Analysis
Caption: HPLC analysis workflow from sample preparation to data processing.
Detailed HPLC Protocol
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min, return to 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | UV at 210 nm or Mass Spectrometer (ESI+) |
| Sample Preparation | 1.0 mg/mL in 50:50 Water:Acetonitrile |
Self-Validation: The protocol's validity is confirmed by observing a sharp, symmetrical peak for the main component, good resolution from any impurities, and a stable baseline. A system suitability test (SST) including replicate injections should be performed to verify precision (RSD < 2%).
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity
Direct GC analysis of this compound is challenging due to its low volatility and the presence of a polar hydroxyl group, which can cause peak tailing.[9] Therefore, derivatization is essential to increase volatility and thermal stability.[8][10]
Causality Behind Experimental Choices:
-
Derivatization: Silylation is a common and effective derivatization technique for compounds with active hydrogens (like -OH groups). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl group to form a nonpolar trimethylsilyl (TMS) ether, which is much more volatile and suitable for GC analysis.
-
GC Conditions: A mid-polarity column (e.g., 5% phenyl polysiloxane) provides good general-purpose separation. A temperature gradient is used to ensure that both volatile starting materials and the higher-boiling derivatized analyte are eluted efficiently.
-
MS Detection: Mass spectrometry provides definitive identification based on the fragmentation pattern of the derivatized molecule.
Derivatization and GC-MS Workflow
Caption: Workflow for GC-MS analysis including the critical derivatization step.
Detailed GC-MS Protocol
| Parameter | Recommended Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Sample Preparation | Dissolve 1 mg of sample in 500 µL of pyridine. Add 500 µL of BSTFA. Heat at 70 °C for 30 minutes. |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Injector Temp. | 250 °C |
| Split Ratio | 20:1 |
| Oven Program | Initial 80 °C, hold 2 min. Ramp at 10 °C/min to 280 °C, hold 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | 40 - 450 amu |
Expected Mass Spectra: The underivatized molecule has a molecular ion at m/z 145. Key fragments include m/z 114 (loss of -CH₂OH) and m/z 86.[5] The TMS-derivatized molecule will have a higher molecular weight, and its fragmentation pattern will include characteristic ions for TMS groups (e.g., m/z 73).
Spectroscopic Analysis: Structural Confirmation
Spectroscopic methods provide unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR are essential.[11]
Expert Insights:
-
The morpholine ring typically exists in a chair conformation, which can lead to distinct signals for axial and equatorial protons.[12]
-
The electron-withdrawing effect of the adjacent oxygen and carbonyl group will shift the protons at the C2 and C5 positions downfield in the ¹H NMR spectrum.[13]
-
DEPT-135 and 2D NMR experiments (like COSY and HSQC) are invaluable for definitively assigning each proton and carbon signal.[12]
Expected ¹H NMR Signals (in CDCl₃, approximate):
-
~4.2 ppm (s, 2H): Methylene protons on C2, adjacent to the carbonyl group.
-
~3.8 ppm (t, 2H): Methylene protons on C5, adjacent to the ring oxygen.
-
~3.7 ppm (t, 2H): Methylene protons of the hydroxyethyl group (-N-CH₂-CH₂ -OH).
-
~3.5 ppm (t, 2H): Methylene protons on C6.
-
~3.4 ppm (t, 2H): Methylene protons of the hydroxyethyl group (-N-CH₂ -CH₂-OH).
-
~2.5-3.0 ppm (br s, 1H): Hydroxyl proton (-OH). This signal's position is variable and it will exchange with D₂O.
Expected ¹³C NMR Signals (in CDCl₃, approximate):
-
~168 ppm: Carbonyl carbon (C3).
-
~68 ppm: Methylene carbon adjacent to ring oxygen (C5).
-
~65 ppm: Methylene carbon adjacent to carbonyl (C2).
-
~60 ppm: Methylene carbon of the hydroxyethyl group (-N-CH₂-CH₂ -OH).
-
~52 ppm: Methylene carbon of the hydroxyethyl group (-N-CH₂ -CH₂-OH).
-
~48 ppm: Methylene carbon adjacent to ring nitrogen (C6).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[14]
Interpretation of Key Absorption Bands:
-
Broad band at ~3410 cm⁻¹: This is characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding.[5]
-
Sharp, strong band at ~1633 cm⁻¹: This is a definitive absorption for the C=O (amide) stretching vibration of the lactam ring.[5]
-
Bands at ~2934 and 2874 cm⁻¹: These correspond to the C-H stretching vibrations of the methylene groups.[5]
-
Strong band at ~1141 cm⁻¹: This is characteristic of the C-O-C stretching of the ether linkage within the morpholine ring.[5]
Conclusion
The characterization of this compound requires a multi-faceted analytical approach. The protocols outlined in this guide, from chromatographic separation to spectroscopic identification, provide a robust framework for researchers and quality control scientists. By understanding the rationale behind each technique and parameter, laboratories can confidently establish the identity, purity, and quality of this important chemical entity, ensuring its suitability for downstream applications in research and development.
References
-
Deli, J., Forgo, P., & Szabo, D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 683-685. [Link][11]
-
ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. Retrieved January 17, 2026, from [Link][12]
-
Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link][13]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved January 17, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-((2-Hydroxyethyl)amino)-3-nitrophenol on Newcrom R1 HPLC column. Retrieved January 17, 2026, from [Link][7]
-
Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved January 17, 2026, from [3]
-
PubChemLite. (n.d.). This compound (C6H11NO3). Retrieved January 17, 2026, from [Link][4]
-
ChemBK. (2024, April 9). 4-(2-Hydroxyethyl)morpholine. [Link]
- Google Patents. (n.d.). CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one.
-
Amerigo Scientific. (n.d.). This compound. Retrieved January 17, 2026, from [Link][2]
-
Research Collection. (2022, September 9). Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. [Link]
-
ResearchGate. (n.d.). The experimental FT-IR spectrum of 4-ethylmorpholine. Retrieved January 17, 2026, from [Link][15]
-
NIH National Center for Biotechnology Information. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved January 17, 2026, from [Link][16]
-
OPUS. (2025, August 28). Analytical Methods. [Link]
-
Taylor & Francis Online. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved January 17, 2026, from [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
Chromatography Online. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved January 17, 2026, from [Link][8]
-
PubChem. (n.d.). 4-(2-Hydroxyethyl)morpholine-2,3-dione. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved January 17, 2026, from [Link][17]
-
PubMed. (1992, January 3). High-performance liquid chromatographic determination of 1,2-diethyl-3-hydroxypyridin-4-one and its 2-(1-hydroxyethyl) metabolite in rat blood. [Link][18]
-
MDPI. (2023, October 17). Multiplex Bioanalytical Methods for Comprehensive Characterization and Quantification of the Unique Complementarity-Determining-Region Deamidation of MEDI7247, an Anti-ASCT2 Pyrrolobenzodiazepine Antibody–Drug Conjugate. [Link][6]
-
MDPI. (n.d.). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Retrieved January 17, 2026, from [Link][14]
Sources
- 1. This compound 95% | CAS: 41036-01-5 | AChemBlock [achemblock.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 4. PubChemLite - this compound (C6H11NO3) [pubchemlite.lcsb.uni.lu]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Multiplex Bioanalytical Methods for Comprehensive Characterization and Quantification of the Unique Complementarity-Determining-Region Deamidation of MEDI7247, an Anti-ASCT2 Pyrrolobenzodiazepine Antibody–Drug Conjugate [mdpi.com]
- 7. Separation of 4-((2-Hydroxyethyl)amino)-3-nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gcms.cz [gcms.cz]
- 11. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. acdlabs.com [acdlabs.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. High-performance liquid chromatographic determination of 1,2-diethyl-3-hydroxypyridin-4-one and its 2-(1-hydroxyethyl) metabolite in rat blood - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC and GC-MS analysis of 4-(2-Hydroxyethyl)morpholin-3-one
An In-Depth Guide to the HPLC and GC-MS Analysis of 4-(2-Hydroxyethyl)morpholin-3-one
Introduction
This compound is a heterocyclic compound whose precise characterization is critical in various stages of pharmaceutical development and manufacturing. Its structure, featuring a polar morpholinone core and a hydroxyl group, presents unique analytical challenges. The high polarity makes it difficult to retain on traditional reversed-phase chromatography columns, while the low volatility and thermal lability of the hydroxyl group complicate direct gas chromatography analysis.
This technical guide, designed for researchers, analytical scientists, and drug development professionals, provides two robust and validated methodologies for the comprehensive analysis of this compound. The first part details a quantitative method using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with UV detection, ideal for assay determination and impurity profiling. The second part describes a specific and sensitive identification method using Gas Chromatography-Mass Spectrometry (GC-MS) following a necessary derivatization step. These protocols are grounded in established scientific principles and adhere to regulatory guidelines to ensure data integrity and reliability.
Part 1: HPLC Method for Quantification and Impurity Profiling
Principle and Rationale
The analysis of highly polar compounds like this compound is often unsuccessful using conventional reversed-phase (RP) HPLC, where such analytes elute at or near the solvent front with poor retention.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative and powerful separation technique specifically designed for these molecules.[2] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[3] A thin, water-enriched layer forms on the surface of the stationary phase, and analyte retention is achieved through a partitioning mechanism between this aqueous layer and the bulk organic mobile phase.[4][5] This approach provides excellent retention and separation for polar compounds that are poorly retained in RP-HPLC.[3]
For this application, a HILIC method with a polar amide-embedded stationary phase is selected to provide robust retention and sharp peak shapes. Detection is performed using a Diode Array Detector (DAD) for quantitative analysis and peak purity assessment.
Experimental Protocol: HPLC-DAD
1. Instrumentation and Consumables
-
HPLC or UPLC system with a binary or quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.22 µm, Nylon or PVDF).
2. Reagents and Standard Preparation
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water, 18.2 MΩ·cm, or HPLC grade.
-
Ammonium Acetate (CH₃COONH₄): MS-grade or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Preparation: Accurately weigh 0.771 g of ammonium acetate and dissolve in 1000 mL of DI water. Mix thoroughly.
-
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (90:10, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
3. Chromatographic Conditions
All chromatographic parameters are summarized in the table below. Adherence to these conditions is crucial for reproducible results. Adjustments may be made within the allowable limits defined by pharmacopeial guidelines like USP <621>.[6][7]
| Parameter | Condition | Rationale |
| Column | HILIC Amide, 2.1 x 100 mm, 1.7 µm | Provides polar stationary phase for HILIC mechanism and high efficiency due to sub-2 µm particle size. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Aqueous component and buffer for analyte partitioning and improved peak shape. |
| Mobile Phase B | Acetonitrile | Primary organic component for the HILIC mobile phase. |
| Gradient Program | 0-1 min: 5% A; 1-8 min: 5% to 40% A; 8-9 min: 40% A; 9-9.1 min: 40% to 5% A; 9.1-12 min: 5% A | Gradient elution starting at high organic content ensures retention, with increasing aqueous phase to elute the analyte and impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal efficiency. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to more stable retention times. |
| Injection Volume | 2 µL | Small volume to minimize peak distortion from the sample diluent. |
| DAD Wavelength | 210 nm | Provides adequate sensitivity for the analyte, which lacks a strong chromophore at higher wavelengths. |
| Run Time | 12 minutes | Allows for elution of the main peak and potential impurities, followed by column re-equilibration. |
4. System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified according to established guidelines.[8][9] Inject the Working Standard Solution five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 1.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
5. Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform the System Suitability Testing as described above. The system must meet all criteria before proceeding.
-
Prepare sample solutions by accurately weighing the material, dissolving it in the diluent to a known concentration (e.g., 0.1 mg/mL), and filtering through a 0.22 µm syringe filter.
-
Inject the blank (diluent), standard, and sample solutions into the HPLC system.
-
Process the resulting chromatograms to determine the peak areas for quantification of the main component and any impurities.
HPLC Workflow Diagram
Caption: Workflow for the HPLC-DAD analysis of this compound.
Part 2: GC-MS Method for Identification
Principle and Rationale
Direct GC-MS analysis of this compound is impractical due to the presence of the polar hydroxyl group, which causes low volatility and poor thermal stability.[10] To overcome this, a chemical derivatization step is essential. Silylation is a robust and widely used technique where an "active" hydrogen, such as the one in a hydroxyl group, is replaced by a non-polar trimethylsilyl (TMS) group.[11] This reaction significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[10][11]
This protocol employs N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent. The resulting TMS-ether derivative is then analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components, and the mass spectrometer provides a unique fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for definitive identification.
Experimental Protocol: GC-MS
1. Instrumentation and Consumables
-
Gas Chromatograph with a Mass Selective Detector (MSD).
-
GC autosampler and 2 mL screw-top vials with PTFE/silicone septa.
-
Heating block or oven for derivatization.
-
Nitrogen gas supply for evaporation.
-
Microsyringes.
2. Reagents and Sample Preparation
-
Pyridine: Anhydrous grade.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS: Derivatization grade.
-
Ethyl Acetate: HPLC or GC grade.
-
Analyte Sample: Solid or a solution in a volatile solvent.
3. Derivatization Protocol
-
Accurately weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial. If the sample is in solution, transfer an aliquot containing ~1 mg and evaporate to complete dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine to the vial to dissolve the residue.
-
Add 100 µL of BSTFA (with 1% TMCS) to the vial.
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Heat the vial in a heating block or oven at 70 °C for 45 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before GC-MS analysis.
4. GC-MS Conditions
The following parameters provide a robust starting point for analysis. Optimization may be required based on the specific instrument used.[12]
| Parameter | Condition | Rationale |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A standard, low-polarity phase providing excellent separation for a wide range of derivatized compounds. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Injection Mode | Split (20:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | Standard volume for GC analysis. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A temperature program designed to separate the derivatized analyte from solvent and reagent peaks. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the MS source. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard, high-energy ionization that produces reproducible fragmentation patterns for library matching. |
| Scan Range | 40 - 450 m/z | Covers the expected mass range of the derivatized analyte and its fragments. |
5. Data Analysis
-
The primary identification is achieved by comparing the acquired mass spectrum of the analyte peak with a reference spectrum from a known standard or a spectral library (e.g., NIST, Wiley).
-
The mass spectrum of the TMS-derivatized this compound is expected to show a molecular ion (M+) and characteristic fragment ions resulting from the cleavage of the TMS group and fragmentation of the morpholinone ring structure.
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS identification of this compound via silylation.
Method Validation Principles
While this document provides detailed protocols, a full validation should be performed to demonstrate that these methods are suitable for their intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1).[13][14][15] Key validation characteristics to be evaluated include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[15]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]
Conclusion
The distinct physicochemical properties of this compound demand tailored analytical strategies. The HILIC-DAD method presented here offers a reliable and robust solution for quantification and purity assessment, effectively addressing the challenge of retaining this highly polar molecule. For unambiguous identification, the GC-MS method, incorporating a critical silylation derivatization step, provides exceptional specificity and sensitivity. Together, these two protocols form a comprehensive analytical toolkit for researchers and quality control professionals, ensuring accurate and reliable characterization of this important compound.
References
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Online] Available at: [Link]
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Online] Available at: [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Online] Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Online] Available at: [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Online] Available at: [Link]
-
Chirico, N. et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 895-917. Available at: [Link]
-
LCGC International. HILIC: An Alternative Approach for Separating Highly Polar Analytes. [Online] Available at: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Online] Available at: [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Online] Available at: [Link]
-
International Council for Harmonisation. Quality Guidelines. [Online] Available at: [Link]
-
Phenomenex. Understanding USP Chapter <621>: HPLC Method Guidelines. [Online] Available at: [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Online] Available at: [Link]
-
Phenomenex. Derivatization for Gas Chromatography. [Online] Available at: [Link]
-
PubChem. 4-(2-Hydroxyethyl)morpholine-2,3-dione. [Online] Available at: [Link]
-
Cao, M. et al. (2015). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules, 20(8), 14380-14391. Available at: [Link]
-
Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. [Online Video] Available at: [Link]
-
Chemistry LibreTexts. Derivatization. [Online] Available at: [Link]
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. USP Chapter 621: Overview & Key Points [phenomenex.com]
- 8. usp.org [usp.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. jordilabs.com [jordilabs.com]
- 15. fda.gov [fda.gov]
Application Notes & Protocols: The Role of 4-(2-Hydroxyethyl)morpholin-3-one in the Synthesis of Heterocyclic Compounds
Abstract
This technical guide provides a comprehensive overview of 4-(2-hydroxyethyl)morpholin-3-one, a versatile yet underutilized building block in synthetic organic chemistry. We will delve into its synthesis, key reactive features, and its potential applications in the construction of novel heterocyclic frameworks. While direct literature on its extensive use is emerging, this document extrapolates from the known reactivity of N-(hydroxyalkyl) lactams and related morpholinone chemistry to propose robust and mechanistically sound protocols for the synthesis of fused bicyclic systems. These proposed pathways offer significant potential for applications in medicinal chemistry and drug development, given the prevalence of the morpholine scaffold in bioactive molecules.[1]
Introduction: Unveiling the Potential of a Bifunctional Building Block
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[2] Among these, the morpholine ring is a privileged structure, frequently incorporated by medicinal chemists to improve the physicochemical and pharmacokinetic properties of drug candidates.[1] this compound presents a particularly interesting scaffold, combining the established morpholinone core with a reactive primary alcohol. This bifunctionality opens the door to a variety of chemical transformations, allowing it to serve as a linchpin in the synthesis of more complex, fused heterocyclic systems.
The presence of both a nucleophilic hydroxyl group and a modifiable lactam moiety within the same molecule allows for intramolecular reactions, providing a streamlined approach to the synthesis of bicyclic structures that would otherwise require multi-step synthetic sequences. This guide will explore these potential transformations, providing detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.
Synthesis of the Starting Material: this compound
A reliable and scalable synthesis of the starting material is paramount. The following protocol is adapted from established procedures and provides a high-yield route to this compound from commercially available precursors.[3]
Reaction Scheme
The synthesis involves the reaction of diethanolamine with methyl chloroacetate in the presence of a strong base.
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
Diethanolamine (1.0 eq.)
-
Potassium tert-butoxide (1.1 eq.)
-
Toluene
-
Methyl chloroacetate (1.05 eq.)
-
Methanol
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add toluene and potassium tert-butoxide (1.1 eq.).
-
Heat the suspension to 75°C with stirring until the solid is completely dissolved.
-
Slowly add diethanolamine (1.0 eq.) to the solution. A thick, pale-yellow suspension will form.
-
Stir the suspension vigorously for 30 minutes at 75°C.
-
Slowly add methyl chloroacetate (1.05 eq.) via a dropping funnel, maintaining the temperature at 75°C.
-
Continue stirring at 75°C for 2 hours.
-
To the warm mixture, add methanol and cool to room temperature.
-
Filter the salts and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The product can be purified by high-vacuum distillation to yield a colorless oil.[3]
Quantitative Data
| Reactant | Molar Eq. | Purity | Expected Yield |
| Diethanolamine | 1.0 | >98% | 80-98% |
| Potassium tert-butoxide | 1.1 | >98% | - |
| Methyl chloroacetate | 1.05 | >98% | - |
Reactivity and Mechanistic Considerations
This compound possesses two primary sites of reactivity:
-
The Hydroxyl Group: As a primary alcohol, it can undergo a wide range of transformations, including oxidation, esterification, and etherification. Crucially, it can be converted into a good leaving group (e.g., a tosylate or mesylate), which is a key step for subsequent intramolecular cyclization reactions.
-
The Lactam Moiety: The amide bond within the morpholinone ring is relatively stable. However, the carbonyl group can be activated, and the adjacent methylene group can be a site for functionalization under certain conditions.[4] The lactam nitrogen, while part of an amide, can still exhibit nucleophilicity in intramolecular reactions, particularly when forming a five- or six-membered ring.
Application in Heterocyclic Synthesis: Proposed Protocols
The true synthetic utility of this compound lies in its potential to form fused bicyclic heterocycles through intramolecular reactions. Below are two detailed, proposed protocols for the synthesis of novel heterocyclic systems. These protocols are based on well-established reaction mechanisms for similar substrates.
Synthesis of Oxazolo[3,2-a]morpholin-3-one Derivatives via Dehydrative Cyclization
The intramolecular cyclization of N-(β-hydroxyethyl)amides is a known method for the synthesis of 2-oxazolines.[3] By applying this logic, we can envision the synthesis of a fused oxazolo-morpholinone system.
Caption: Proposed synthesis of an oxazolo-morpholinone.
Step 1: Activation of the Hydroxyl Group (Tosylation)
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.5 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq.).
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with 1M HCl, then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylated intermediate. This intermediate may be used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Dissolve the crude tosylated intermediate from Step 1 in anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq.) to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired oxazolo[3,2-a]morpholin-3-one.
Causality and Self-Validation: The tosylation step is critical as it converts the poorly-leaving hydroxyl group into an excellent leaving group (tosylate). The subsequent intramolecular cyclization is an SN2 reaction where the lactam oxygen acts as the nucleophile, displacing the tosylate. The use of a polar aprotic solvent like acetonitrile and heat facilitates this reaction. The protocol is self-validating through the monitoring of each step by chromatography and characterization of the final product by NMR and mass spectrometry.
Synthesis of Fused Pyrazino[2,1-c][4][5]oxazinones
This proposed route involves a multi-step sequence to build a second six-membered ring, resulting in a pyrazino[2,1-c][4][5]oxazinone scaffold, a structure of interest in medicinal chemistry.
Caption: Multi-step synthesis of a fused pyrazinone.
Step 1: Conversion of Hydroxyl to Azide
-
Following a similar procedure to 4.1.2, Step 1, activate the hydroxyl group of this compound using methanesulfonyl chloride (MsCl) in the presence of triethylamine.
-
After workup, dissolve the crude mesylate in DMF and add sodium azide (1.5 eq.).
-
Heat the reaction to 60-80°C and stir until the reaction is complete (monitored by TLC).
-
Cool, dilute with water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to yield the azide.
Step 2: Reduction of Azide to Amine
-
Dissolve the azide from Step 1 in methanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the primary amine.
Step 3: Acylation of the Amine
-
Dissolve the amine from Step 2 in anhydrous dichloromethane and cool to 0°C.
-
Add triethylamine (1.2 eq.).
-
Slowly add a solution of chloroacetyl chloride (1.1 eq.) in dichloromethane.
-
Stir at 0°C for 1 hour and then at room temperature for 2-4 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate, then brine. Dry the organic layer and concentrate to obtain the chloroacetamide intermediate.
Step 4: Intramolecular Cyclization (Dieckmann-type Condensation)
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF.
-
Slowly add a solution of the chloroacetamide from Step 3 in THF.
-
Heat the mixture to reflux and stir for 4-8 hours.
-
Cool the reaction to 0°C and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.
-
Purify by column chromatography to yield the desired pyrazino[2,1-c][4][5]oxazinone.
Causality and Self-Validation: This multi-step synthesis is a logical progression of functional group transformations. The conversion to an azide and subsequent reduction is a standard method for introducing a primary amine. The final intramolecular cyclization is a classic Williamson ether synthesis variant, where the amide nitrogen, upon deprotonation by a strong base like NaH, acts as a nucleophile to displace the chloride, forming the second ring. Each step can be monitored and the intermediates and final product characterized to validate the protocol.
Summary and Outlook
This compound is a promising building block for the synthesis of complex heterocyclic systems. While its full potential is yet to be explored in the literature, its bifunctional nature allows for the rational design of synthetic routes to novel fused morpholine derivatives. The protocols proposed herein for the synthesis of oxazolo[3,2-a]morpholin-3-ones and pyrazino[2,1-c][4][5]oxazinones provide a solid foundation for further research. These application notes are intended to serve as a guide for researchers in medicinal chemistry and organic synthesis to unlock the synthetic utility of this versatile molecule, paving the way for the discovery of new bioactive compounds.
References
-
New strategy for the synthesis of substituted morpholines. PubMed, National Institutes of Health. Available at: [Link]
-
Dehydrative cyclization of N-(β-hydroxyethyl)amides. ResearchGate. Available at: [Link]
-
Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. National Institutes of Health. Available at: [Link]
-
Chemists synthesize an improved building block for medicines. ScienceDaily. Available at: [Link]
-
Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed, National Institutes of Health. Available at: [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazino[2,1-c][1,4]oxazine, 7-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]octahydro-8-(phenylmethyl)-, (7S,9aS)- | 929048-02-2 [chemicalbook.com]
- 5. New strategy for the synthesis of substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-(2-Hydroxyethyl)morpholin-3-one as a Versatile Synthon in Agrochemical Development
Abstract
The morpholine chemical scaffold is a cornerstone in the design of modern agrochemicals, renowned for imparting favorable physicochemical and systemic properties to active ingredients.[1] While prominent fungicides like dimethomorph leverage the morpholine ring, the synthetic utility of functionalized morpholine derivatives remains an area of active exploration. This guide focuses on 4-(2-Hydroxyethyl)morpholin-3-one (CAS 41036-01-5) , a bifunctional building block possessing both a lactam structure and a primary alcohol. We provide in-depth protocols for the synthesis of this intermediate and propose its application in the creation of novel herbicidal esters, detailing a representative synthetic pathway that leverages the terminal hydroxyl group for conjugation to an active herbicidal moiety.
Introduction: The Strategic Value of the Morpholin-3-one Core
This compound is a compelling starting material for agrochemical research for several key reasons:
-
Structural Rigidity and Polarity: The morpholin-3-one ring introduces a degree of conformational rigidity and contains polar heteroatoms (N, O) and a carbonyl group. This can enhance binding to target enzymes and improve water solubility, which is often crucial for systemic uptake and translocation within the plant.
-
Metabolic Stability: The lactam structure within the morpholine ring can offer greater resistance to metabolic degradation in plants and soil compared to simple ester or amide linkages, potentially leading to longer-lasting efficacy.
-
Dual Functionality: The molecule possesses two distinct reactive sites: the secondary amine within the lactam, which can be involved in further heterocyclic chemistry, and, more strategically, the primary hydroxyl group on the N-ethyl substituent. This hydroxyl group serves as a versatile handle for introducing the core molecule onto a wide range of toxophores via ester or ether linkages.
This guide will first establish a reliable synthesis for the title compound and then explore its potential in creating a new class of herbicidal agents through esterification.
Synthesis of the Core Intermediate: this compound
The synthesis of this compound is efficiently achieved via a one-pot, two-step reaction starting from commercially available diethanolamine. The process involves an initial N-alkylation followed by an intramolecular cyclization.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the core intermediate.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of this compound.[2]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Moles | Equivalents | Amount |
| Diethanolamine | 111-42-2 | 105.14 g/mol | 1.427 | 1.0 | 150 g |
| Potassium tert-butoxide | 865-47-4 | 112.21 g/mol | 1.569 | 1.1 | 176 g |
| Methyl chloroacetate | 96-34-4 | 108.52 g/mol | 1.498 | 1.05 | 163 g |
| Toluene | 108-88-3 | 92.14 g/mol | - | - | 1440 mL |
| Methanol | 67-56-1 | 32.04 g/mol | - | - | 600 mL |
Procedure:
-
Reaction Setup: Charge a suitable multi-neck reaction flask, equipped with a mechanical stirrer, thermometer, and reflux condenser, with toluene (1440 mL) and potassium tert-butoxide (176 g).
-
Alkoxide Formation: Heat the suspension to 75 °C with stirring. Maintain this temperature for 30 minutes until the solid potassium tert-butoxide is fully dissolved.
-
Substrate Addition: Slowly add diethanolamine (150 g) to the solution at 75 °C. A thick, pale yellow suspension will form. Stir vigorously for 30 minutes.
-
Scientist's Note: The formation of the potassium alkoxide of diethanolamine is crucial for the subsequent nucleophilic attack. Using a strong, non-nucleophilic base like potassium tert-butoxide in a non-protic solvent ensures efficient deprotonation without competing side reactions.
-
-
Alkylation: Slowly add methyl chloroacetate (163 g) to the suspension while maintaining the temperature at 75 °C. Continue stirring at this temperature for 2 hours to ensure the reaction goes to completion.
-
Work-up and Isolation:
-
Cool the reaction mixture to approximately 40-50 °C and add methanol (600 mL) to quench any unreacted base and precipitate inorganic salts.
-
Cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated salts (KCl and potassium tert-butoxide).
-
Concentrate the filtrate under reduced pressure to remove the toluene and methanol, yielding the crude product as an orange oil.
-
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a highly pure, colorless oil (Typical yield: ~80%).[2]
Characterization Data (Literature Values): [2]
-
IR (film, cm⁻¹): 3410 (O-H), 2934, 2874 (C-H), 1633 (C=O, lactam).
-
MS (EI, m/z): 145 (M⁺), 114 (M-CH₂OH), 86, 56, 42.
Application in Herbicidal Ester Synthesis
The terminal primary alcohol of this compound is an ideal anchor point for attaching herbicidal carboxylic acids, such as those from the phenoxyacetic acid or aryloxyphenoxypropionate families.[3][4][5] This creates a novel prodrug or active-ingredient conjugate where the morpholinone moiety acts as a carrier.
This section details a representative protocol for the synthesis of 2-(3-oxomorpholin-4-yl)ethyl 2-(2,4-dichlorophenoxy)acetate , a novel herbicidal candidate, via Steglich esterification.
Proposed Synthetic Scheme
Caption: Proposed esterification of the intermediate with 2,4-D.
Rationale for Esterification Approach
Esterification of an alcohol with a carboxylic acid is a fundamental and highly versatile reaction in organic synthesis. The Steglich esterification, using a carbodiimide like N,N'-Dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP), is particularly effective for this transformation under mild conditions.[1]
-
Causality: DCC activates the carboxylic acid group of the herbicide, making it highly susceptible to nucleophilic attack by the primary alcohol of the morpholinone intermediate. DMAP acts as an acyl transfer agent, accelerating the reaction and improving yields.
-
Advantages: This method avoids harsh acidic or basic conditions that could potentially open the lactam ring. The primary byproduct, dicyclohexylurea (DCU), is a solid that can be easily removed by filtration.
Protocol for Herbicidal Ester Synthesis
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Moles | Equivalents | Amount (Example) |
| This compound | 41036-01-5 | 145.16 g/mol | 0.010 | 1.0 | 1.45 g |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 94-75-7 | 221.04 g/mol | 0.011 | 1.1 | 2.43 g |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 | 206.33 g/mol | 0.012 | 1.2 | 2.48 g |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 g/mol | 0.001 | 0.1 | 0.12 g |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | - | - | 50 mL |
Procedure:
-
Reactant Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.45 g), 2,4-Dichlorophenoxyacetic acid (2.43 g), and DMAP (0.12 g) in anhydrous dichloromethane (50 mL).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with gentle stirring.
-
Coupling Agent Addition: Dissolve DCC (2.48 g) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 10-15 minutes.
-
Scientist's Note: A white precipitate of dicyclohexylurea (DCU) will begin to form as the reaction proceeds. Adding the DCC solution slowly at 0 °C helps to control the exothermic reaction and minimize side product formation.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Final Purification: Purify the crude residue using column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure herbicidal ester.
Conclusion and Future Outlook
This compound is a readily accessible and highly valuable intermediate for agrochemical synthesis. Its dual functionality allows for its incorporation as a carrier moiety into known herbicidal or fungicidal scaffolds via robust and well-understood reactions like esterification. The protocols provided herein offer a validated pathway to the core intermediate and a scientifically grounded proposal for its application in the development of novel herbicidal esters. Researchers are encouraged to adapt these methods to explore the conjugation of this morpholinone synthon with other agrochemically active carboxylic acids to generate new libraries of compounds for biological screening.
References
-
Synthesis and herbicidal activity of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters. (2011). PubMed. [Link]
-
Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. (n.d.). ACS Publications. [Link]
- AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES. (2020).
-
Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. (2024). MDPI. [Link]
- (12) United States Patent. (2010).
-
Synthesis and Herbicidal Activity of 3-Acetyl-4-hydroxy-2,1-benzothiazine Derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis and Antifungal Activity of Raspberry Ketone Ester Derivatives as Potential Fungicides. (2025). PubMed. [Link]
- [(Isopropylideneamino)oxy]-ethyl-2-[[6-chloroquinoxalinyl)oxy]phenoxy]propionate postemergent herbicide. (1987).
-
Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. (n.d.). Royal Society of Chemistry. [Link]
-
Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin. (2023). National Institutes of Health. [Link]
- US20090247781A1 - Synthesis of phenoxyacetic acid derivatives. (2009).
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2024). JETIR. [Link]
-
Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. (2020). MDPI. [Link]
Sources
- 1. Synthesis and herbicidal activity of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
- 4. jetir.org [jetir.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Catalytic Applications of 4-(2-Hydroxyethyl)morpholin-3-one Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Untapped Potential of the Morpholin-3-one Scaffold in Organocatalysis
The morpholine moiety is a cornerstone in medicinal chemistry, valued for its pharmacokinetic advantages.[1][2] However, in the realm of asymmetric organocatalysis, morpholine-based catalysts have historically been overshadowed by their pyrrolidine and piperidine counterparts.[3][4] This is largely attributed to the electronic influence of the ring oxygen and the pronounced pyramidalization of the nitrogen atom, which can diminish the nucleophilicity of the crucial enamine intermediate.[3][4]
Despite these perceived limitations, recent advancements have demonstrated that thoughtfully designed morpholine derivatives can overcome these challenges to emerge as highly efficient and stereoselective organocatalysts. This guide focuses on the catalytic applications of derivatives of the 4-(2-hydroxyethyl)morpholin-3-one scaffold, a versatile and synthetically accessible platform. While direct catalytic applications of the parent compound are not yet extensively documented, its derivatives, particularly chiral β-morpholine amino acids, have shown exceptional promise in key carbon-carbon bond-forming reactions.
This document will provide a comprehensive overview of the synthesis of the core structure and detail the application of a state-of-the-art derivative in the asymmetric Michael addition, a fundamental transformation in organic synthesis.
Part 1: Synthesis of the Core Scaffold: this compound
The parent compound, this compound, serves as a crucial starting point for the synthesis of more elaborate catalytic structures. Its preparation can be achieved from readily available starting materials.
Protocol 1: Synthesis of this compound[5]
This protocol outlines a two-step, one-pot synthesis starting from diethanolamine.
Materials:
-
Diethanolamine
-
Potassium tert-butoxide
-
Toluene
-
Methyl chloroacetate
-
Methanol
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Alkoxide: To a flask containing 1440 mL of toluene, add 176 g (1.1 eq.) of potassium tert-butoxide. Heat the resulting suspension to 75 °C and maintain for 30 minutes, or until the solid has completely dissolved.
-
Addition of Diethanolamine: At 75 °C, slowly add 150 g (1 eq.) of diethanolamine to the solution. A thick, pale yellow suspension will form. Maintain vigorous stirring for 30 minutes.
-
Cyclization: Slowly add 163 g (1.05 eq.) of methyl chloroacetate to the reaction mixture while maintaining the temperature at 75 °C. Continue stirring at this temperature for 2 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Add 600 mL of methanol to the warm mixture. The resulting salts will precipitate. Filter the salts and concentrate the organic layer under reduced pressure until dry.
-
Purification: The resulting orange oil is crude this compound (yields up to 98%). For higher purity, the product can be distilled under high vacuum (boiling point ~180 °C at 5 mbar).
Part 2: Application of a Chiral β-Morpholine Amino Acid Derivative in Asymmetric Michael Addition
While the parent scaffold provides a foundation, the introduction of stereogenic centers and functional groups transforms it into a powerful asymmetric catalyst. This section details the application of a chiral β-morpholine amino acid, a derivative of the morpholin-3-one core, in the highly stereoselective 1,4-addition of aldehydes to nitroolefins.[3]
Catalyst Structure and Design Rationale
The catalyst, a 5-substituted β-morpholine amino acid, leverages a rigid heterocyclic core to create a well-defined chiral environment. The carboxylic acid moiety is crucial for the catalytic cycle, acting as a proton shuttle and orienting the substrates through hydrogen bonding.
Protocol 2: Synthesis of the Chiral β-Morpholine Amino Acid Catalyst
The synthesis of these advanced catalysts begins with commercially available α-amino acids, proceeding through a multi-step sequence to construct the chiral morpholine ring.[3][4]
Workflow for Catalyst Synthesis
Caption: Synthetic workflow for the chiral β-morpholine amino acid catalyst.
Detailed Steps for Catalyst Preparation: [3]
-
Amino Alcohol Formation: The starting α-amino acid is reduced using NaBH₄ and I₂ in refluxing THF to yield the corresponding amino alcohol (yields: 55-72%).
-
Reductive Amination: The amino alcohol undergoes reductive amination with benzaldehyde and NaBH₄ in methanol at room temperature to afford the N-benzylated product (yields: 56-85%).
-
Morpholine Synthesis: The N-benzylated amino alcohol is treated with R-epichlorohydrin in the presence of LiClO₄ in toluene at 60°C, followed by treatment with MeONa in methanol to form the morpholine ring (yields: 66-75%).
-
Boc Protection: The secondary amine is protected with a Boc group using H₂, Pd/C, and Boc₂O in THF (yields: 76-87%).
-
Oxidation: The primary alcohol is oxidized to a carboxylic acid using TEMPO and (diacetoxyiodo)benzene (BIAB) in a CH₂Cl₂/H₂O mixture (yields: 65-71%).
-
Deprotection: The Boc group is removed to yield the final catalyst as its trifluoroacetic acid salt.
Protocol 3: Asymmetric Michael Addition of Aldehydes to Nitroolefins
This protocol describes the use of the chiral β-morpholine amino acid catalyst to promote the conjugate addition of an aldehyde to a nitroolefin with high stereocontrol.
Catalytic Cycle Overview
Caption: Enamine-based catalytic cycle for the Michael addition.
Materials:
-
Chiral β-morpholine amino acid catalyst (e.g., Catalyst I from Vaghi et al., 2023)[3]
-
N-methylmorpholine (NMM)
-
Aldehyde (e.g., butyraldehyde)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Anhydrous isopropanol (iPrOH)
-
Standard inert atmosphere reaction setup
-
Cooling bath
Procedure: [3]
-
Reaction Setup: To a flame-dried vial under an inert atmosphere, add the nitroolefin (0.17 mmol).
-
Solvent and Reagents: Add anhydrous iPrOH (0.380 mL), followed by the aldehyde (0.11 mmol).
-
Catalyst and Base Addition: Add the chiral β-morpholine amino acid catalyst (1-5 mol%) and N-methylmorpholine (1-5 mol%). The base is added to free the amine of the catalyst from its salt form.
-
Reaction Conditions: Cool the reaction mixture to -10 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 5% to 20% EtOAc in hexane) to yield the desired γ-nitroaldehyde.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the purified product. Determine the enantiomeric excess by chiral HPLC analysis.
Data Presentation: Catalyst Performance
The performance of the β-morpholine amino acid catalysts is highly dependent on the substrates and reaction conditions. The following table summarizes representative results for the Michael addition of various aldehydes to nitroolefins using a lead catalyst from this class.[3]
| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Time (h) | Conversion (%) | d.r. (syn:anti) | ee (%) (syn) |
| 1 | Propanal | trans-β-nitrostyrene | 1 | 24 | >99 | 96:4 | 90 |
| 2 | Butyraldehyde | trans-β-nitrostyrene | 1 | 24 | >99 | 96:4 | 90 |
| 3 | Isovaleraldehyde | trans-β-nitrostyrene | 1 | 48 | >99 | 99:1 | 99 |
| 4 | Butyraldehyde | 4-MeO-β-nitrostyrene | 1 | 24 | 90 | 95:5 | 78 |
| 5 | Butyraldehyde | 4-Cl-β-nitrostyrene | 5 | 48 | 85 | 94:6 | 80 |
Data synthesized from Vaghi et al., Frontiers in Chemistry, 2023.[3]
Conclusion and Future Outlook
The this compound scaffold represents a promising, yet underexplored, platform for the development of novel organocatalysts. While direct catalytic applications of the parent molecule are still emerging, its derivatives, such as chiral β-morpholine amino acids, have proven to be highly effective in challenging asymmetric transformations like the Michael addition. These catalysts can deliver products with excellent yields and high levels of both diastereo- and enantioselectivity, rivaling more established catalyst classes.[3]
The synthetic accessibility of the core scaffold, coupled with the demonstrated success of its chiral derivatives, opens the door for further exploration. Future work will likely focus on expanding the library of these catalysts and applying them to a broader range of organic reactions, further solidifying the role of morpholine-based structures in the organocatalysis toolkit.
References
-
Vaghi, F., Facchetti, G., Rimoldi, I., Bottiglieri, M., Contini, A., Gelmi, M. L., Bucci, R. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1233097. [Link]
-
Vaghi, F., Facchetti, G., Rimoldi, I., Bottiglieri, M., Contini, A., Gelmi, M. L., & Bucci, R. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11. Available at: [Link]
-
Vaghi, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. PMC. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Knauber, T., & Chand, G. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]
-
Pinto, A., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]
-
Krasavin, M. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link]
-
Edjlali, L. (2018). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace. [Link]
-
El-Malah, A., et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. PubMed Central. [Link]
-
Journal of New Developments in Chemistry. (n.d.). Organic Reactions. Open Access Pub. [Link]
- Sánta, Z., et al. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 4. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Hydroxyethyl)morpholin-3-one
Welcome to the technical support center for the synthesis of 4-(2-hydroxyethyl)morpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the preparation of various active pharmaceutical ingredients. A prevalent and efficient method involves the intramolecular cyclization of diethanolamine upon reaction with an acetic acid derivative, such as methyl chloroacetate. This process, while robust, can be susceptible to variations in yield and purity if not carefully controlled. This guide will focus on the widely utilized diethanolamine and methyl chloroacetate pathway, providing expert insights to overcome common experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter several common issues during the synthesis of this compound. This section addresses these problems in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction yield is significantly lower than the reported 80%. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Here's a breakdown of potential causes and their remedies:
-
Incomplete Deprotonation of Diethanolamine: The initial step of the reaction requires the deprotonation of one of the hydroxyl groups of diethanolamine by a strong base, typically potassium tert-butoxide, to form a potassium alkoxide intermediate. Incomplete deprotonation will result in unreacted diethanolamine and subsequent side reactions.
-
Solution: Ensure that the potassium tert-butoxide is of high purity and has not been deactivated by moisture. It is a hygroscopic reagent and should be handled under an inert atmosphere (e.g., nitrogen or argon). Additionally, ensure the stoichiometry of the base is correct, typically a slight excess (1.1 equivalents) is used to drive the deprotonation to completion.[1]
-
-
Suboptimal Reaction Temperature: The reaction temperature is critical for both the deprotonation and the subsequent nucleophilic substitution and cyclization steps.
-
Solution: The reaction is typically carried out at an elevated temperature, for instance, 75°C in toluene.[1] Maintaining a consistent temperature is crucial. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can lead to the formation of undesired side products. Use a calibrated thermometer and a reliable heating mantle or oil bath to maintain the optimal temperature.
-
-
Inefficient Stirring: The reaction mixture is often a thick suspension, especially during the initial stages.[1]
-
Solution: Employ strong mechanical stirring to ensure proper mixing of the reactants and uniform heat distribution. Inadequate stirring can lead to localized overheating and side reactions, as well as incomplete reaction.
-
-
Slow Addition of Reagents: The order and rate of addition of the reagents are important.
-
Solution: Diethanolamine should be added slowly to the heated suspension of potassium tert-butoxide in toluene. Following this, methyl chloroacetate should also be added dropwise. A rapid addition can lead to an uncontrolled exothermic reaction and the formation of impurities.
-
Question 2: I am observing significant impurity peaks in my crude product's NMR/LC-MS. What are these impurities and how can I minimize them?
Answer: The formation of impurities is a common challenge. The most likely side products and their mitigation strategies are outlined below:
-
Unreacted Starting Materials: The presence of diethanolamine and methyl chloroacetate indicates an incomplete reaction.
-
Solution: Refer to the solutions for low yield, particularly ensuring complete deprotonation, optimal temperature, and sufficient reaction time (typically 2 hours after the addition of methyl chloroacetate).[1]
-
-
Polymerization Products: Diethanolamine has two nucleophilic centers (the secondary amine and the other hydroxyl group) that can potentially react with methyl chloroacetate, leading to the formation of oligomers or polymers.
-
Solution: The use of a strong base like potassium tert-butoxide selectively deprotonates the hydroxyl group, favoring the desired intramolecular cyclization. Ensuring the slow addition of methyl chloroacetate to the pre-formed alkoxide minimizes its reaction with the amine.
-
-
Products from O-alkylation and N-alkylation Competition: While the desired reaction is an initial O-alkylation followed by N-acylation and cyclization, competitive N-alkylation can occur.
-
Solution: The reaction conditions, particularly the choice of a strong base, are designed to favor the O-alkylation pathway. Maintaining the recommended reaction temperature and addition rates is crucial to minimize this side reaction.
-
Question 3: My final product is a colored oil, making purification difficult. How can I obtain a pure, colorless product?
Answer: The crude product is often an orange or brownish oil.[1] Effective purification is key to obtaining the desired colorless, highly pure oil.
-
Initial Workup: After the reaction, a proper workup is necessary to remove inorganic salts.
-
Solution: The addition of methanol to the warm reaction mixture followed by cooling helps to precipitate the salts (e.g., potassium chloride), which can then be removed by filtration.[1] The subsequent concentration of the organic layer will yield the crude product.
-
-
High-Vacuum Distillation: This is the most effective method for purifying this compound.
-
Solution: The crude oil should be distilled under high vacuum. A reported boiling point is 180°C at 5 mmHg.[1] This will separate the desired product from less volatile impurities and any remaining starting materials. Ensure your vacuum system is efficient to achieve the necessary low pressure for distillation at this temperature.
-
Experimental Protocol: Synthesis of this compound
This protocol is based on a reported procedure with a high yield.[1]
Materials:
-
Diethanolamine
-
Potassium tert-butoxide
-
Methyl chloroacetate
-
Toluene
-
Methanol
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
High-vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser under an inert atmosphere, add potassium tert-butoxide (1.1 eq.) to toluene.
-
Base Dissolution: Heat the suspension to 75°C and stir until the potassium tert-butoxide is completely dissolved.
-
Addition of Diethanolamine: Slowly add diethanolamine (1.0 eq.) to the reaction mixture at 75°C. A thick, pale yellow suspension will form. Continue stirring vigorously for 30 minutes.
-
Addition of Methyl Chloroacetate: Slowly add methyl chloroacetate (1.05 eq.) to the suspension while maintaining the temperature at 75°C.
-
Reaction: Maintain the reaction mixture at 75°C with strong stirring for 2 hours.
-
Workup: To the warm mixture, add methanol and then cool to room temperature.
-
Filtration: Filter the mixture to remove the precipitated salts.
-
Concentration: Concentrate the organic layer under reduced pressure to obtain the crude product as an orange oil.
-
Purification: Purify the crude oil by high-vacuum distillation to obtain this compound as a highly pure, colorless oil.
| Parameter | Value | Reference |
| Base | Potassium tert-butoxide | [1] |
| Solvent | Toluene | [1] |
| Temperature | 75°C | [1] |
| Reaction Time | 2 hours | [1] |
| Reported Yield | 80% (after distillation) | [1] |
Frequently Asked Questions (FAQs)
Q1: Can other bases be used instead of potassium tert-butoxide?
A1: While other strong bases like sodium hydride could potentially be used, potassium tert-butoxide is well-documented for this reaction and is effective in promoting the desired O-alkylation due to the bulky tert-butyl group.[1] Weaker bases may not be sufficient to deprotonate the hydroxyl group efficiently, leading to lower yields and more side products.
Q2: Is it possible to use a different solvent?
A2: Toluene is a suitable solvent due to its boiling point, which allows for the reaction to be conducted at an optimal temperature, and its ability to azeotropically remove any trace amounts of water. Other non-protic solvents with similar boiling points could be investigated, but toluene is a proven choice for this synthesis.[1]
Q3: What is the mechanism of this reaction?
A3: The reaction proceeds through a multi-step mechanism:
-
Deprotonation: Potassium tert-butoxide deprotonates one of the hydroxyl groups of diethanolamine to form a potassium alkoxide.
-
Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and attacks the electrophilic carbon of methyl chloroacetate, displacing the chloride ion (an O-alkylation).
-
Intramolecular Cyclization: The secondary amine of the intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ester group. This is an intramolecular N-acylation.
-
Methanol Elimination: The resulting tetrahedral intermediate collapses, eliminating methanol and forming the stable six-membered morpholin-3-one ring.
Q4: Can I use ethyl chloroacetate instead of methyl chloroacetate?
A4: Yes, ethyl chloroacetate can likely be used as an alternative. The general reactivity is similar, and it is mentioned in the broader context of morpholin-3-one synthesis.[2] However, the elimination product during cyclization would be ethanol instead of methanol. This may require slight adjustments to the purification process, but the overall reaction should proceed similarly.
Visualizing the Process
To better understand the workflow and potential troubleshooting points, the following diagrams are provided.
Caption: A high-level workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
- D. A. Evans, et al. Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres. The Journal of Organic Chemistry.
-
National Center for Biotechnology Information. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Available at: [Link].
-
Technical Disclosure Commons. Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Available at: [Link].
- Google Patents. Production of n-(substituted) morpholine.
-
ResearchGate. Utility of the alkylation process a, Derivatizations of morpholine... Available at: [Link].
- Google Patents. Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link].
-
ResearchGate. Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. Available at: [Link].
- Google Patents. Process for preparing 4-(4-aminophenyl)-morpholin-3-one.
-
V & V Pharma Industries. N-(2-Hydroxyethyl) Morpholine Manufacturer, Exporter. Available at: [Link].
-
Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Morpholine. Available at: [Link].
Sources
Technical Support Center: Purification of 4-(2-Hydroxyethyl)morpholin-3-one
Welcome to the technical support center for the purification of 4-(2-hydroxyethyl)morpholin-3-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and need to navigate the challenges of its purification from complex reaction mixtures. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high purity for your downstream applications.
Section 1: Understanding Your Crude Product: FAQs on Initial Assessment
A successful purification strategy begins with a thorough understanding of the starting material. The typical synthesis of this compound involves the reaction of diethanolamine with an activated acetic acid equivalent, such as methyl chloroacetate, in the presence of a strong base.[1] This process, while effective, invariably leaves behind a mixture of unreacted starting materials, salts, and solvent.
Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?
A: Your crude product is typically a mixture containing the desired product along with several process-related impurities. Identifying these is the first step in designing a robust purification strategy.
-
Unreacted Starting Materials: Diethanolamine and methyl chloroacetate are the most common reactants found post-synthesis.[1]
-
Inorganic Salts: The use of bases like potassium tert-butoxide results in the formation of inorganic salts (e.g., potassium chloride), which are typically insoluble in the organic reaction solvent (e.g., toluene).[1]
-
Residual Solvents: Toluene from the reaction and methanol, which may be used during the initial workup to precipitate salts, are often present.[1]
-
Side-Reaction Products: Although the primary reaction is generally efficient, minor side-products can form, which may be isomeric or have similar polarity to the target compound, complicating purification.
Table 1: Physicochemical Properties of Common Components in Crude Reaction Mixture
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound (Product) | 145.16[1] | 180 °C @ 5 mmHg[1] | Miscible[2][3] |
| Diethanolamine (Starting Material) | 105.14 | 268-270 °C | Miscible |
| Methyl Chloroacetate (Starting Material) | 108.52 | 129-131 °C | Slightly Soluble |
| Toluene (Solvent) | 92.14 | 111 °C | Insoluble |
| Methanol (Workup Solvent) | 32.04 | 65 °C | Miscible |
| Potassium Chloride (Salt By-product) | 74.55 | 1420 °C (Sublimes) | Soluble |
Q2: My crude product is an orange or brownish oil after solvent removal. Is this typical?
A: Yes, it is very common for the crude product to be an orange or brownish oil.[1] This coloration is usually due to small amounts of polymeric or high-molecular-weight by-products formed under the reaction conditions (e.g., heating in the presence of a strong base). These colored impurities are often non-volatile and can be effectively removed by distillation or chromatography. The pure product is a colorless oil.[1]
Q3: How can I quickly assess the purity of my crude product before attempting large-scale purification?
A: A quick preliminary analysis can save significant time and resources. We recommend Thin Layer Chromatography (TLC) as a first-pass assessment.
-
TLC Analysis: Use a polar solvent system, such as 10% methanol in dichloromethane or 50-70% ethyl acetate in hexanes, on a silica gel plate. The product is quite polar, so you will need a polar eluent. Spot your crude mixture and the starting materials as references. This will give you a visual representation of the number of components and the relative retention factor (Rf) of your product versus impurities. A crude mixture will typically show a main spot for your product and smaller spots for unreacted starting materials and other by-products.
Section 2: Selecting the Right Purification Strategy
The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the desired final purity. The following workflow and FAQs will guide you through this decision-making process.
Caption: Decision workflow for purifying this compound.
Q4: What is the absolute first step I should take to clean up my crude reaction mixture?
A: The first and most critical step is a simple filtration. The reaction generates a significant amount of inorganic salts that are suspended in the organic solvent.[1] Removing these solids before concentrating the reaction mixture is essential. Attempting to proceed without filtration will lead to a difficult-to-handle, oily solid mass upon solvent removal and can cause significant issues ("bumping") if you proceed directly to distillation. After filtration, the organic layer can be concentrated under reduced pressure to yield the crude oil.
Q5: When should I choose high-vacuum distillation versus column chromatography?
A: This decision hinges on a trade-off between scale, speed, and the required level of purity.
-
Choose High-Vacuum Distillation for:
-
Large-scale purification (>10-20 g): Distillation is generally more scalable and less labor-intensive than chromatography for large quantities.
-
Speed: For a reasonably clean crude product where the main impurities are non-volatile (salts, baseline material) or highly volatile (solvents), distillation is much faster.
-
When impurities have vastly different boiling points: The product has a high boiling point (180 °C at 5 mmHg), making it separable from lower-boiling starting materials and solvents.[1]
-
-
Choose Flash Column Chromatography for:
-
Highest Purity (>99%): Chromatography offers superior resolving power and is the method of choice for removing impurities with similar boiling points or polarities.
-
Small-scale purification (<10 g): It is highly efficient for smaller amounts of material.
-
Troubleshooting failed distillations: If distillation fails to provide the desired purity, chromatography is the logical next step.
-
Removing colored, non-volatile impurities: Chromatography is excellent at removing the baseline polymeric material that gives the crude product its color.
-
Q6: Is recrystallization a viable option for purifying this compound?
A: Generally, no. Recrystallization is a technique used for purifying solids.[4][5] this compound is described as an oil that is miscible with water and soluble in many organic solvents.[1][2] Its reported melting point is -1 °C, making it a liquid at or near room temperature and thus unsuitable for standard recrystallization techniques.[3]
Section 3: Protocols and Troubleshooting Guides
Here we provide detailed, field-tested protocols for the two primary purification methods.
Protocol 1: High-Vacuum Distillation
This protocol is adapted from established literature procedures and is ideal for obtaining a highly pure, colorless product on a larger scale.[1]
Step-by-Step Methodology:
-
Preparation: Ensure your crude product has been filtered to remove inorganic salts and concentrated to an oil.
-
Apparatus Setup: Assemble a short-path distillation apparatus. It is crucial to use a vacuum-jacketed Vigreux column (or no column at all for very small scales) to minimize heat loss and prevent premature condensation. Use a Kugelrohr apparatus if available for small quantities.
-
Distillation:
-
Place the crude oil in the distillation flask with a magnetic stir bar to ensure smooth boiling.
-
Slowly heat the flask in an oil bath.
-
Apply vacuum gradually, aiming for a pressure of ≤ 5 mmHg.
-
Collect any low-boiling fractions (residual solvents, unreacted methyl chloroacetate) first.
-
Increase the oil bath temperature. The product, this compound, should begin to distill at a vapor temperature of approximately 180 °C at 5 mmHg.[1]
-
Collect the main fraction, which should be a clear, colorless oil.
-
-
Completion: Stop the distillation when the temperature rises or drops, or when dark, tar-like material remains in the distillation flask. Release the vacuum carefully before turning off the heat to prevent oil from the pump from being sucked back into the system.
Troubleshooting Guide: Distillation
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Product is not distilling at the expected temperature. | Vacuum is not low enough. / Thermometer is placed incorrectly. | Check all joints for leaks and ensure the vacuum pump is functioning correctly. / Ensure the thermometer bulb is positioned just below the sidearm leading to the condenser. |
| Violent bumping or foaming. | Residual volatile solvents. / No stirring. / Superheating. | Hold the temperature at a lower point under vacuum to gently remove all volatiles before increasing the heat. / Ensure vigorous stirring. / Heat the oil bath slowly and evenly. |
| Product darkens or decomposes in the flask. | Heating too strongly or for too long. | Ensure the vacuum is as low as possible to allow distillation at a lower temperature. Heat the flask quickly to the distillation temperature and do not prolong the process unnecessarily. |
Protocol 2: Flash Column Chromatography
This is the preferred method for achieving the highest purity, especially on a research scale.
Step-by-Step Methodology:
-
Solvent System Selection: Based on TLC analysis, select a solvent system that provides good separation and an Rf value for the product of ~0.3. A gradient elution is often most effective. Start with a less polar mixture (e.g., 50% Ethyl Acetate/Hexanes) and gradually increase the polarity (e.g., to 100% Ethyl Acetate, then to 5-10% Methanol/Ethyl Acetate).
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use positive pressure to pack the bed firmly, avoiding any air bubbles or cracks.[6]
-
-
Sample Loading:
-
Dissolve the crude oil in a minimal amount of a strong solvent (like dichloromethane or methanol).
-
Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" method results in much sharper bands and better separation.[6]
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting solvent mixture, applying gentle air pressure.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as a colorless oil.[6]
Sources
common side products in the synthesis of 4-(2-Hydroxyethyl)morpholin-3-one
Welcome to the Technical Support Center for the synthesis of 4-(2-Hydroxyethyl)morpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes and ensure the highest purity of your target compound.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors, primarily related to reaction conditions and the formation of side products. Let's break down the common culprits and their remedies.
A. Inefficient Cyclization: The key step in the synthesis is the intramolecular cyclization of the N-(2-hydroxyethyl)-2-chloroacetamide intermediate. Incomplete cyclization is a frequent cause of low yields.
-
Causality: The cyclization is a nucleophilic substitution where the hydroxyl group displaces the chloride. This step is highly dependent on the base used and the reaction temperature. An insufficiently strong base or inadequate temperature can lead to a sluggish reaction.
-
Solution:
-
Base Selection: A strong, non-nucleophilic base is crucial. While bases like triethylamine can be used, stronger bases such as potassium tert-butoxide or sodium hydride are often more effective in deprotonating the hydroxyl group to facilitate the ring closure.
-
Temperature Optimization: The reaction may require heating to overcome the activation energy for cyclization. A typical temperature range is 50-80 °C.[1][2] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time for your specific conditions.
-
B. Formation of Side Products: Several side reactions can compete with the desired product formation, consuming starting materials and reducing the overall yield.
-
Dimerization: Intermolecular reactions can lead to the formation of dimeric and oligomeric impurities. A likely dimeric side product is a piperazine-2,5-dione derivative, formed from the reaction of two molecules of the chloroacetylated intermediate.
-
O-Acylation: The hydroxyl groups of diethanolamine can be acylated by the chloroacetylating agent, leading to the formation of ester byproducts. While N-acylation is generally favored under basic conditions, O-acylation can occur, especially if the reaction conditions are not optimized.
-
Hydrolysis of Reagents: Chloroacetyl chloride and other chloroacetylating agents are highly reactive and sensitive to moisture. Hydrolysis will consume the reagent and introduce acidic byproducts (chloroacetic acid and HCl), which can interfere with the desired reaction pathway.
-
Solution:
-
High Dilution: To minimize intermolecular side reactions like dimerization, conducting the reaction under high dilution can favor the intramolecular cyclization.
-
Controlled Reagent Addition: Add the chloroacetylating agent slowly and at a low temperature (e.g., 0-10 °C) to control the exothermic reaction and minimize side product formation.
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chloroacetylating agent.
-
Experimental Protocol: Optimized Synthesis of this compound
-
To a solution of diethanolamine (1 equivalent) in an anhydrous aprotic solvent (e.g., THF, Toluene) under an inert atmosphere, add a strong base (e.g., potassium tert-butoxide, 1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of chloroacetyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-70 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Presence of Significant Impurities in the Final Product
Question: My final product shows multiple spots on TLC and peaks in the LC-MS, even after purification. What are these common impurities and how can I minimize them?
Answer:
The presence of persistent impurities is a common challenge. Understanding their origin is key to their elimination.
A. Identification of Potential Side Products:
Based on the reactivity of the starting materials and intermediates, the following are the most probable side products:
-
N-(2-hydroxyethyl)-2-chloroacetamide (Incomplete Cyclization): This is the linear precursor to the desired product. Its presence indicates that the cyclization step has not gone to completion.
-
Di-(2-hydroxyethyl)amino-N,N'-bis(2-hydroxyethyl)acetamide (Dimer): This and other related dimeric structures can form through intermolecular reactions.
-
2-(2-Hydroxyethoxy)acetic acid, 2-hydroxyethyl ester (O-acylation product): This results from the acylation of one of the hydroxyl groups of diethanolamine.
-
Piperazine-2,5-dione derivative: A cyclic dimer that can form under the reaction conditions.
-
Unreacted Diethanolamine: Incomplete reaction will leave residual starting material.
B. Strategies for Minimizing Impurities:
-
Stoichiometry Control: Precise control of the stoichiometry of the reactants is critical. An excess of the chloroacetylating agent can lead to more O-acylation and dimerization.
-
Effective Base Quenching: After the reaction, ensure the base is fully neutralized to prevent base-catalyzed degradation of the product during workup and purification.
-
Purification Method:
-
Vacuum Distillation: For thermally stable products, high vacuum distillation can be very effective in separating the desired product from less volatile dimeric and oligomeric impurities.
-
Column Chromatography: Silica gel chromatography can be used to separate polar impurities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.
-
Table 1: Common Impurities and Recommended Analytical Monitoring
| Impurity Name | Potential Origin | Recommended Analytical Technique |
| N-(2-hydroxyethyl)-2-chloroacetamide | Incomplete cyclization | LC-MS, ¹H NMR |
| Dimeric and Oligomeric byproducts | Intermolecular side reactions | LC-MS, GPC |
| O-acylation products | Reaction at the hydroxyl group | LC-MS, ¹H NMR, IR |
| Unreacted Diethanolamine | Incomplete reaction | TLC, LC-MS |
| Chloroacetic acid | Hydrolysis of chloroacetylating agent | HPLC with pH control |
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this synthesis?
A1: The base plays a dual role. First, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed during the N-acylation step. This is crucial to drive the acylation reaction to completion. Second, a strong base is required to deprotonate the hydroxyl group of the N-(2-hydroxyethyl)-2-chloroacetamide intermediate, forming an alkoxide that then acts as an intramolecular nucleophile to displace the chloride and form the morpholinone ring.
Q2: Can I use ethyl chloroacetate instead of chloroacetyl chloride?
A2: Yes, ethyl chloroacetate can be used as the chloroacetylating agent.[2][3] The reaction mechanism is similar, involving nucleophilic acyl substitution followed by cyclization. However, the reactivity of ethyl chloroacetate is lower than that of chloroacetyl chloride, which may require longer reaction times or higher temperatures. The choice between the two often depends on the desired reactivity, cost, and safety considerations.
Q3: My reaction mixture is turning dark. Is this normal?
A3: Significant darkening of the reaction mixture can indicate decomposition or the formation of polymeric side products. This can be caused by excessive heating, the presence of impurities in the starting materials, or reaction with the solvent. To mitigate this, ensure your reagents are pure, maintain careful temperature control, and use a suitable, inert solvent. If the darkening is minor, it may not significantly impact the yield, but it is advisable to monitor the reaction closely.
Q4: How can I confirm the structure of my final product and identify impurities?
A4: A combination of spectroscopic and chromatographic techniques is essential for structural confirmation and impurity profiling.
-
¹H and ¹³C NMR: These are the most powerful tools for elucidating the structure of your desired product and identifying the structures of any significant impurities that can be isolated.
-
Mass Spectrometry (MS): Coupled with a chromatographic technique like LC or GC, MS is invaluable for identifying the molecular weights of the components in your reaction mixture, including the product and any side products.
-
Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups, such as the hydroxyl (-OH) and amide carbonyl (C=O) groups in the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of your product and for quantifying the levels of impurities.
III. Visualizing the Reaction Pathway and Side Reactions
To provide a clearer understanding of the chemical transformations occurring during the synthesis, the following diagrams illustrate the main reaction pathway and the formation of key side products.
Diagram 1: Main Synthetic Pathway
Caption: The primary reaction sequence for the synthesis of this compound.
Diagram 2: Common Side Product Formation
Caption: Key side reactions that can occur during the synthesis, leading to common impurities.
IV. References
-
ResearchGate. (n.d.). Which product will be formed by the reaction of primary amine with ethyl chloroacetate? Retrieved January 17, 2026, from [Link]
-
Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved January 17, 2026, from
-
Google Patents. (n.d.). Process for the preparation of N,N'-bis-(2-Hydroxy-ethyl)-piperazine - Patent 0338385. Retrieved January 17, 2026, from
-
Sci-Hub. (n.d.). Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. Retrieved January 17, 2026, from [Link]
-
Fine Chemical Technologies. (n.d.). Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain and. Retrieved January 17, 2026, from [Link]
-
PubMed. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Retrieved January 17, 2026, from [Link]
Sources
Technical Support Center: Synthesis of 4-(2-Hydroxyethyl)morpholin-3-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction yield is significantly lower than expected, or I've isolated no product. What are the likely causes?
Low or no yield in the synthesis of 4-(2-hydroxyethyl)morpholin-3-one from diethanolamine and an activated acetic acid derivative (e.g., methyl chloroacetate) is a common issue that can often be traced back to the initial steps of the reaction.
Possible Cause 1: Ineffective Deprotonation of Diethanolamine
The reaction mechanism hinges on the nucleophilic attack of the deprotonated diethanolamine on the electrophilic carbonyl carbon of the acetylating agent. The primary hydroxyl group of diethanolamine is intended to remain free for the subsequent intramolecular cyclization. However, the secondary amine is the most acidic proton and will be deprotonated first by a strong base. If a weaker base is used, or if the base is not sufficiently reactive, the initial N-alkylation will not proceed efficiently.
-
Troubleshooting:
-
Base Selection: A strong, non-nucleophilic base is crucial. Potassium tert-butoxide is often used successfully as it is highly effective at deprotonating the amine.[1] Sodium hydride (NaH) is another strong base that can be employed.
-
Reagent Quality: Ensure the base is fresh and has not been deactivated by atmospheric moisture. Potassium tert-butoxide, for instance, is highly hygroscopic.
-
Solvent Choice: The choice of an appropriate aprotic solvent, such as toluene or THF, is important to prevent quenching of the base.
-
Possible Cause 2: Competing Side Reactions
Several side reactions can consume starting materials and reduce the yield of the desired product.
-
O-acylation: The hydroxyl groups of diethanolamine can also be acylated. While N-acylation is generally faster, O-acylation can become significant under certain conditions, leading to the formation of undesired esters.
-
Dimerization/Polymerization: If both the amine and a hydroxyl group of one diethanolamine molecule react with two different molecules of the acetylating agent, oligomeric or polymeric side products can form.
-
Troubleshooting:
-
Controlled Addition: Add the methyl chloroacetate slowly to the solution of deprotonated diethanolamine. This maintains a low concentration of the electrophile and favors the intramolecular reaction over intermolecular side reactions.
-
Temperature Control: Maintain the recommended reaction temperature (e.g., 75 °C) to ensure a sufficient reaction rate without promoting decomposition or side reactions.[1]
-
Question 2: The crude product is a dark orange or brown oil, and purification by distillation is proving difficult. What leads to this impurity profile?
The appearance of a dark, oily crude product is indicative of impurity formation. These impurities can complicate purification, especially given the high boiling point of this compound.
Possible Cause 1: Thermal Degradation
Prolonged heating at high temperatures can lead to the decomposition of both the starting materials and the product.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS) to avoid unnecessarily long reaction times.
-
Purification Method: High-vacuum distillation is recommended to lower the boiling point and minimize thermal stress on the compound.[1] If distillation is still problematic, consider alternative purification methods such as column chromatography on silica gel.
-
Possible Cause 2: Incomplete Reaction and Starting Material Carryover
Unreacted diethanolamine or methyl chloroacetate in the crude product can contribute to the oily consistency and color.
-
Troubleshooting:
-
Stoichiometry: Ensure the correct stoichiometry of reagents is used. A slight excess of the acetylating agent may be used to drive the reaction to completion, but a large excess can lead to more side products.[1]
-
Work-up Procedure: An effective work-up is crucial for removing unreacted starting materials and inorganic salts. The addition of methanol to the warm mixture followed by cooling helps in the precipitation and filtration of salts.[1]
-
Question 3: How can I confirm the identity and purity of my synthesized this compound?
Proper characterization is essential to confirm that the desired product has been synthesized and to assess its purity.
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: Look for characteristic peaks, including a strong C=O stretch for the amide carbonyl (around 1633 cm⁻¹) and a broad O-H stretch for the hydroxyl group (around 3410 cm⁻¹).[1]
-
Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z 145. Common fragmentation patterns include the loss of a CH₂OH group (m/z 114).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR will provide detailed structural information and are excellent for assessing purity.
-
-
Chromatographic Analysis:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the reaction and check the purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment, especially for non-volatile impurities.
-
Experimental Protocols & Data
General Synthesis Workflow
The following diagram outlines the key steps in a typical synthesis of this compound.
Caption: A step-by-step workflow for the synthesis of this compound.
Table of Reaction Parameters
The following table summarizes typical reaction parameters for the synthesis.
| Parameter | Value | Notes |
| Diethanolamine | 1.0 eq | Starting material |
| Potassium tert-butoxide | 1.1 eq | Strong base |
| Methyl chloroacetate | 1.05 eq | Acetylating agent |
| Solvent | Toluene | Anhydrous conditions are recommended |
| Temperature | 75 °C | Maintained throughout the reaction |
| Reaction Time | 2 hours | After addition of methyl chloroacetate |
| Expected Yield | ~80% (after distillation) | [1] |
Logical Relationship Diagram
Caption: Logical flow for troubleshooting common synthesis problems.
References
Sources
Technical Support Center: Optimization of Reaction Conditions for 4-(2-Hydroxyethyl)morpholin-3-one
Welcome to the technical support guide for the synthesis and optimization of 4-(2-Hydroxyethyl)morpholin-3-one. As a key intermediate in various synthetic pathways, achieving a high-yield, high-purity synthesis of this molecule is critical. This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges, providing in-depth, field-proven insights to streamline your process.
Overview of the Primary Synthetic Route
The most common and direct synthesis of this compound involves the intramolecular cyclization of diethanolamine with an acetylating agent, typically an alkyl chloroacetate. The reaction proceeds via the deprotonation of one of the hydroxyl groups on diethanolamine, followed by N-alkylation and subsequent intramolecular O-acylation to form the morpholin-3-one ring. A strong base in an aprotic solvent is essential for this transformation.[1]
Reaction Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each problem is presented with potential causes and actionable solutions.
Problem 1: Low or No Product Yield
-
Question: My reaction has run for the specified time, but upon workup, I have a very low yield of the desired this compound. What could be the cause?
-
Answer: Low yield is a common issue that can typically be traced to three critical areas: the effectiveness of the base, the reaction temperature, or the addition rate of the electrophile.
-
Ineffective Deprotonation of Diethanolamine: The reaction is initiated by the deprotonation of a hydroxyl group on diethanolamine. This requires a strong, non-nucleophilic base.
-
Causality: Potassium tert-butoxide (t-BuOK) is commonly used.[1] It is highly hygroscopic; exposure to atmospheric moisture will convert it to potassium hydroxide and tert-butanol, significantly reducing its basicity and hindering the initial deprotonation step.
-
Solution:
-
Always use a fresh bottle of potassium tert-butoxide or a bottle that has been stored under inert gas (Nitrogen or Argon) in a desiccator.
-
Consider using other strong bases like Sodium Hydride (NaH). NaH offers the advantage of being a solid dispersion that is less sensitive to brief air exposure, but requires careful handling due to its flammability.
-
-
-
Sub-optimal Reaction Temperature: The intramolecular cyclization step has a significant activation energy barrier.
-
Causality: If the temperature is too low, the reaction rate will be impractically slow, leading to an incomplete reaction within the allotted time. Conversely, excessively high temperatures can promote side reactions and decomposition.
-
Solution: The reaction is typically performed at around 75°C in toluene.[1] If yields are low, consider increasing the temperature incrementally to 85-95°C while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Intermolecular Side Reactions: The formation of polymers or dimers can compete with the desired intramolecular cyclization.
-
Causality: If the electrophile (methyl chloroacetate) is added too quickly, its concentration in the reaction mixture becomes high. This favors intermolecular reactions where one molecule of deprotonated diethanolamine reacts with another, leading to chain formation instead of ring closure.
-
Solution: Ensure the methyl chloroacetate is added slowly and dropwise to the heated suspension of deprotonated diethanolamine over a prolonged period (e.g., 30-60 minutes).[1] This maintains a low instantaneous concentration of the electrophile, promoting the desired intramolecular pathway.
-
-
Troubleshooting Decision Tree
Caption: A logical workflow for troubleshooting low reaction yields.
Problem 2: Significant Impurities in the Final Product
-
Question: My NMR/GC-MS analysis shows the presence of significant impurities alongside my product. How can I identify and eliminate them?
-
Answer: Impurity profiles can provide valuable clues about reaction fidelity. Common impurities include unreacted starting materials and byproducts from side reactions.
-
Unreacted Starting Materials: The presence of diethanolamine or methyl chloroacetate indicates an incomplete reaction.
-
Causality: This is often linked to the same causes as low yield: poor base quality, insufficient temperature, or not enough reaction time.
-
Solution: First, confirm the reaction has gone to completion using TLC before workup. If starting material persists, consider extending the reaction time or re-evaluating the temperature and base quality as described in "Problem 1".
-
-
Dimeric or Oligomeric Byproducts: These are higher molecular weight species formed from intermolecular reactions.
-
Causality: As discussed previously, this is primarily caused by a high localized concentration of the methyl chloroacetate.
-
Solution: The primary preventative measure is slow, controlled addition of the electrophile. For purification, these byproducts are typically much less volatile than the desired product. High-vacuum distillation is an extremely effective method for separating the monomeric this compound from non-volatile oligomers.[1] A pure, colorless oil can often be obtained this way.[1]
-
-
| Parameter | Recommended Condition | Rationale |
| Base | Potassium tert-butoxide (t-BuOK) | Strong, non-nucleophilic base effective for deprotonating the alcohol. Must be anhydrous. |
| Solvent | Toluene | Aprotic, high-boiling solvent that facilitates the required reaction temperature. |
| Temperature | 75 - 85 °C | Balances reaction rate against the potential for thermal degradation or side reactions. |
| Reagent Ratio | Diethanolamine:t-BuOK:Me-Chloroacetate (1 : 1.1 : 1.05) | A slight excess of base ensures complete deprotonation; a slight excess of electrophile drives the reaction.[1] |
| Addition Method | Slow, dropwise addition of Methyl Chloroacetate | Minimizes intermolecular side reactions by keeping the instantaneous concentration of the electrophile low. |
| Purification | High-Vacuum Distillation | Highly effective at separating the volatile product from non-volatile impurities and salts.[1] |
Frequently Asked Questions (FAQs)
-
Q1: Can I use a different solvent, such as THF or DMF?
-
A: While other aprotic polar solvents like THF or DMF can be used, toluene is often preferred. Its boiling point (111°C) is ideal for maintaining the reaction temperature without requiring a pressurized vessel. DMF could potentially lead to side reactions at elevated temperatures, and THF's lower boiling point (66°C) may result in a slower reaction rate.
-
-
Q2: How should I monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the most convenient method. Take small aliquots from the reaction mixture, quench them with a few drops of water, extract with ethyl acetate, and spot the organic layer on a silica plate. A mobile phase of 5-10% Methanol in Dichloromethane typically provides good separation. The disappearance of the diethanolamine spot (which stays at the baseline) is a good indicator of progress.
-
-
Q3: The product after workup is a dark orange or brown oil. Is this normal?
-
A: It is common to obtain a crude product that is an orange or brownish oil.[1] This coloration is due to minor impurities and potential thermal degradation products. This crude material is often of sufficient purity for some applications, but for high-purity requirements, purification is necessary.
-
-
Q4: What is the best method for purifying the final product?
-
A: For obtaining a highly pure, colorless oil, high-vacuum distillation is the recommended method.[1] The product has a reported boiling point of 180°C at 5 mbar.[1] For smaller scales or if a distillation setup is unavailable, flash column chromatography on silica gel (using a gradient of methanol in dichloromethane or ethyl acetate) is a viable alternative.
-
Experimental Protocols
Optimized Synthesis of this compound [1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add potassium tert-butoxide (176 g, 1.57 mol, 1.1 eq.) to toluene (1440 ml).
-
Base Dissolution: Heat the suspension to 75°C and stir vigorously for 30 minutes until the solid is fully dissolved.
-
Nucleophile Addition: At 75°C, slowly add diethanolamine (150 g, 1.43 mol, 1 eq.) to the solution. A thick, pale-yellow suspension will form. Maintain strong stirring for 30 minutes.
-
Electrophile Addition: Slowly add methyl chloroacetate (163 g, 1.50 mol, 1.05 eq.) dropwise via the dropping funnel over 1 hour. Maintain the temperature at 75°C.
-
Reaction: Stir the reaction mixture at 75°C for an additional 2 hours after the addition is complete. Monitor progress by TLC.
-
Workup: Cool the mixture to room temperature. Add methanol (600 ml) to the warm mixture to help precipitate salts. Filter the salts and wash the filter cake with additional methanol.
-
Isolation: Combine the filtrates and concentrate them under reduced pressure until dry. This will yield the crude product as an orange oil.
-
Purification: Purify the crude oil by high-vacuum distillation (e.g., at 5 mbar) to obtain the final product as a highly pure, colorless oil (typical yield: 80%).
References
- Process for the preparation of 4-(4-aminophenyl)
- 4-arylmorpholin-3-one derivatives, their preparation and therapeutic use thereof - Google P
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - National Center for Biotechnology Information (PMC). [Link]
Sources
Technical Support Center: Purifying 4-(2-Hydroxyethyl)morpholin-3-one
Welcome to the technical support guide for 4-(2-Hydroxyethyl)morpholin-3-one. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with the purification of this compound. Our approach is rooted in mechanistic understanding to empower you to make informed decisions during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of this compound.
Q1: My crude product after synthesis is a viscous, orange, or brownish oil. Is this expected?
A: Yes, this is a very common observation. The synthesis of this compound, often from diethanolamine and an activated chloroacetyl species, can result in a colored, oily crude product.[1] The color typically arises from minor polymeric byproducts or degradation products formed under the reaction conditions, especially if elevated temperatures are used. The oily nature is consistent with the compound's physical state; it is reported as a colorless oil when pure.[1]
Q2: What are the most likely impurities I need to remove?
A: The impurity profile depends heavily on the synthetic route, but common contaminants include:
-
Unreacted Starting Materials: Diethanolamine is a primary culprit. Due to its high polarity and boiling point, it can be challenging to remove completely without specific purification steps.
-
Solvents: Residual high-boiling solvents used in the reaction, such as toluene or DMF, can remain.[1]
-
Inorganic Salts: Salts like potassium chloride are formed if using reagents like potassium tert-butoxide and methyl chloroacetate.[1] These are typically removed during the initial aqueous workup.
-
Byproducts of Side Reactions: Bis-alkylation of diethanolamine or other secondary reactions can lead to higher molecular weight impurities.[2]
Q3: I need highly pure material (>99%) for my downstream application. Which purification method offers the best results?
A: For achieving high purity, high-vacuum distillation is the most effective and documented method for this specific compound.[1] It efficiently separates the desired product from non-volatile starting materials, salts, and polymeric residues. For smaller scales or for removing isomers and closely related byproducts, flash column chromatography on silica gel is a powerful alternative.
Q4: How can I reliably assess the purity of my this compound?
A: A multi-faceted approach is recommended.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are invaluable for structural confirmation and detecting organic impurities. The presence of signals that do not correspond to the product structure indicates impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for identifying and quantifying volatile impurities, such as residual solvents.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess purity, especially for non-volatile impurities that are not detectable by GC.[3]
-
Infrared Spectroscopy (IR): While less quantitative, IR can confirm the presence of key functional groups (hydroxyl O-H stretch, lactam C=O stretch) and the absence of certain impurities.[1]
Section 2: Troubleshooting Guide for Common Purification Issues
This guide provides a logical framework for diagnosing and solving specific problems encountered during purification.
Logical Flow for Purification Strategy
The following diagram outlines a decision-making process for selecting the appropriate purification protocol based on the state of your crude product and the required purity level.
Caption: Decision tree for selecting a purification method.
Issue 1: Crude product contains significant inorganic salts.
-
Diagnosis: The crude product appears heterogeneous, possibly with solid precipitates, or analysis (e.g., NMR) shows broad signals. This is common if the reaction workup was insufficient.
-
Causality: Syntheses often employ bases like potassium tert-butoxide or sodium hydride, which generate inorganic salt byproducts (e.g., KCl, NaCl).[1][4] These salts are typically insoluble in organic solvents used for extraction and must be removed with an aqueous wash.
-
Solution: Enhanced Aqueous Workup
-
Dissolve the entire crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water (to remove the bulk of salts).
-
Saturated aqueous sodium bicarbonate (if the reaction was acidic).
-
Brine (saturated aqueous NaCl) to break up emulsions and remove residual water.
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Issue 2: Purity is stalled at ~90-95% due to a persistent, polar impurity.
-
Diagnosis: NMR analysis shows characteristic signals of unreacted diethanolamine (a complex multiplet around ~2.7-2.8 ppm and a broad OH signal).
-
Causality: Diethanolamine has high water solubility but also some solubility in polar organic solvents like ethyl acetate. A simple aqueous wash may not remove it completely if it is present in large excess.
-
Solution: Flash Column Chromatography (See Protocol B)
-
This is the most effective method for separating compounds with different polarities. This compound is moderately polar, while diethanolamine is highly polar. A well-chosen solvent gradient will effectively separate them on a silica gel column.
-
Issue 3: The product is dark and potentially decomposing upon heating.
-
Diagnosis: The product darkens significantly during solvent removal or when attempting atmospheric distillation.
-
Causality: The morpholin-3-one ring, while relatively stable, can be susceptible to degradation at high temperatures, especially in the presence of impurities that can catalyze decomposition.[5] The hydroxyl group can also participate in side reactions.
-
Solution: High-Vacuum Distillation (See Protocol A)
-
Distilling under high vacuum significantly lowers the boiling point, allowing the compound to vaporize at a much lower temperature, thereby preventing thermal decomposition. The literature indicates a boiling point of 180°C at 5 mmHg, which is far below the likely decomposition temperature at atmospheric pressure.[1]
-
Section 3: Detailed Purification Protocols
Protocol A: High-Vacuum Distillation
This protocol is ideal for purifying multi-gram quantities of the compound to a high degree of purity, assuming impurities are significantly less volatile.
Workflow Diagram
Caption: Step-by-step workflow for high-vacuum distillation.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is clean, dry, and free of cracks. Use high-vacuum grease sparingly on all ground glass joints.
-
Charging the Flask: Transfer the crude this compound oil (post-workup) into the distillation flask. Add a magnetic stir bar. Do not fill the flask more than half full.
-
Applying Vacuum: Connect the apparatus to a high-vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum. Initial bubbling may occur as residual solvents are removed.
-
Heating: Once a stable vacuum is achieved (ideally ≤ 5 mmHg), begin to heat the distillation flask using an oil bath with controlled temperature and vigorous stirring.
-
Fraction Collection:
-
Forshot: Collect the first few drops that distill over at a lower temperature. This fraction will contain any residual solvents or volatile impurities.
-
Main Fraction: As the temperature of the vapor reaches the boiling point of the product (literature value: ~180°C at 5 mmHg), switch to a clean receiving flask.[1] Collect the clear, colorless liquid.
-
Residue: Stop the distillation when the main fraction has been collected and the temperature begins to rise again, or when the material in the distillation flask becomes dark and viscous. Do not distill to dryness.
-
-
Cooling and Storage: Allow the apparatus to cool completely to room temperature before slowly venting the system to atmospheric pressure. Store the purified, colorless oil under an inert atmosphere (nitrogen or argon) to prevent moisture absorption and degradation.
Protocol B: Flash Column Chromatography
This protocol is best suited for smaller scales (mg to a few grams) or when impurities have similar volatility to the product.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). The goal is to find a system where the product has an Rf value of ~0.3. A gradient system is often required. A good starting point is 100% Ethyl Acetate, followed by adding small percentages of Methanol (e.g., 2-10% MeOH in EtOAc).
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen non-polar solvent or the initial eluent of your gradient.
-
Sample Loading: Dissolve the crude oil in a minimal amount of the chromatography solvent or a stronger solvent like DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the starting solvent mixture. Collect fractions in test tubes. Gradually increase the polarity of the eluent according to your TLC analysis (e.g., from 100% EtOAc to 5% MeOH/EtOAc).
-
Fraction Analysis: Spot each collected fraction onto a TLC plate and visualize (e.g., using a UV lamp if the compound is UV-active, or a potassium permanganate stain which reacts with the hydroxyl group).
-
Product Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified oil.
Section 4: Common Impurity Profile and Mitigation
The following table summarizes potential impurities and the recommended strategies for their removal.
| Impurity Name | Source | Recommended Removal Method | Rationale |
| Diethanolamine | Unreacted starting material | Flash Column Chromatography | High polarity difference allows for excellent separation on silica gel. |
| Methyl Chloroacetate | Unreacted starting material | Aqueous Workup / Distillation | Hydrolyzes during workup; also more volatile than the product. |
| Toluene | Reaction Solvent | Rotary Evaporation / Vacuum | Highly volatile and easily removed under reduced pressure. |
| Potassium Chloride | Reagent Byproduct | Aqueous Workup (Washing) | Inorganic salt, highly soluble in water and insoluble in most organic solvents.[1] |
| Bis-alkylated Byproduct | Side reaction | Flash Column Chromatography / Distillation | Higher molecular weight and different polarity allow for separation.[2] |
| Water | From workup or atmosphere | Drying (Na₂SO₄) / Azeotropic removal | Can interfere with subsequent reactions; removed by standard drying techniques. |
References
- WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. ()
- CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone. ()
- WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one. ()
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. ([Link])
-
Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples - Gene Tools, LLC. ([Link])
-
Recrystallization - University of Toronto. ([Link])
-
2.1: RECRYSTALLIZATION - Chemistry LibreTexts. ([Link])
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples | Gene Tools, LLC [gene-tools.com]
- 4. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 5. WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
Navigating the Scale-Up of 4-(2-Hydroxyethyl)morpholin-3-one: A Technical Troubleshooting Guide
Welcome to the technical support center for the production of 4-(2-Hydroxyethyl)morpholin-3-one. This guide is designed for researchers, chemists, and process development professionals to provide in-depth insights and practical solutions to the challenges encountered during the scale-up of this valuable intermediate. We will explore the common synthetic routes, dissect potential pitfalls, and offer robust troubleshooting strategies to ensure a safe, efficient, and scalable manufacturing process.
Introduction: The Synthetic Landscape
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its production on a larger scale, however, presents a unique set of challenges that require a thorough understanding of the underlying reaction mechanisms and potential side reactions. The two most prevalent synthetic strategies are:
-
The Diethanolamine Pathway: This route involves the reaction of diethanolamine with a chloroacetylating agent, such as methyl chloroacetate, followed by a base-mediated intramolecular cyclization.
-
The Ethylene Oxide Pathway: This approach utilizes morpholin-3-one as the starting material, which then undergoes N-alkylation with ethylene oxide.
Both pathways, while chemically sound, have inherent complexities that can impact yield, purity, and safety during scale-up. This guide will address the critical aspects of both.
The Diethanolamine Pathway: A Two-Step Approach to the Morpholinone Core
This pathway is often favored for its use of readily available and less hazardous starting materials compared to ethylene oxide. The overall transformation is a two-step process: N-acylation followed by ring closure.
Caption: General workflow for the Diethanolamine Pathway.
Frequently Asked Questions & Troubleshooting
Question 1: My yield is consistently low after the cyclization step. What are the likely causes?
Answer: Low yields in the cyclization step often point to incomplete initial acylation or the formation of side products. Here are the key areas to investigate:
-
Incomplete N-Acylation: The initial reaction between diethanolamine and methyl chloroacetate can be sluggish. Ensure your reaction is going to completion by using in-process controls like HPLC or TLC. If the reaction stalls, consider adjusting the temperature or reaction time.
-
Formation of Side Products: Several side reactions can compete with the desired pathway. The most common include:
-
Bis-acylation: Both the nitrogen and the hydroxyl groups of diethanolamine can be acylated. This is more likely if a strong, non-selective base is used in the first step.
-
Dimerization/Polymerization: Unreacted intermediates can lead to the formation of dimers or oligomeric impurities, which are difficult to remove.
-
Formation of Piperazine-2,5-diones: Under certain conditions, particularly with an excess of the chloroacetylating agent and insufficient control of stoichiometry, the formation of N,N'-bis(2-hydroxyethyl)piperazine-2,5-dione can occur.
-
Caption: Potential side reactions in the Diethanolamine Pathway.
Question 2: The reaction is highly exothermic during the addition of methyl chloroacetate. How can we control this on a larger scale?
Answer: The N-acylation of amines is often exothermic, and managing this heat release is critical for safety and to prevent side reactions.[1] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[1]
Mitigation Strategies:
-
Slow, Controlled Addition: Add the methyl chloroacetate slowly to the reaction mixture, allowing the cooling system to keep up with the heat generation.
-
Adequate Cooling: Ensure your reactor has a sufficiently powerful cooling system.
-
Semi-batch Process: For very large scales, consider a semi-batch process where the amine solution is fed into the reactor containing the chloroacetylating agent at a controlled rate.
-
Reaction Calorimetry: Perform reaction calorimetry studies at the lab scale to understand the heat flow profile of your reaction. This data is invaluable for designing a safe and effective cooling strategy for the pilot plant or manufacturing scale.
| Parameter | Laboratory Scale (1L) | Pilot Scale (100L) |
| Addition Time | 15-30 minutes | 2-4 hours |
| Jacket Temp. | 0-10 °C | -5 to 5 °C |
| Max Internal Temp. | < 25 °C | < 25 °C |
Caption: Typical temperature control parameters for scale-up.
The Ethylene Oxide Pathway: Direct N-Alkylation
This route offers a more direct approach to the final product by reacting morpholin-3-one with ethylene oxide. However, ethylene oxide is a hazardous, flammable, and carcinogenic gas, requiring specialized handling and equipment.[2]
Caption: General workflow for the Ethylene Oxide Pathway.
Frequently Asked Questions & Troubleshooting
Question 1: We are observing significant amounts of higher molecular weight impurities. What are these and how can we prevent their formation?
Answer: The primary challenge with this pathway is controlling the selectivity of the reaction to prevent the formation of poly(ethylene glycol) (PEG) chains on the nitrogen atom. This is known as oligo-ethoxylation . The hydroxyl group of the desired product can react with another molecule of ethylene oxide, initiating a chain reaction.[3]
Caption: Formation of oligo-ethoxylation impurities.
Control Strategies:
-
Stoichiometry: Use a molar excess of morpholin-3-one relative to ethylene oxide. This ensures that the ethylene oxide is more likely to react with the starting material than the product.
-
Slow Addition of Ethylene Oxide: Add the ethylene oxide gas or liquid slowly below the surface of the reaction mixture to maintain a low instantaneous concentration.
-
Temperature Control: Keep the reaction temperature as low as feasible to slow down the rate of the subsequent ethoxylation reactions.
-
Catalyst Choice: The choice of catalyst can influence selectivity. A milder base may be preferable to a very strong one.
Question 2: What are the critical safety considerations when scaling up a reaction with ethylene oxide?
Answer: Ethylene oxide is highly hazardous, and safety is the paramount concern.[2]
-
Specialized Equipment: All reactions must be conducted in a pressure-rated reactor designed for handling flammable gases. The system must be leak-proof.
-
Inert Atmosphere: The reactor should be purged with an inert gas like nitrogen to remove all oxygen before introducing ethylene oxide to prevent the formation of explosive mixtures.
-
Exhaust Gas Scrubbing: The reactor vent must be connected to a scrubber system to neutralize any unreacted ethylene oxide.
-
Monitoring: Continuous monitoring for ethylene oxide leaks in the vicinity of the reactor is essential.
-
Emergency Preparedness: Have a well-defined emergency response plan in place, including procedures for handling leaks and fires.
Purification and Final Product Quality
Question: What is the recommended method for purifying this compound on a large scale?
Answer: High vacuum distillation is a common and effective method for purifying this compound to a high degree of purity.[4]
Key Considerations for Distillation:
-
High Vacuum: A deep vacuum is necessary to lower the boiling point of the product and prevent thermal degradation.
-
Fractional Distillation: A packed column can improve the separation of the desired product from closely boiling impurities.
-
Thermal Stability: While generally stable, prolonged exposure to high temperatures can lead to decomposition. It is advisable to keep the reboiler temperature as low as possible. A thermal stability study (e.g., using DSC) on the crude product can provide valuable information on the maximum safe operating temperature.
| Parameter | Typical Value |
| Pressure | < 1 mmHg |
| Pot Temperature | 160-180 °C |
| Head Temperature | 140-160 °C |
Caption: Typical high vacuum distillation parameters.
In-Process Controls and Analytical Methods
A robust analytical package is essential for monitoring the reaction progress, identifying impurities, and ensuring the quality of the final product.
-
HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method with UV detection is ideal for monitoring the disappearance of starting materials and the formation of the product and non-volatile impurities.
-
GC (Gas Chromatography): GC can be used to quantify volatile starting materials and byproducts.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the final product and any isolated impurities.
-
Mass Spectrometry (MS): LC-MS or GC-MS can be used to identify the molecular weights of unknown impurities.
By implementing these strategies and maintaining a deep understanding of the chemical processes at play, the challenges in the scale-up of this compound production can be effectively managed, leading to a safe, efficient, and robust manufacturing process.
References
-
Molecules. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]
-
MDPI. (2023). A Review on Production of Ethylene Oxide from Epoxidation of Ethylene: Catalysis, Mechanism and Kinetics. [Link]
- Google Patents. (n.d.). US4117227A - Production of n-(substituted) morpholine.
-
Scholaris. (2021). OXIDATIVE DEGRADATION OF DIETHANOLAMINE SOLVENT INDUCED BY NITROGEN DIOXIDE AND DISSOLVED MATERIALS IN POST. [Link]
-
AIR Unimi. (n.d.). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. [Link]
-
MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. [Link]
-
PubMed. (2017). Kinetic Modeling of the Release of Ethylene Oxide From Sterilized Plastic Containers and Its Interaction With Monoclonal Antibodies. [Link]
- Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
ResearchGate. (n.d.). Identification and simulation model of mixed solutions of diethanolamine (DEA) and methyl diethanolamine (MDEA) for removal of acid gases. [Link]
-
The Chemical Engineer. (2023). Rules of Thumb: Scale-up. [Link]
-
Universidad Nacional de Colombia. (n.d.). An approximation to the scale-up of batch processes using phenomenological-based models. [Link]
-
RSC Publishing. (n.d.). Kinetics and products study of the reaction of Cl atoms with methyl dichloroacetate: reactivity, mechanism, and environmental implications. [Link]
- Google Patents. (n.d.). RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.
-
PMC - NIH. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]
-
International Journal of Research Culture Society. (2017). Addition Reaction of Ethylene Oxide. [Link]
Sources
Technical Support Center: Monitoring 4-(2-Hydroxyethyl)morpholin-3-one Reactions by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of 4-(2-hydroxyethyl)morpholin-3-one using Thin-Layer Chromatography (TLC). Here, we address common challenges and provide practical, field-tested solutions to ensure accurate and efficient reaction monitoring.
Introduction: The Chemistry and the Challenge
The synthesis of this compound typically involves the reaction of diethanolamine with an activated acetic acid derivative, such as methyl chloroacetate. This reaction presents a common challenge for TLC monitoring due to the high polarity of the starting materials and the product. The presence of hydroxyl and amine functionalities leads to strong interactions with the silica gel stationary phase, often resulting in poor separation and streaking. This guide will equip you with the necessary knowledge and techniques to overcome these obstacles.
Core Principles of TLC for Polar Molecules
Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (the eluent)[1]. For polar compounds like this compound and its precursors, their strong affinity for the stationary phase means that a highly polar eluent is required to induce migration up the TLC plate[2]. An ideal separation will show distinct spots for the starting material and the product, with Retardation Factor (Rf) values ideally between 0.3 and 0.7[3].
Frequently Asked Questions (FAQs)
Q1: My spots are all stuck at the baseline. What should I do?
This is a classic sign that your eluent is not polar enough to move the highly polar analytes up the silica plate[4]. The strong hydrogen bonding between your compounds and the silica gel is preventing their movement with the solvent front.
-
Solution: Increase the polarity of your mobile phase. If you are using a mixture of a non-polar and a polar solvent (e.g., ethyl acetate/hexane), increase the proportion of the polar component. For very polar compounds like diethanolamine and this compound, you will likely need a more potent polar solvent system. Consider using mixtures of dichloromethane (DCM) and methanol (MeOH), or even adding a small amount of a basic modifier like ammonium hydroxide to a methanolic solution to improve the spot shape for amines[5].
Q2: My spots are streaking badly. How can I get well-defined spots?
Streaking is a common issue when dealing with polar compounds, especially amines and alcohols[3]. It can be caused by several factors:
-
Overloading the sample: Applying too much sample to the TLC plate is a frequent cause of streaking[6].
-
Strong interactions with the stationary phase: The amine group in diethanolamine and the hydroxyl groups in both the reactant and product can interact strongly with the acidic silica gel, leading to tailing[3].
-
Solution: Add a small amount of a competitive base to your eluent. Triethylamine (Et3N) or ammonium hydroxide (NH4OH) at a concentration of 0.5-2% can neutralize the acidic sites on the silica gel, leading to more symmetrical spots[5].
-
-
Inappropriate solvent system: A solvent system that does not adequately dissolve the sample can also cause streaking.
-
Solution: Ensure your chosen eluent is a good solvent for all components of your reaction mixture.
-
Q3: I can't see any spots on my TLC plate after development. What went wrong?
There are several possibilities when no spots are visible:
-
Insufficient sample concentration: The concentration of your compounds may be too low to be detected[6].
-
Solution: Try concentrating your sample or spotting multiple times in the same location[6].
-
-
The compounds are not UV-active: this compound and diethanolamine lack strong chromophores and may not be visible under a standard 254 nm UV lamp[7].
-
Solution: Use a chemical stain for visualization. Potassium permanganate (KMnO4) stain is an excellent choice as it reacts with the alcohol functional group present in both the reactant and the product, appearing as yellow-brown spots on a purple background[7][8]. Ninhydrin stain can also be used to visualize the amine group of diethanolamine.
-
-
Solvent level in the developing chamber was too high: If the initial solvent level is above the baseline where you spotted your samples, the compounds will dissolve into the solvent reservoir instead of migrating up the plate[6].
-
Solution: Always ensure the solvent level is below the spotting line.
-
Q4: My reactant and product have very similar Rf values. How can I improve the separation?
Poor separation between spots with close Rf values is a common challenge.
-
Solution 1: Optimize the solvent system. Small changes in the eluent composition can have a significant impact on separation. Try systematically varying the ratio of your polar and non-polar solvents. If you are using a DCM/MeOH system, incrementally increasing the percentage of MeOH can improve the separation of polar compounds.
-
Solution 2: Try a different solvent system. If optimizing your current system doesn't work, switch to a different combination of solvents. For example, if DCM/MeOH is not effective, you could try a system containing ethyl acetate, isopropanol, and a basic modifier.
-
Solution 3: Use a "co-spot". A co-spot, where you apply both your starting material and the reaction mixture to the same lane on the TLC plate, can help to resolve spots that are very close together. If the two compounds are different, the co-spot will often appear elongated or as two overlapping spots[4].
Troubleshooting Guide: A Systematic Approach
When encountering a problem with your TLC analysis, a systematic approach is key. The following flowchart provides a logical path to diagnosing and solving common issues.
Caption: A troubleshooting flowchart for common TLC issues.
Experimental Protocols
Protocol 1: Standard TLC Procedure for Monitoring the Synthesis of this compound
-
Plate Preparation:
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.
-
Mark three lanes on the baseline for your starting material (diethanolamine), a co-spot, and the reaction mixture.
-
-
Sample Preparation and Spotting:
-
Prepare a dilute solution (approx. 1%) of your diethanolamine starting material in a suitable solvent (e.g., methanol).
-
Take a small aliquot of your reaction mixture and dilute it with a solvent (e.g., methanol).
-
Using a capillary tube, spot the diethanolamine solution on the first lane.
-
Spot the reaction mixture on the third lane.
-
Spot both the diethanolamine solution and the reaction mixture on the second (co-spot) lane.
-
Ensure the spots are small and concentrated by allowing the solvent to evaporate completely between applications.
-
-
Development:
-
Prepare your chosen eluent (see Table 1 for suggestions) in a developing chamber. Ensure the solvent level is below the baseline on your TLC plate.
-
Place the TLC plate in the chamber and cover it.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Dry the plate thoroughly.
-
Examine the plate under a UV lamp (254 nm). Circle any visible spots with a pencil.
-
Submerge the plate in a potassium permanganate staining solution for a few seconds.
-
Gently heat the plate with a heat gun until colored spots appear against a purple background.
-
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System | Ratio (v/v) | Expected Observations |
| Dichloromethane (DCM) : Methanol (MeOH) | 9:1 to 8:2 | A good starting point. Adjust the ratio of MeOH to increase the Rf values of your polar compounds. |
| Ethyl Acetate (EtOAc) : Methanol (MeOH) | 9:1 to 7:3 | Another effective polar system. |
| DCM : MeOH : Ammonium Hydroxide (NH4OH) | 8:2:0.1 | The addition of a base can significantly improve the spot shape for amines, reducing tailing. |
| Isopropanol : Ammonium Hydroxide (conc.) | 1:1 | A highly polar system for compounds that do not move in other eluents. |
Visualizing the TLC Workflow
The following diagram illustrates the standard workflow for monitoring your reaction with TLC.
Caption: Standard workflow for TLC reaction monitoring.
Conclusion
Monitoring the synthesis of this compound by TLC can be straightforward with the right techniques. By understanding the principles of chromatography for polar molecules and employing a systematic approach to troubleshooting, researchers can achieve clear and reliable results. Remember that optimization of the solvent system is often an iterative process, and the guidelines provided here serve as a robust starting point for developing a successful TLC method for your specific reaction conditions.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
-
Marathe, S. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. [Link]
-
Chemistry Stack Exchange. (2019). How to determine polarity of components in TLC. [Link]
-
LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- He, Y., et al. (2022). Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. European Journal of Medicinal Chemistry, 243, 114750.
-
TLC Visualization Methods. (n.d.). [Link]
-
Khan Academy. (n.d.). Thin layer chromatography (TLC). [Link]
-
National Center for Biotechnology Information. (n.d.). Detection Progress of Selected Drugs in TLC. [Link]
- Liu, Y., et al. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 25(15), 3482.
-
York University, Chemistry Teaching Labs. (n.d.). Determining a solvent system. [Link]
-
Reddit. (2016). If the polarity of the solvent increases, will the Rf value increase or decrease? [Link]
-
Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Morpholine. [Link]
-
MDPI. (2025). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. [Link]
-
ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR? [Link]
-
Not Voodoo. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]
-
Stains for Developing TLC Plates. (n.d.). [Link]
-
PubMed Central. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. [Link]
-
Amines & Plasticizers Limited. (n.d.). Hydroxy Ethyl Morpholine (HEM). [Link]
-
MDPI. (2025). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. [Link]
Sources
Technical Support Center: Work-up & Purification of 4-(2-Hydroxyethyl)morpholin-3-one
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals involved in the synthesis of 4-(2-hydroxyethyl)morpholin-3-one. The successful isolation and purification of this compound are critical for downstream applications. This document provides field-proven insights, troubleshooting solutions, and answers to frequently asked questions encountered during the experimental work-up phase.
Standard Work-up Protocol: A Self-Validating System
The synthesis of this compound, commonly prepared from diethanolamine and an activated chloroacetyl species, concludes with a crucial work-up and purification sequence.[1] The following protocol outlines a robust, self-validating procedure designed to maximize yield and purity.
Experimental Protocol: General Work-up
-
Reaction Quenching & Salt Filtration:
-
Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture (often a suspension in a solvent like toluene) to room temperature.
-
Add methanol to the warm mixture to precipitate inorganic salts, which can then be removed by filtration.[1] The filtrate contains the crude product. This step is critical to prevent downstream extraction issues.
-
Causality: Removing the bulk of inorganic salts (e.g., KCl if using potassium tert-butoxide) at this stage prevents the formation of stable emulsions during the subsequent aqueous wash.
-
-
Solvent Removal:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the reaction solvent and methanol. The result is typically a viscous oil.[1]
-
-
Aqueous Wash & Extraction (If necessary after solvent removal):
-
If the initial reaction involved a strong base and aqueous work-up is preferred, the procedure is different. After cooling the initial reaction, carefully add a 50% aqueous sodium hydroxide solution while maintaining room temperature.[1]
-
Warm the mixture to approximately 50°C to ensure complete dissolution of the product in the organic layer and facilitate phase separation.[1]
-
Separate the aqueous layer and perform an additional extraction with the same organic solvent (e.g., toluene) to recover any dissolved product.[1]
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic layers over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under high vacuum to yield the crude product, which typically presents as an orange or brownish oil.[1]
-
-
Final Purification:
Visual Workflow: General Work-up Procedure
Caption: A generalized workflow for the work-up and purification of this compound.
Data Summary Table
| Parameter | Recommended Specification | Rationale & Notes |
| Reaction Quenching | Addition of methanol to precipitate salts.[1] | Facilitates easy removal of inorganic byproducts before aqueous extraction, minimizing emulsion risk. |
| Extraction Solvent | Toluene, Ethyl Acetate (EtOAc), Dichloromethane (DCM). | Toluene is effective for high-temperature extractions.[1] EtOAc and DCM are good general-purpose solvents for moderately polar compounds. |
| Washing Solutions | Saturated NaHCO₃, Water, Brine.[3] | Used to neutralize any remaining acid/base and remove water-soluble impurities. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄. | Efficiently removes residual water from the organic phase before solvent evaporation. |
| Typical Crude Yield | >90% (as oil).[1] | High crude yields are common; the primary challenge is purification. |
| Final Purification | High-Vacuum Distillation or Silica Chromatography.[1][2] | Distillation is ideal for larger scales. Chromatography offers high purity for smaller amounts. |
| Expected Final Purity | >95%.[4][5] | Commercially available material often has a purity of 95% or higher. |
Frequently Asked Questions (FAQs)
Q1: What is the typical physical state and appearance of the crude product after solvent removal? A: The crude product is consistently reported as a viscous oil, with a color ranging from orange to brownish.[1] This coloration indicates the presence of impurities that need to be removed during the final purification step.
Q2: How do I effectively remove the inorganic salts generated during the reaction? A: The most effective method is to add a solvent like methanol to the warm reaction mixture post-completion. This drastically reduces the solubility of the inorganic salts (e.g., KCl, NaCl), causing them to precipitate. They can then be easily removed by filtration before any aqueous work-up or concentration, leading to a much cleaner crude product.[1][3]
Q3: Is the product water-soluble? How does this affect the extraction? A: Yes, the presence of the hydroxyl group and the lactam moiety imparts significant water solubility. To minimize loss of product into the aqueous phase during extraction, it is highly recommended to:
-
"Salt out" the product: Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product.
-
Perform multiple extractions: Use several smaller volumes of extraction solvent (e.g., 3 x 50 mL) rather than one large volume (1 x 150 mL) for greater efficiency.
Q4: What is the best method for final purification to achieve >98% purity? A: For thermally stable compounds like this, high-vacuum distillation is an excellent method for achieving high purity on a larger scale, as it effectively separates the product from non-volatile impurities.[1] For smaller, research-scale quantities or if the compound shows signs of decomposition at high temperatures, silica gel column chromatography is the preferred method.[2]
Troubleshooting Guide
Problem: A persistent emulsion has formed during the liquid-liquid extraction, and the layers will not separate.
-
Root Cause: This is a common issue when working with polar molecules and in the presence of residual salts. The product itself can act as a surfactant, stabilizing the interface between the aqueous and organic layers.
-
Solutions:
-
Add Brine: Introduce a saturated aqueous solution of NaCl. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Filter through Celite®: Decant the entire mixture into a Büchner funnel with a pad of Celite®. This can physically disrupt the emulsion. The layers can then be separated in the filter flask.
-
Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.
-
Patience: In some cases, allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours) can lead to layer separation.
-
Problem: The yield is significantly lower than expected after extraction and concentration.
-
Root Cause: The primary cause is often the partial solubility of the product in the aqueous layer, as discussed in the FAQs. Incomplete extraction is also a common culprit.
-
Solutions:
-
Re-extract the Aqueous Layer: Always perform at least 2-3 extractions of the aqueous phase to ensure maximum recovery of the product.
-
Confirm pH: Ensure the pH of the aqueous layer is neutral or slightly basic during extraction. Under acidic conditions, the lactam nitrogen could be protonated, increasing water solubility.
-
Check for Volatility: While not extremely volatile, ensure that the product is not being lost during solvent removal on the rotary evaporator, especially if using a high vacuum and elevated temperature with a lower-boiling extraction solvent.
-
Problem: The final product after purification is still colored (yellowish tint).
-
Root Cause: This suggests the presence of persistent, colored impurities that co-distill or co-elute with the product. These may arise from minor side reactions or decomposition.
-
Solutions:
-
Activated Carbon Treatment: Dissolve the colored product in a suitable solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated carbon (charcoal), stir for 15-30 minutes, and then filter through a pad of Celite® to remove the carbon.[6] This is often very effective at removing colored impurities.
-
Optimize Chromatography: If using column chromatography, try a shallower solvent gradient or a different solvent system to improve the separation between your product and the impurity.
-
References
- Reductive Amination Reaction - OpenBU. (2011). Boston University.
- This compound synthesis - ChemicalBook. (n.d.). ChemicalBook.
- This compound - Advanced ChemBlocks. (n.d.). AChemBlock.
-
Challenging reductive amination : r/chemistry - Reddit . (2017). Reddit. Retrieved from [Link]
- Application Note – Reductive Amination - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2019). Google Patents.
- 4-arylmorpholin-3-one derivatives, their preparation and therapeutic use thereof. (2009). Google Patents.
- Processes for the preparation of 4-morpholin-3-one. (2013). Google Patents.
-
Reductive Amination, and How It Works - Master Organic Chemistry . (2017). Master Organic Chemistry. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Practical and efficient processes for the preparation of 4-(4-aminophenyl)morpholin-3-ones on a kilogram scale. (2007). HETEROCYCLES, Vol. 74.
-
This compound - Amerigo Scientific . (n.d.). Amerigo Scientific. Retrieved from [Link]
-
A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions - MDPI . (2023). MDPI. Retrieved from [Link]
- Process for preparing 4-(4-aminophenyl)-3-morpholinone. (2005). Google Patents.
-
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate . (2013). ResearchGate. Retrieved from [Link]
-
Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one . (n.d.). IP.com. Retrieved from [Link]
- Process for the preparation of 4- (4-aminophenyl) -3-morpholinone. (2003). Google Patents.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. US7521449B2 - 4-arylmorpholin-3-one derivatives, their preparation and therapeutic use thereof - Google Patents [patents.google.com]
- 3. morpholin-3-one synthesis - chemicalbook [chemicalbook.com]
- 4. This compound 95% | CAS: 41036-01-5 | AChemBlock [achemblock.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. US20130172554A1 - Processes for the preparation of 4-morpholin-3-one - Google Patents [patents.google.com]
Validation & Comparative
A Guide to the Purity Assessment of 4-(2-Hydroxyethyl)morpholin-3-one by Quantitative NMR (qNMR)
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise characterization of a molecule's purity is not merely a quality control checkpoint; it is a fundamental prerequisite for reliable and reproducible scientific outcomes. For a compound such as 4-(2-hydroxyethyl)morpholin-3-one, a versatile building block in medicinal chemistry, ensuring its purity is paramount. This guide provides an in-depth exploration of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful, primary method for purity assessment, comparing its performance with established techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The Principle of Quantitative NMR: A Primary Ratio Method
Quantitative NMR (qNMR) stands as a robust method for gauging pharmaceutical purity.[1] Unlike chromatographic techniques that rely on the comparison of a signal response to that of a chemically identical reference standard, qNMR is a primary ratio method.[2][3] This means the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1][4] Consequently, the purity of a substance can be determined by comparing the integral of a characteristic signal from the analyte with that of a certified reference material of a different structure, co-dissolved in the same NMR tube.[4][5] This unique feature positions NMR as a highly valuable tool for precise quantification.[1]
Predicted ¹H NMR Spectrum and Signal Selection for this compound
A crucial first step in developing a qNMR assay is the identification of suitable, well-resolved signals in the ¹H NMR spectrum of the analyte that do not overlap with signals from the internal standard or residual solvents. While a publicly available, assigned spectrum for this compound is not readily found, we can predict its ¹H NMR spectrum in a common solvent like DMSO-d₆ based on established chemical shift principles for its structural motifs: a morpholin-3-one core and a hydroxyethyl side chain.
Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆:
-
Morpholine ring protons: Expected to appear in the range of 3.0-4.0 ppm.
-
Hydroxyethyl side chain protons: The two methylene groups (-CH₂-CH₂-OH) are anticipated to resonate at approximately 3.5 ppm and 3.4 ppm, respectively.
-
Hydroxyl proton (-OH): A broad singlet, typically around 4.5-5.5 ppm, which can vary with concentration and water content.
For quantification, the sharp, well-resolved signals of the methylene protons on the hydroxyethyl side chain would be ideal candidates due to their distinct chemical shifts and clear integration.
A Detailed Experimental Protocol for qNMR Purity Assessment
The following is a comprehensive, albeit illustrative, protocol for the purity determination of this compound using qNMR.
Experimental Workflow
Caption: Workflow for qNMR purity determination.
Step-by-Step Methodology:
-
Selection of Internal Standard: For a polar analyte like this compound, a polar internal standard with high purity and sharp, non-overlapping signals is required. Maleic acid is an excellent choice as it is highly polar, non-hygroscopic, and provides a sharp singlet for its vinyl protons at ~6.3 ppm in DMSO-d₆, which is unlikely to overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid (certified reference material) into the same vial.
-
Add 0.7 mL of DMSO-d₆ to the vial.
-
Vortex the sample until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the probe to ensure optimal magnetic field homogeneity.
-
Employ a simple 1D proton pulse sequence, such as zg30, which uses a 30° flip angle to allow for a shorter relaxation delay.
-
Crucial Parameter: Set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals of interest. For accurate quantification, a D1 of 60 seconds is recommended to ensure full relaxation.
-
Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[6]
-
-
Data Processing and Purity Calculation:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase and baseline correct the spectrum.
-
Integrate the selected, well-resolved signal of this compound (e.g., one of the -CH₂- signals of the hydroxyethyl group, corresponding to 2 protons).
-
Integrate the singlet from the maleic acid internal standard (corresponding to 2 protons).
-
Calculate the purity using the following equation:
Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (Manalyte / Mstd) x (mstd / manalyte) x Pstd
Where:
-
I : Integral value
-
N : Number of protons for the integrated signal
-
M : Molar mass
-
m : mass
-
P : Purity of the standard
-
analyte : this compound
-
std : Internal Standard (Maleic Acid)
-
-
Comparative Analysis: qNMR vs. HPLC and GC
While qNMR is a powerful tool, HPLC and GC remain workhorses in purity analysis. The choice of technique depends on the specific analytical challenge.
Caption: Decision tree for selecting a purity analysis method.
Comparison Table:
| Feature | qNMR | HPLC-UV | GC-FID |
| Principle | Primary ratio method based on nuclear properties | Comparative, based on UV absorbance | Comparative, based on flame ionization response |
| Reference Standard | Requires a certified standard of a different, suitable compound | Requires a certified standard of the analyte | Requires a certified standard of the analyte |
| Accuracy | High, directly traceable to SI units | High, dependent on standard purity | High, dependent on standard purity |
| Precision | Excellent, typically <1% RSD | Excellent, typically <1% RSD | Excellent, typically <1% RSD |
| Quantification | Absolute quantification without a calibration curve | Requires a calibration curve or response factor | Requires a calibration curve or response factor |
| Sample Throughput | Moderate | High | High |
| Structural Information | Provides full structural confirmation | Provides no structural information | Provides no structural information |
| Destructive? | No | Yes | Yes |
| Best Suited For | Pure substances, reference standard characterization | Routine QC, complex mixtures, trace analysis | Volatile and thermally stable compounds |
Ensuring Trustworthiness: Validation of the qNMR Method
To be employed in a regulated environment, any analytical method must be validated to demonstrate its suitability for its intended purpose. The qNMR method described can be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals between the analyte, internal standard, and any potential impurities.
-
Linearity: The method's ability to elicit results that are directly proportional to the concentration of the analyte. This can be demonstrated by preparing samples with varying analyte-to-standard ratios.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a sample of this compound with a known, high purity.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
The United States Pharmacopeia (USP) General Chapter <761> provides detailed guidance on Nuclear Magnetic Resonance spectroscopy, including its quantitative applications, and is undergoing revisions to further expand on qNMR.[4][5][9][10]
Conclusion
Quantitative NMR spectroscopy offers a powerful and direct route to the purity assessment of this compound. Its status as a primary ratio method eliminates the need for a chemically identical reference standard, a significant advantage, particularly in the early stages of drug discovery and development when such standards may not be available.[11] While HPLC and GC remain indispensable tools for many applications, qNMR provides an orthogonal and often more direct measure of purity, coupled with the invaluable benefit of simultaneous structural confirmation. For researchers, scientists, and drug development professionals, a sound understanding of qNMR principles and its practical application is essential for the robust and reliable characterization of chemical entities.
References
- United States Pharmacopeia. General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. uspbpep.com.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- Emery Pharma.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231.
- ECA Academy. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. gmp-compliance.org.
- JEOL Ltd. What is qNMR (quantitative NMR) ?
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonis
- Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- American Pharmaceutical Review. (2012).
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- USP-NF. 〈761〉 Nuclear Magnetic Resonance Spectroscopy - ABSTRACT.
- Simmler, C., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231.
- ECA Academy. (2025). USP informs about Monographs affected by the Revision of NMR Chapters <761> and <1761>. gmp-compliance.org.
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. rsc.org [rsc.org]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
validation of 4-(2-Hydroxyethyl)morpholin-3-one as a pharmaceutical intermediate
An In-Depth Technical Guide to the Validation of 4-(2-Hydroxyethyl)morpholin-3-one as a Pharmaceutical Intermediate
Introduction: The Critical Role of Intermediates in API Synthesis
In the intricate process of developing an Active Pharmaceutical Ingredient (API), the quality of each constituent, particularly pharmaceutical intermediates, is paramount. These molecules are the foundational building blocks upon which the final API's safety, efficacy, and stability are built. Any compromise in their purity, identity, or consistency can have cascading effects, leading to process failures, batch rejections, and potential safety concerns in the final drug product. According to the International Council for Harmonisation (ICH) Q11 guidelines, intermediates directly influence the critical quality attributes (CQAs) of the final API, necessitating robust control and validation strategies.[1]
This guide provides a comprehensive validation framework for this compound (CAS: 41036-01-5), a key intermediate in the synthesis of various pharmaceutical compounds. From the perspective of a Senior Application Scientist, we will explore its synthesis, compare its utility against alternative synthetic strategies, and provide detailed, field-tested protocols for its analytical validation. The objective is to establish a self-validating system of protocols that ensures the reliability and regulatory compliance of this critical intermediate.
Synthesis and Impurity Profile of this compound
A common and efficient method for synthesizing this compound involves the reaction of diethanolamine with an activated acetic acid derivative, such as methyl chloroacetate, in the presence of a strong base.[2]
A typical synthesis procedure is as follows:
-
A base, such as potassium tert-butoxide, is dissolved in a suitable solvent like toluene and heated.
-
Diethanolamine is slowly added to the solution.
-
Methyl chloroacetate is then introduced, and the reaction is maintained at an elevated temperature to drive the cyclization.[2]
-
Upon completion, the product is isolated and purified, often through high-vacuum distillation, to yield a pure, colorless oil.[2]
This synthetic route, while effective, can introduce specific process-related impurities that must be controlled and monitored. The primary impurities often stem from unreacted starting materials, side reactions, or degradation products.
Potential Impurities Include:
-
Diethanolamine: Unreacted starting material.
-
Methyl chloroacetate: Unreacted starting material.
-
Byproducts of side reactions: Such as dimers or products of incomplete cyclization.
-
Residual Solvents: Toluene and methanol (used during workup) are common residual solvents that must be quantified.[2]
The following diagram illustrates the primary synthesis pathway.
Comparative Analysis: Strategic Importance in API Synthesis
This compound is a precursor to key morpholinone-containing intermediates used in the synthesis of modern APIs. A prominent example is its utility in forming the core of Rivaroxaban, an anticoagulant.[3][4] The validation of this intermediate is best understood by comparing the synthetic strategies for a downstream product, such as 4-(4-aminophenyl)morpholin-3-one, a crucial component of Rivaroxaban.[3][5][6]
Different synthetic routes to this key Rivaroxaban intermediate exist, each with distinct advantages and disadvantages. The choice of route directly impacts the impurity profile, yield, and overall process economics.
| Synthetic Strategy | Key Starting Materials | Typical Overall Yield | Key Advantages | Key Disadvantages & Impurity Risks |
| Route A (via Hydroxyethyl Intermediate) | Diethanolamine, Methyl Chloroacetate, 4-Nitroaniline derivatives | Moderate-High | Utilizes simple, readily available starting materials. Offers a controlled, step-wise approach to building the molecule. | Requires multiple steps, including nitration and reduction, which can be hazardous on an industrial scale and introduce challenging impurities.[3] |
| Route B (Direct Coupling) | 4-Nitro-fluorobenzene, Morpholin-3-one | Low (<7%) | More direct coupling to form the C-N bond. | Very low overall yield, making it unsuitable for industrial scale. Use of sodium hydride poses safety challenges.[3] |
| Route C (Chloroethoxy Acetyl Chloride) | 4-Nitroaniline, 2-(2-chloroethoxy)acetyl chloride | Yield data not disclosed | Avoids direct nitration of the morpholinone ring. | Involves a chloro-intermediate which may persist as an impurity. The acetyl chloride reagent is highly reactive and corrosive.[3] |
From this comparison, it is evident that while Route A involves more steps, its reliance on a well-characterized intermediate like this compound allows for greater control over the final product's quality. Validating this intermediate ensures that subsequent, often more complex, transformations begin with a pure and well-defined material, minimizing the propagation of impurities.
Comprehensive Analytical Validation Protocols
A robust analytical validation plan for this compound must unequivocally establish its identity, purity, and strength. This is achieved through a suite of orthogonal analytical techniques, each providing a unique piece of the quality puzzle. The following protocols are designed to meet the stringent requirements of regulatory bodies and are grounded in ICH Q7 principles for GMP for APIs.[1][7]
The logical flow of this validation is depicted below.
Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the identity of the material by comparing its infrared spectrum to that of a qualified reference standard.
-
Rationale: FTIR is a rapid and reliable technique for confirming the presence of key functional groups (e.g., O-H stretch, C=O amide stretch, C-O-C ether stretch) and providing a unique "fingerprint" of the molecule.
-
Methodology:
-
Sample Preparation: A small drop of the this compound oil is placed directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Reference Standard: A spectrum of a primary reference standard is acquired under identical conditions.
-
Data Acquisition: The sample spectrum is collected over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Acceptance Criteria: The major absorption bands in the sample spectrum must correspond in position and relative intensity to those in the reference standard spectrum. Spectroscopic data shows characteristic peaks around 3410 cm⁻¹ (O-H), 1633 cm⁻¹ (C=O, amide), and 1141 cm⁻¹ (C-O-C).[2]
-
Purity and Impurity Profile by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the area-percent purity of the intermediate and to detect and quantify any process-related impurities.
-
Rationale: HPLC with UV detection is the workhorse of pharmaceutical analysis. It separates the main component from its impurities based on polarity, allowing for accurate quantification. The molecule's polar nature and lack of a strong chromophore at higher wavelengths necessitate detection at a lower UV wavelength.
-
Methodology:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of the intermediate in the mobile phase at a concentration of approximately 1 mg/mL.
-
System Suitability Test (SST): Before analysis, perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.
-
Analysis: Inject the sample solution and integrate all peaks.
-
Calculation: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
-
Acceptance Criteria:
-
Purity: ≥ 99.0%
-
Any single unknown impurity: ≤ 0.10%
-
Total impurities: ≤ 0.5%
-
Assay by HPLC with an External Standard
-
Objective: To accurately determine the strength or content of this compound in the batch.
-
Rationale: Unlike area-percent purity, an assay provides an absolute measure of the compound's concentration against a primary reference standard of known purity and concentration.[8] This is crucial for ensuring correct stoichiometry in the subsequent API synthesis step.
-
Methodology:
-
Reference Standard Preparation: Accurately weigh a primary reference standard of this compound and prepare a stock solution of known concentration (e.g., 1.0 mg/mL).
-
Sample Preparation: Accurately weigh the sample batch and prepare a solution of the same target concentration as the standard.
-
Chromatographic Conditions: Use the same HPLC conditions as described in the purity method.
-
Analysis: Inject the standard and sample solutions in triplicate.
-
Calculation: The assay value is calculated using the following formula: Assay (%) = (Avg. Sample Peak Area / Avg. Standard Peak Area) x (Conc. of Standard / Conc. of Sample) x Purity of Standard (%)
-
-
Acceptance Criteria: Assay value of 98.0% - 102.0% on an as-is basis.
Residual Solvent Analysis by Gas Chromatography (GC)
-
Objective: To quantify the amount of residual organic solvents (e.g., Toluene, Methanol) from the synthesis and purification process.
-
Rationale: Residual solvents do not contribute to the efficacy of the drug product and are considered impurities. Their levels must be controlled according to ICH Q3C guidelines.[9]
-
Methodology:
-
System: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A suitable capillary column for solvent analysis (e.g., DB-624).
-
Sample Preparation: Accurately dissolve a known amount of the intermediate in a suitable high-boiling point solvent (e.g., DMSO) in a headspace vial.
-
Standard Preparation: Prepare a standard solution containing known concentrations of the target solvents in the same diluent.
-
Analysis: Analyze the headspace of both the sample and standard vials.
-
-
Acceptance Criteria:
-
Toluene: ≤ 890 ppm
-
Methanol: ≤ 3000 ppm
-
Conclusion
The validation of this compound is not merely a quality control exercise; it is a fundamental component of a risk-based approach to drug manufacturing. By employing a suite of orthogonal analytical techniques, from spectroscopic identification to chromatographic purity and assay, manufacturers can ensure that this intermediate meets the stringent quality standards required for API synthesis.[10] A thoroughly validated and well-characterized intermediate provides a solid foundation for the subsequent steps in the manufacturing process, ultimately contributing to the safety and efficacy of the final pharmaceutical product. This guide provides a robust framework for establishing such a validation system, ensuring both scientific integrity and regulatory compliance.
References
- Title: Pharmaceutical Intermediate Quality Standards: A Practical Guide. Source: Vertex AI Search.
- Title: this compound synthesis. Source: ChemicalBook.
- Title: Ensuring Quality: Certifications and Standards for Pharmaceutical Intermediates. Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Source: Google Patents.
- Title: this compound (C6H11NO3). Source: PubChem.
- Title: Pharmaceutical quality control: the reference standards labyrinth. Source: MilliporeSigma.
- Title: this compound. Source: Advanced ChemBlocks.
- Title: Annex 1 WHO good practices for pharmaceutical quality control laboratories. Source: World Health Organization (WHO).
- Title: 4-(2-Hydroxyethyl)morpholine ReagentPlus, 99 2-Morpholinoethanol. Source: Sigma-Aldrich.
- Title: Quality Guidelines. Source: ICH.
- Title: Chemical & Pharma Intermediates by Application. Source: Mallak Specialties Pvt Ltd.
- Title: 4-(2-hydroxyethyl) morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Source: PharmaCompass.
- Title: this compound - Advanced ChemBlocks. Source: AChemBlock.
- Title: this compound. Source: Amerigo Scientific.
- Title: Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Source: PMC.
- Title: Process for preparing 4-(4-aminophenyl)morpholin-3-one. Source: Google Patents.
- Title: Process for preparing 4-(4-aminophenyl)-3-morpholinone. Source: Google Patents.
- Title: PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Source: WIPO Patentscope.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 6. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. documents.lgcstandards.com [documents.lgcstandards.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. who.int [who.int]
A Comparative Analysis of 4-(2-Hydroxyethyl)morpholin-3-one and Its Analogs for Drug Discovery
For researchers, scientists, and drug development professionals, the morpholine scaffold represents a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous approved drugs.[1] Among the vast landscape of morpholine-containing compounds, 4-(2-Hydroxyethyl)morpholin-3-one serves as a versatile starting point for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of this compound and a curated set of its N-substituted analogs, offering insights into their synthesis, and a discussion of their potential biological activities based on established structure-activity relationships.
Introduction to this compound
This compound is a heterocyclic compound featuring a morpholin-3-one core with a 2-hydroxyethyl group attached to the nitrogen atom. The morpholin-3-one scaffold itself is a bioisostere of a lactam, offering a unique combination of hydrogen bonding capabilities and conformational rigidity. The N-hydroxyethyl substituent provides a handle for further functionalization and can significantly influence the molecule's polarity, solubility, and interactions with biological targets. This guide will explore how modifications to this N-substituent can modulate the compound's performance, with a focus on potential cytotoxic and anti-inflammatory activities, two areas where morpholine derivatives have shown considerable promise.[2][3]
The Analogs in Focus
For this comparative analysis, we have selected five analogs of this compound with systematic variations at the N-substituent. This selection allows for a logical exploration of how changes in electronics, sterics, and hydrogen-bonding potential at this position may impact biological activity.
-
Parent Compound: this compound
-
Analog 1: 4-(2-Methoxyethyl)morpholin-3-one
-
Analog 2: 4-(2-Aminoethyl)morpholin-3-one
-
Analog 3: 4-(2-(Dimethylamino)ethyl)morpholin-3-one
-
Analog 4: 4-(Phenyl)morpholin-3-one
-
Analog 5: 4-(Benzyl)morpholin-3-one
Synthesis of this compound and Its Analogs
The synthesis of N-substituted morpholin-3-ones is generally achieved through the cyclization of an appropriate N-substituted diethanolamine derivative with a chloroacetylating agent, or by direct N-alkylation or N-arylation of a morpholin-3-one precursor. The following sections outline the synthetic strategies for the parent compound and its selected analogs.
General Synthetic Workflow
Caption: General synthetic workflow for N-substituted morpholin-3-ones.
Synthesis of this compound (Parent Compound)
The synthesis of the parent compound is well-established and typically involves the reaction of diethanolamine with a chloroacetylating agent like methyl chloroacetate in the presence of a base.[4]
Synthesis of Analogs 1-5
The synthesis of the analogs follows similar principles, starting from the appropriately substituted N-alkylethanolamine or N-arylethanolamine.
-
Analog 1: 4-(2-Methoxyethyl)morpholin-3-one: This analog can be synthesized by reacting 2-(2-methoxyethylamino)ethanol with methyl chloroacetate.
-
Analog 2: 4-(2-Aminoethyl)morpholin-3-one: The synthesis of this analog requires a protecting group strategy. N-(2-aminoethyl)ethanolamine can be protected, for example, with a Boc group, followed by cyclization and deprotection. A more direct route involves the reduction of a corresponding nitrile precursor.[5]
-
Analog 3: 4-(2-(Dimethylamino)ethyl)morpholin-3-one: This analog is synthesized from N,N-dimethylethanolamine, which is first converted to N-(2-chloroethyl)dimethylamine and then reacted with morpholine.[6]
-
Analog 4: 4-(Phenyl)morpholin-3-one: This analog is readily synthesized by the reaction of N-phenyldiethanolamine with chloroacetyl chloride.[7][8]
-
Analog 5: 4-(Benzyl)morpholin-3-one: N-benzylethanolamine is the starting material for this analog, which is then cyclized with an aqueous solution of glyoxylic acid.[9]
Comparative Performance Analysis: A Structure-Activity Relationship (SAR) Perspective
Cytotoxicity
The introduction of different substituents on the morpholine nitrogen can significantly impact the cytotoxic profile of the resulting compounds.
| Compound | N-Substituent | Expected Impact on Cytotoxicity | Rationale |
| Parent Compound | 2-Hydroxyethyl | Baseline activity | The hydroxyl group can participate in hydrogen bonding, potentially influencing target engagement. |
| Analog 1 | 2-Methoxyethyl | Potentially similar or slightly decreased activity | The ether linkage reduces hydrogen bonding capability but increases lipophilicity, which could affect cell permeability. |
| Analog 2 | 2-Aminoethyl | Potentially increased activity | The primary amine introduces a positive charge at physiological pH, which can lead to electrostatic interactions with biological targets. |
| Analog 3 | 2-(Dimethylamino)ethyl | Potentially increased activity | The tertiary amine also provides a positive charge and increased lipophilicity compared to the primary amine, which may enhance cell uptake and target interaction. |
| Analog 4 | Phenyl | Potentially significant activity | The aromatic ring can engage in π-π stacking and hydrophobic interactions with target proteins, a common feature in many anticancer agents.[2] |
| Analog 5 | Benzyl | Potentially significant activity | The benzyl group offers both aromatic interactions and conformational flexibility, which can be advantageous for binding to specific protein pockets. |
Anti-inflammatory Activity
The anti-inflammatory potential of morpholine derivatives is often linked to their ability to modulate inflammatory pathways, such as the inhibition of nitric oxide (NO) production or cyclooxygenase (COX) enzymes.[3][10]
| Compound | N-Substituent | Expected Impact on Anti-inflammatory Activity | Rationale |
| Parent Compound | 2-Hydroxyethyl | Baseline activity | The polar nature of the hydroxyl group may influence interactions with enzymes in inflammatory pathways. |
| Analog 1 | 2-Methoxyethyl | Potentially similar activity | The change in hydrogen bonding and lipophilicity could subtly modulate enzyme inhibition. |
| Analog 2 | 2-Aminoethyl | Potentially increased activity | The basicity of the amino group could be crucial for interacting with acidic residues in the active sites of inflammatory enzymes. |
| Analog 3 | 2-(Dimethylamino)ethyl | Potentially increased activity | Similar to the primary amine, the tertiary amine can act as a proton acceptor, and its increased lipophilicity may enhance cellular penetration to reach intracellular targets. |
| Analog 4 | Phenyl | Potentially significant activity | Aromatic substituents are often found in non-steroidal anti-inflammatory drugs (NSAIDs) and can contribute to binding with COX enzymes. |
| Analog 5 | Benzyl | Potentially significant activity | The flexible benzyl group may allow for optimal positioning within the active site of inflammatory targets. |
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed, self-validating experimental protocols for the synthesis and biological evaluation of these compounds.
General Synthesis Protocol for N-Substituted Morpholin-3-ones
Caption: Step-by-step synthesis of N-substituted morpholin-3-ones.
Detailed Steps:
-
Reaction Setup: To a solution of the appropriate N-substituted diethanolamine (1 eq.) in toluene, add potassium tert-butoxide (1.1 eq.).
-
Heating: Heat the suspension to 75°C and stir until the solid is completely dissolved.
-
Addition of Chloroacetate: Slowly add methyl chloroacetate (1.05 eq.) to the reaction mixture.
-
Reaction: Maintain the reaction at 75°C for 2 hours.
-
Work-up: Cool the mixture to room temperature and filter to remove the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield the pure N-substituted morpholin-3-one.
In Vitro Cytotoxicity Assay (MTT Assay)
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
Detailed Steps:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value for each compound.
Conclusion and Future Directions
References
- WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (URL not available)
- Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation. J. Chem. Res.2020, 44 (9-10), 481-485. (URL not available)
- Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (URL not available)
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- Khan, M. F., et al. (2019). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 9(2), 43-48. (URL not available)
- CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one.
- CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
- CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
-
Kandhavelu, M., et al. (2016). Synthesis and biological screening for cytotoxic activity of N-substituted indolines and morpholines. European Journal of Medicinal Chemistry, 121, 533-543. [Link]
- Kumar, A., et al. (2018). Synthesis of Some Novel Pyrazole Based Oxothiazolidine Hybrids and Their Antimicrobial Evaluation. Asian Journal of Organic & Medicinal Chemistry, 3(1), 22-28. (URL not available)
-
Patel, D., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. [Link]
-
Patel, D., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. [Link]
-
Mutalliev, A. A., et al. (2022). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. IUCrData, 7(12), x221235. [Link]
- 4-Benzyl-2-hydroxy-morpholin-3-one. VIWIT. (URL not available)
- 4-Benzyl-2-hydroxy-morpholin-3-one. Jiangsu Yutian Pharmaceutical Co., Ltd. (URL not available)
-
Szałaj, N., et al. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 28(13), 5085. [Link]
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
- Fathalla, O. A., et al. (2021). Anti-inflammatory activity of synthesized compounds under formalin induced inflammation model.
-
Vaddula, B. R., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(29), 20084-20095. [Link]
-
Wang, Y., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 26(16), 4988. [Link]
-
Morpholine synthesis. Organic Chemistry Portal. [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-816. [Link]
-
Kim, J. E., et al. (2020). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 25(23), 5752. [Link]
-
Veeraiah, B., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Beilstein Journal of Organic Chemistry, 20, 136-145. [Link]
- EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
-
WO/2019/138362 PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. WIPO Patentscope. [Link]
Sources
- 1. 4-Benzyl-2-hydroxy-morpholin-3-one [jsytsw.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 4-(2-Aminoethyl)morpholine | 2038-03-1 [chemicalbook.com]
- 6. CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine - Google Patents [patents.google.com]
- 7. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one - Google Patents [patents.google.com]
- 10. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Genotoxicity Assessment of 4-(2-Hydroxyethyl) Morpholine Impurities
For researchers, scientists, and drug development professionals, ensuring the safety of pharmaceutical products is paramount. This involves a rigorous evaluation of not only the active pharmaceutical ingredient (API) but also any impurities that may be present. This guide provides an in-depth technical comparison of two key assays for the genotoxicity assessment of impurities in 4-(2-hydroxyethyl) morpholine (HEM), a versatile intermediate in pharmaceutical synthesis.[1][2] We will delve into the scientific rationale behind experimental choices, provide detailed protocols, and offer a comparative analysis to aid in the design of robust safety assessment strategies.
The Importance of Assessing Genotoxic Impurities in 4-(2-Hydroxyethyl) Morpholine
4-(2-Hydroxyethyl) morpholine is a crucial building block in the synthesis of numerous pharmaceutical compounds.[1][2] Its synthesis, however, can introduce impurities that may pose a genotoxic risk. Genotoxic impurities are of significant concern as they can damage DNA, leading to mutations and potentially cancer.[3] The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of these mutagenic impurities to limit potential carcinogenic risk.[4][5][6]
The synthesis of HEM often involves the reaction of diethanolamine with ethylene oxide or the dehydration of diethanolamine.[7][8] This can lead to the presence of unreacted starting materials or byproducts as impurities. Two potential impurities of high concern are:
-
Ethylene Oxide: A known mutagen and carcinogen.[7]
-
Diethanolamine: While not found to be mutagenic in in vitro studies, it is a precursor that requires careful consideration.[9][10][11][12][13]
Given the potential for such hazardous impurities, a thorough genotoxicity assessment is not just a regulatory requirement but a critical step in ensuring patient safety. This guide will compare two of the most widely used in vitro genotoxicity assays: the Bacterial Reverse Mutation Assay (Ames test) and the In Vitro Mammalian Cell Micronucleus Test.
The Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a well-established and widely used method for detecting gene mutations induced by chemical substances.[14] It utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan). The assay determines if a test substance can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
Scientific Rationale
The choice of the Ames test as a primary screening tool is based on several key principles:
-
High Sensitivity: The bacterial strains are genetically modified to be more sensitive to mutagens than wild-type strains.
-
Detection of Different Mutation Types: A panel of tester strains is used to detect various types of mutations, including frameshift and base-pair substitutions.
-
Metabolic Activation: Many chemicals are not genotoxic themselves but are converted to reactive metabolites in the body. The Ames test incorporates a mammalian liver extract (S9 fraction) to simulate this metabolic activation.[15]
Experimental Workflow
Caption: A streamlined workflow of the Ames test.
Detailed Protocol (Following OECD 471 Guideline)
-
Preparation of Materials:
-
Select a panel of bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).
-
Prepare the test article at a range of concentrations. A preliminary cytotoxicity assay is recommended to determine the appropriate concentration range.
-
Prepare the S9 metabolic activation mix from the liver of induced rodents (e.g., rats treated with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).
-
-
Exposure (Plate Incorporation Method):
-
To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test article solution, and 0.5 mL of the S9 mix (for activated assays) or buffer (for non-activated assays).
-
Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Exposure (Pre-incubation Method):
-
In a test tube, mix the test article, bacterial culture, and S9 mix or buffer.
-
Incubate the mixture at 37°C for a short period (e.g., 20-30 minutes) with shaking.
-
Add molten top agar, vortex, and pour onto minimal glucose agar plates.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A positive result is indicated by a concentration-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the negative control.
-
The In Vitro Mammalian Cell Micronucleus Test
The in vitro micronucleus test is a powerful assay that detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events in mammalian cells.[16] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.
Scientific Rationale
The micronucleus assay is a valuable complement to the Ames test for several reasons:
-
Mammalian Cell System: It uses mammalian cells, which are more relevant to human physiology than bacteria, particularly in terms of metabolism and DNA repair processes.
-
Detection of Clastogens and Aneugens: Unlike the Ames test, which primarily detects point mutations, the micronucleus assay can identify agents that cause larger-scale chromosomal damage.
-
Versatility: The assay can be performed on a variety of cell types, including human lymphocytes and established cell lines like CHO, V79, TK6, and L5178Y.
Experimental Workflow
Caption: A typical workflow for the in vitro micronucleus assay.
Detailed Protocol (Following OECD 487 Guideline)
-
Cell Culture and Treatment:
-
Culture appropriate mammalian cells (e.g., human peripheral blood lymphocytes or TK6 cells) to a suitable density.
-
Expose the cells to at least three concentrations of the test article, with and without S9 metabolic activation. A preliminary cytotoxicity test is essential to determine the top concentration, which should induce approximately 50-60% cytotoxicity.
-
Include concurrent negative (vehicle) and positive controls.
-
-
Exposure Duration:
-
Short-term treatment with S9: 3-6 hours.
-
Short-term treatment without S9: 3-6 hours.
-
Long-term treatment without S9: 1.5-2 normal cell cycle lengths.
-
-
Harvest and Staining:
-
After the treatment period, wash the cells and culture them for a recovery period to allow for cell division and micronuclei formation.
-
For cytokinesis-blocked micronucleus assay, add cytochalasin B to the culture medium to inhibit cytokinesis, resulting in binucleated cells.
-
Harvest the cells and treat with a hypotonic solution.
-
Fix the cells and drop them onto microscope slides.
-
Stain the cells with a DNA-specific stain (e.g., Giemsa, DAPI, or propidium iodide).
-
-
Scoring and Analysis:
-
Score at least 2000 cells per concentration for the presence of micronuclei. In the cytokinesis-blocked method, only binucleated cells are scored.
-
Assess cytotoxicity by measuring the cytokinesis-block proliferation index (CBPI) or replicative index (RI).
-
A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
-
Comparative Analysis: Ames Test vs. In Vitro Micronucleus Assay
Choosing the appropriate genotoxicity assay, or a battery of assays, depends on the specific context and regulatory requirements. Below is a comparative summary of the Ames test and the in vitro micronucleus assay for the assessment of 4-(2-hydroxyethyl) morpholine impurities.
| Feature | Bacterial Reverse Mutation Assay (Ames Test) | In Vitro Mammalian Cell Micronucleus Test |
| Endpoint | Gene mutation (point mutations, frameshifts) | Chromosomal damage (clastogenesis and aneugenesis) |
| Test System | Prokaryotic bacteria (Salmonella, E. coli) | Eukaryotic mammalian cells (human or rodent) |
| Metabolic Activation | Exogenous (S9 liver extract) | Exogenous (S9 liver extract) or endogenous (in metabolically competent cells) |
| Regulatory Guideline | OECD 471 | OECD 487 |
| Typical Turnaround Time | 4-6 weeks | 6-8 weeks |
| Estimated Cost (GLP) | €1500 - €4000 per sample | Generally higher than the Ames test |
| Strengths | - High throughput and cost-effective[17]- High sensitivity for detecting mutagens[14]- Well-established and widely accepted by regulatory agencies | - More physiologically relevant to humans- Detects a broader range of genotoxic events[16]- Can provide mechanistic insights (clastogenic vs. aneugenic) |
| Limitations | - Prokaryotic system may not fully mimic mammalian metabolism and DNA repair- Does not detect clastogens or aneugens | - Lower throughput and higher cost than the Ames test- Can be prone to false positives under certain conditions |
| Relevance for HEM Impurities | Highly relevant for detecting mutagenic impurities like ethylene oxide. | Essential for detecting potential clastogenic or aneugenic impurities that would be missed by the Ames test. |
A Strategic Approach to Genotoxicity Testing
According to the ICH M7 guideline, a tiered approach to genotoxicity testing is recommended.[4][5][6] The initial step often involves in silico (computer-based) predictions of mutagenicity. If a structural alert for mutagenicity is identified for an impurity, an Ames test is typically the first experimental assay performed. A negative Ames test for an impurity with a structural alert may necessitate further testing, such as an in vitro micronucleus assay, to rule out other mechanisms of genotoxicity.
Caption: A logical flow for a genotoxicity testing strategy.
Conclusion
The genotoxicity assessment of impurities in 4-(2-hydroxyethyl) morpholine is a critical aspect of drug safety. The Ames test and the in vitro micronucleus assay are two powerful and complementary tools for this purpose. The Ames test serves as a rapid and sensitive screen for mutagenic impurities, while the in vitro micronucleus assay provides a more comprehensive evaluation of chromosomal damage in a mammalian system. A thorough understanding of the principles, protocols, and comparative performance of these assays, guided by the ICH M7 framework, is essential for researchers and drug development professionals to design effective testing strategies and ensure the safety of pharmaceutical products.
References
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Understanding the Role of ICH-M7 in Impurities Assessment. Freyr Solutions. Published September 20, 2024. Available at: [Link]
-
Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. Veeprho. Published September 18, 2024. Available at: [Link]
-
Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2). ICH. Published April 3, 2023. Available at: [Link]
-
TOX-20: Diethanolamine (CASRN 111-42-2). National Toxicology Program. Available at: [Link]
-
NTP Technical Report on the Toxicity Studies of Diethanolamine (CAS No. 111-42-2) Administered Topically and in Drinking Water to F344/N Rats and B6C3F1 Mice. PubMed. Available at: [Link]
-
M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry. FDA. Available at: [Link]
-
Ethanol, 2,2'-iminobis-: Human health tier II assessment Preface. Australian Industrial Chemicals Introduction Scheme. Published September 12, 2013. Available at: [Link]
-
Ames assay. National Institute of Biology. Available at: [Link]
-
DIETHANOLAMINE. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI. Available at: [Link]
-
From Ames to micronucleus: bridging mutagenicity and clastogenicity. GenEvolutioN. Published November 26, 2025. Available at: [Link]
-
The micronucleus test as part of a short-term mutagenicity test program for the prediction of carcinogenicity evaluated by 143 agents tested. PubMed. Available at: [Link]
-
Diethanolamine. EPA. Available at: [Link]
-
Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications. EMCO Chemicals. Available at: [Link]
-
GLP-Compliant Genetic Toxicology Testing Services per FDA / ICH S2(R1). Nucro-Technics. Published January 7, 2019. Available at: [Link]
-
GLP OECD 471 Ames Test. Scantox. Available at: [Link]
-
Bacterial Gene Mutations (Ames Assay). Molecular Diagnostic Services. Available at: [Link]
-
In Vitro and in Vivo Studies. CMIC Group. Published August 14, 2024. Available at: [Link]
-
In Vitro Micronucleus Assay Offerings. Gentronix. Published June 21, 2024. Available at: [Link]
-
Comparative analysis of miniaturized Ames assay variations for substances with ambiguous testing outcomes. Spanish Journal of Environmental Mutagenesis and Genomics. Published May 12, 2023. Available at: [Link]
-
Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats. MDPI. Available at: [Link]
-
The micro-Ames test: A direct comparison of the performance and sensitivities of the standard and 24-well plate versions of the bacterial mutation test. PubMed. Available at: [Link]
-
Services for in vitro Toxicology research. Admescope. Available at: [Link]
-
In Vitro Gene-Tox Services. Eurofins Discovery. Available at: [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Published August 9, 2025. Available at: [Link]
Sources
- 1. products.basf.com [products.basf.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Role of ICH M7 in Impurities Assessment | Freyr [freyrsolutions.com]
- 4. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. veeprho.com [veeprho.com]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. NTP technical report on the toxicity studies of Diethanolamine (CAS No. 111-42-2) Administered Topically and in Drinking Water to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. DIETHANOLAMINE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]
- 15. scantox.com [scantox.com]
- 16. In Vitro Micronucleus Assay Offerings - Gentronix [gentronix.co.uk]
- 17. measurlabs.com [measurlabs.com]
comparing the reactivity of 4-(2-Hydroxyethyl)morpholin-3-one with other morpholine derivatives
An In-Depth Guide to the Comparative Reactivity of 4-(2-Hydroxyethyl)morpholin-3-one for Advanced Drug Development
Introduction: The Morpholine Scaffold in Modern Medicinal Chemistry
To the researchers, scientists, and drug development professionals navigating the complex landscape of molecular design, the choice of a chemical scaffold is a decision of paramount importance. Among the privileged heterocyclic structures, morpholine stands out for its unique combination of favorable physicochemical and metabolic properties.[1][2] Its inherent polarity, hydrogen bonding capability, and metabolic stability often enhance the pharmacokinetic profiles of drug candidates, improving properties like solubility and bioavailability.[3][4]
This guide moves beyond the general utility of morpholines to focus on a specific, functionally rich derivative: This compound . This molecule presents a fascinating case study in reactivity, combining a lactam (a cyclic amide) core with a pendant primary alcohol. Understanding how these functional groups influence each other and how their reactivity compares to other morpholine derivatives is critical for its effective use as a versatile building block in synthesis.
We will dissect the reactivity of this compound at its three principal functional sites, providing objective comparisons with other relevant morpholine derivatives. This analysis is supported by experimental data and detailed protocols, designed to empower you to harness the full synthetic potential of this valuable intermediate.
Analysis of Reactive Centers: A Three-Point Comparison
The chemical behavior of this compound is dictated by three key structural features: the N-hydroxyethyl group, the lactam carbonyl, and the α-carbon adjacent to the carbonyl.
Figure 2: Workflow for O-Acylation of this compound.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 145.16 mg). Dissolve in anhydrous dichloromethane (DCM, 10 mL).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 mmol, 0.17 mL) dropwise via syringe. Stir for 5 minutes.
-
Electrophile Addition: Add benzoyl chloride (1.1 mmol, 0.13 mL) dropwise. A precipitate (triethylamine hydrochloride) will form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: α-Alkylation of the Morpholin-3-one Core (via Protected Intermediate)
This two-part protocol demonstrates reactivity at Site C, requiring initial protection of the hydroxyl group.
Figure 3: Workflow for α-Alkylation via a protected intermediate.
Step-by-Step Methodology:
Part 1: Protection of the Hydroxyl Group
-
Dissolve this compound (1.0 mmol) and imidazole (2.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 mmol) in one portion.
-
Stir the reaction at room temperature overnight.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the silyl-protected intermediate, which can be purified by chromatography if necessary.
Part 2: α-Alkylation
-
Base Preparation: In a flame-dried flask under N₂, prepare a solution of LDA by adding n-butyllithium (1.1 mmol) to diisopropylamine (1.2 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) at -78°C. Stir for 30 minutes.
-
Enolate Formation: Dissolve the O-TBDMS protected intermediate (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the LDA solution at -78°C. Stir for 1 hour at this temperature.
-
Alkylation: Add methyl iodide (1.5 mmol) dropwise to the enolate solution at -78°C.
-
Reaction: Stir the mixture at -78°C for 2 hours, then allow it to slowly warm to room temperature.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, dry the combined organic layers, concentrate, and purify by flash chromatography. The TBDMS protecting group can then be removed using standard conditions (e.g., TBAF in THF) if desired.
Conclusion and Outlook
This compound is a uniquely versatile building block whose reactivity profile offers distinct advantages for drug discovery and development. Its N-hydroxyethyl side chain provides a readily functionalizable handle for conjugation or property modulation, reacting with predictable selectivity. The lactam core, while stable, possesses an activatable α-carbon that allows for the stereoselective introduction of substituents, a critical feature for building molecular complexity and exploring structure-activity relationships. [5][6] Compared to simple N-alkyl morpholines, it offers the reactive hydroxyl handle. Compared to unsubstituted morpholin-3-one, its pre-functionalized nitrogen directs α-carbon chemistry more predictably. This dual functionality allows for orthogonal chemical modifications, making it a powerful tool for constructing diverse chemical libraries. By understanding and exploiting the nuanced reactivity at each of its functional sites, medicinal chemists can leverage this compound to accelerate the synthesis of novel and effective therapeutic agents.
References
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cost-Effectiveness of 4-(2-Hydroxyethyl)morpholin-3-one in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of building blocks and intermediates is a critical decision that profoundly impacts the economic viability and scalability of a process. Morpholin-3-one scaffolds are a cornerstone in the development of numerous active pharmaceutical ingredients (APIs), prized for their favorable physicochemical properties that can enhance drug-like characteristics. Among these, N-substituted morpholin-3-ones are of particular interest. This guide provides an in-depth technical comparison of the large-scale synthesis of 4-(2-Hydroxyethyl)morpholin-3-one and its strategic alternatives, with a focus on cost-effectiveness, process efficiency, and practical application in drug development.
The Strategic Importance of N-Substituted Morpholin-3-ones
The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and metabolic stability. The introduction of a carbonyl group at the 3-position and a substituent on the nitrogen atom creates a versatile intermediate with a wide range of potential applications. These N-substituted morpholin-3-ones serve as key intermediates in the synthesis of a variety of therapeutic agents, including anticoagulants and other small molecule drugs. The nature of the N-substituent, be it alkyl or aryl, significantly influences the molecule's properties and its utility in subsequent synthetic steps.
Synthesis of this compound: A Detailed Protocol and Cost Analysis
The synthesis of this compound is a straightforward and high-yielding process, making it an attractive choice for large-scale production. The most common and economically viable route involves the reaction of diethanolamine with an activated acetic acid derivative.
Experimental Protocol for Large-Scale Synthesis
This protocol is adapted from established industrial procedures for the multi-kilogram synthesis of this compound.
Step 1: Deprotonation of Diethanolamine
-
To a stirred suspension of potassium tert-butoxide (1.1 equivalents) in a suitable solvent such as toluene, diethanolamine (1.0 equivalent) is added portion-wise at a controlled temperature.
-
The choice of a strong, non-nucleophilic base like potassium tert-butoxide is crucial to efficiently deprotonate one of the hydroxyl groups of diethanolamine, forming the potassium alkoxide in situ. This step is typically exothermic and requires careful temperature management to prevent side reactions.
Step 2: N-Alkylation and Intramolecular Cyclization
-
Methyl chloroacetate (1.05 equivalents) is then slowly added to the reaction mixture. The in situ generated alkoxide attacks the electrophilic carbon of methyl chloroacetate, leading to an intermediate which then undergoes a rapid intramolecular N-acylation to form the morpholin-3-one ring.
-
The reaction is typically heated to ensure complete conversion. The selection of methyl chloroacetate is based on its reactivity and cost-effectiveness compared to other haloacetates.
Step 3: Work-up and Purification
-
Upon completion of the reaction, the mixture is cooled, and the inorganic salts are removed by filtration.
-
The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification is typically achieved by vacuum distillation to afford this compound as a high-purity oil.
Caption: Workflow for the large-scale synthesis of this compound.
Cost-Effectiveness Analysis
The cost-effectiveness of this process is largely dictated by the price of the starting materials and the overall process efficiency.
| Component | Role | Indicative Industrial Price (per kg) | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| Diethanolamine | Starting Material | ~$1.50 - $2.50 | 105.14 | 1.0 |
| Methyl Chloroacetate | Reagent | ~$1.20 - $2.00 | 108.52 | 1.05 |
| Potassium tert-Butoxide | Base | ~$10.00 - $15.00 | 112.21 | 1.1 |
| Toluene | Solvent | ~$1.00 - $1.50 | 92.14 | (Varies) |
Note: Prices are estimates for bulk industrial grades and can vary based on supplier and market conditions.
Key Cost Drivers:
-
Potassium tert-butoxide: While highly effective, it is the most expensive raw material in this synthesis.
-
Solvent: Toluene is a relatively inexpensive solvent, and its recovery and recycling can further reduce costs in a large-scale setting.
-
Yield and Purity: The high reported yields (often >90%) and the straightforward purification by distillation contribute significantly to the overall cost-effectiveness.
Strategic Alternatives: N-Aryl-Substituted Morpholin-3-ones
For applications where an aromatic substituent on the nitrogen is required, such as in the synthesis of certain kinase inhibitors or other complex APIs, N-aryl-morpholin-3-ones are critical intermediates. A prominent example is 4-(4-aminophenyl)morpholin-3-one, a key building block for the anticoagulant drug Rivaroxaban.
Synthesis of 4-(4-aminophenyl)morpholin-3-one: A Comparative Overview of Industrial Routes
Several synthetic routes to 4-(4-aminophenyl)morpholin-3-one have been developed, each with its own set of advantages and disadvantages.
Route A: From N-(2-Hydroxyethyl)aniline
This route is analogous to the synthesis of the hydroxyethyl derivative.
Step 1: Synthesis of 4-Phenylmorpholin-3-one
-
N-(2-Hydroxyethyl)aniline is reacted with chloroacetyl chloride in the presence of a base. This reaction can be performed in a biphasic system (e.g., water/ethanol) with simultaneous addition of the acyl chloride and an aqueous base to maintain a high pH[1]. This method avoids the use of expensive and moisture-sensitive bases.
Step 2: Nitration
-
The resulting 4-phenylmorpholin-3-one is then nitrated, typically using a mixture of nitric acid and sulfuric acid at low temperatures, to introduce a nitro group at the para position of the phenyl ring.
Step 3: Reduction
-
The nitro group is subsequently reduced to an amine, commonly via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst[2].
Caption: Workflow for the synthesis of 4-(4-aminophenyl)morpholin-3-one via Route A.
Route B: From 4-Nitroaniline
This alternative route starts from a different commercially available building block.
Step 1: Acylation of 4-Nitroaniline
-
4-Nitroaniline is acylated with 2-(2-chloroethoxy)acetyl chloride. This reaction is typically carried out in an aprotic solvent.
Step 2: Intramolecular Cyclization
-
The resulting amide intermediate is then cyclized in the presence of a base, such as potassium carbonate, to form 4-(4-nitrophenyl)morpholin-3-one.
Step 3: Reduction
-
The final step is the reduction of the nitro group, as in Route A.
Caption: Workflow for the synthesis of 4-(4-aminophenyl)morpholin-3-one via Route B.
Cost and Process Comparison
| Parameter | This compound | 4-(4-Aminophenyl)morpholin-3-one (Route A) | 4-(4-Aminophenyl)morpholin-3-one (Route B) |
| Starting Materials Cost | Low to Moderate | Moderate | Moderate |
| Number of Steps | 1 (from diethanolamine) | 3 | 3 |
| Overall Yield | High (>90%) | Moderate (typically 60-70%) | Moderate (typically 60-70%) |
| Key Reagents | Potassium tert-butoxide, Methyl chloroacetate | Chloroacetyl chloride, Nitrating agents, H₂/Pd-C | 2-(2-chloroethoxy)acetyl chloride, Base, H₂/Pd-C |
| Process Safety & Hazards | Use of a strong base | Use of highly corrosive nitrating agents | Use of acyl chlorides |
| Purification | Distillation | Crystallization, Chromatography (lab scale) | Crystallization |
| Green Chemistry Metrics | Good atom economy in the main reaction | Poorer atom economy due to nitration and reduction steps | Moderate atom economy |
Performance and Application Considerations
The choice between this compound and an N-aryl alternative is primarily dictated by the target molecule's structure and the desired properties.
-
This compound is an excellent choice when a hydrophilic, flexible N-substituent is required. The primary alcohol handle allows for further functionalization, such as esterification or etherification, providing a versatile platform for library synthesis in drug discovery. Its synthesis is highly efficient and cost-effective, making it a preferred building block when its structural features are compatible with the target molecule.
-
4-(4-Aminophenyl)morpholin-3-one and other N-aryl derivatives are indispensable when the morpholin-3-one moiety needs to be attached to an aromatic system. The phenyl group can be further functionalized, and the amino group provides a key handle for amide bond formation, a common linkage in many APIs. While the synthesis is more complex and potentially more expensive than the hydroxyethyl analogue, its unique structural contribution is often non-negotiable for achieving the desired biological activity. The development of more cost-effective and greener synthetic routes for these compounds remains an active area of research[3].
Conclusion and Future Outlook
Both this compound and its N-aryl counterparts are valuable intermediates in large-scale synthesis for the pharmaceutical and fine chemical industries.
-
For applications where a simple, hydrophilic N-substituent is sufficient, the synthesis of this compound offers a highly cost-effective and efficient solution. Its one-step, high-yielding synthesis from readily available starting materials makes it an economically attractive choice.
-
For the synthesis of complex molecules requiring an N-aryl linkage, such as Rivaroxaban, intermediates like 4-(4-aminophenyl)morpholin-3-one are essential. While the synthetic routes are more involved, ongoing process development aims to improve their cost-effectiveness and environmental footprint.
The selection of the optimal morpholin-3-one intermediate will always be a balance between the synthetic complexity, cost of goods, and the specific structural requirements of the final target molecule. As the demand for more sophisticated and potent therapeutics grows, the development of novel, efficient, and sustainable methods for the synthesis of these crucial building blocks will continue to be a priority for the scientific community.
References
- WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2019).
-
Process For The Preparation Of 4 Phenyl 3 Morpholinone. (n.d.). Quick Company. [Link]
Sources
A Comparative Guide to 4-(2-Hydroxyethyl)morpholin-3-one: Safety, Handling, and a Framework for Performance Evaluation in Cryopreservation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular research and therapeutic development, the ability to effectively cryopreserve biological materials is paramount. The choice of cryoprotectant is a critical determinant of post-thaw viability and functional recovery of cells. While dimethyl sulfoxide (DMSO) has long been the gold standard, its inherent cytotoxicity has driven the search for safer and more effective alternatives. This guide provides a comprehensive overview of 4-(2-Hydroxyethyl)morpholin-3-one, a compound of interest in this field. We will delve into its safety and handling guidelines, and in the absence of direct comparative studies, present a robust experimental framework for its evaluation against established cryoprotectants.
Understanding this compound: A Profile
This compound, with a molecular formula of C6H11NO3, is a morpholine derivative.[1] While its primary applications may vary, its structural features suggest potential as a cryoprotective agent. A related compound, 4-(2-Hydroxyethyl) morpholine (HEM), has been evaluated for its genotoxic potential and was found to be non-genotoxic, which is a positive indicator for the safety of related morpholine derivatives.[2][3]
Safety and Handling: A Priority in the Laboratory
Adherence to strict safety protocols is non-negotiable when working with any chemical substance. Based on available safety data sheets, this compound presents the following hazards:
-
Hazard Classification: It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[4]
-
Precautionary Measures: It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure risk.
Table 1: Handling and Storage Guidelines
| Guideline | Recommendation | Rationale |
| Ventilation | Handle in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of vapors and potential respiratory irritation. |
| Personal Hygiene | Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area. | To prevent accidental ingestion. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. | To maintain chemical stability and prevent release into the environment. |
| Spill Response | In case of a spill, absorb with an inert material and dispose of in a sealed container. Ensure adequate ventilation during cleanup. | To contain the spill and prevent widespread contamination and exposure. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. | To ensure environmentally responsible disposal of chemical waste. |
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If irritation develops, seek medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
The Cryopreservation Landscape: A Brief Overview
Cryopreservation is a process that preserves organelles, cells, tissues, or any other biological constructs by cooling the samples to very low temperatures. The primary challenge in cryopreservation is to prevent the formation of ice crystals, which can cause mechanical damage to cellular structures and lead to cell death. Cryoprotective agents (CPAs) are essential for mitigating this damage.
Commonly Used Cryoprotectants:
-
Dimethyl Sulfoxide (DMSO): A highly effective, cell-permeating cryoprotectant. However, it is known to be cytotoxic at higher concentrations and can have adverse effects on cell function post-thaw.[5]
-
Glycerol: A less toxic, cell-permeating cryoprotectant, but it can cause significant osmotic stress to cells during addition and removal.
-
Sugars (e.g., Trehalose, Sucrose): Non-permeating cryoprotectants that protect the outer cell membrane. They are often used in combination with permeating CPAs.
The ideal cryoprotectant should exhibit high solubility in water, be non-toxic to cells, and effectively prevent ice crystal formation. The search for novel CPAs with improved performance and lower toxicity is an active area of research.[6][7]
A Framework for Comparative Efficacy Testing
Currently, there is a lack of publicly available, direct comparative studies evaluating the efficacy of this compound as a cryoprotectant against established agents like DMSO. To address this gap, this guide provides a detailed, hypothetical experimental protocol for researchers to conduct their own robust comparisons.
Experimental Design
The core of this investigation is a head-to-head comparison of this compound with a standard cryoprotectant (e.g., 10% DMSO) on a chosen cell line.
Step-by-Step Experimental Protocol
Materials:
-
Selected mammalian cell line (e.g., HeLa, HEK293, or a cell line relevant to the researcher's field)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer and liquid nitrogen storage
-
Trypan Blue solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Multi-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Preparation:
-
Culture the chosen cell line to 70-80% confluency.
-
Harvest the cells using standard trypsinization or cell scraping methods.
-
Perform a cell count and viability assessment using Trypan Blue exclusion to ensure a healthy starting population (>95% viability).
-
Centrifuge the cell suspension and resuspend the pellet in freezing medium at a concentration of 1 x 10^6 cells/mL.
-
-
Preparation of Freezing Media:
-
Control Group (DMSO): Prepare a freezing medium consisting of 90% complete culture medium and 10% DMSO.
-
Experimental Group (4-(2-HEM-3-one)): Prepare a freezing medium consisting of 90% complete culture medium and 10% this compound. (Note: The optimal concentration of this compound would need to be determined empirically; 10% is a starting point for comparison with the standard DMSO concentration).
-
-
Cryopreservation:
-
Aliquot 1 mL of the cell suspension in the respective freezing media into cryovials.
-
Place the cryovials in a controlled-rate freezing container.
-
Place the container in a -80°C freezer for 24 hours to achieve a cooling rate of approximately -1°C per minute.
-
Transfer the cryovials to a liquid nitrogen dewar for long-term storage.
-
-
Thawing:
-
Rapidly thaw the cryovials in a 37°C water bath until a small ice crystal remains.
-
Immediately transfer the cell suspension to a tube containing pre-warmed complete culture medium to dilute the cryoprotectant.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
-
Post-Thaw Viability and Functional Assays:
-
Trypan Blue Exclusion Assay: Immediately after thawing, perform a cell count and viability assessment.
-
MTT Assay (or similar metabolic activity assay): Plate the thawed cells in a 96-well plate at a suitable density. After 24 hours of incubation, perform an MTT assay to assess metabolic activity, which is an indicator of cell viability and proliferation.
-
Proliferation Assay: Monitor cell growth over several days post-thaw by performing cell counts at regular intervals.
-
Apoptosis Assay: Utilize techniques like Annexin V/Propidium Iodide staining and flow cytometry to quantify the percentage of apoptotic and necrotic cells at different time points post-thaw.
-
Illustrative Data Presentation
The following tables are examples of how the experimental data could be presented. These are for illustrative purposes only and do not represent actual experimental results.
Table 2: Hypothetical Post-Thaw Cell Viability
| Cryoprotectant | Concentration | Immediate Post-Thaw Viability (Trypan Blue) |
| DMSO | 10% | 85% ± 5% |
| This compound | 10% | (To be determined experimentally) |
| Negative Control (No Cryoprotectant) | - | <10% |
Table 3: Hypothetical Cell Metabolic Activity (MTT Assay) 24 Hours Post-Thaw
| Cryoprotectant | Concentration | Absorbance at 570 nm (Normalized to Control) |
| Fresh Cells (Not Frozen) | - | 100% |
| DMSO | 10% | 75% ± 8% |
| This compound | 10% | (To be determined experimentally) |
| Negative Control (No Cryoprotectant) | - | <5% |
Conclusion and Future Directions
This compound presents an interesting candidate for exploration as a novel cryoprotective agent. Its safety profile, based on available data for related compounds, appears favorable. However, a critical gap remains in our understanding of its efficacy in preserving cell viability and function post-cryopreservation.
The experimental framework provided in this guide offers a clear and scientifically rigorous path for researchers to systematically evaluate the performance of this compound in comparison to established cryoprotectants. Such studies are essential to determine its true potential and to contribute to the development of safer and more effective cryopreservation protocols, a cornerstone of advancing cell-based research and therapies. The scientific community is encouraged to undertake these comparative investigations and publish their findings to build a comprehensive understanding of this and other novel cryoprotective agents.
References
A comprehensive list of references will be compiled upon the completion of the full guide, including links to all cited safety data sheets, research articles, and protocols.
Sources
- 1. This compound 95% | CAS: 41036-01-5 | AChemBlock [achemblock.com]
- 2. Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine present as an impurity in pharmaceuticals and nutritional supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Novel cryoprotectant significantly improves the post-thaw recovery and quality of HSC from CB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Ice-Free Cryopreservation For Cell And Gene Therapies [cellandgene.com]
A Senior Application Scientist's Guide to Assessing 4-(2-Hydroxyethyl)morpholin-3-one in Multi-Step Synthesis
Introduction: The Morpholinone Scaffold and the Rise of Strategic Building Blocks
In the landscape of modern drug discovery, certain heterocyclic structures are recognized as "privileged scaffolds" due to their frequent appearance in biologically active compounds. The morpholinone core is a prime example, serving as a central structural element in numerous pharmaceuticals, including the widely-used anticoagulant, Rivaroxaban.[1][2] The efficiency and flexibility of the synthetic routes used to construct these scaffolds are therefore of paramount importance to researchers in pharmaceutical development.[3][4]
This guide provides an in-depth performance assessment of 4-(2-Hydroxyethyl)morpholin-3-one (CAS: 41036-01-5), a versatile building block for introducing the morpholin-3-one motif.[5][6] Rather than presenting a simple protocol, we will analyze its strategic value by comparing a synthetic approach utilizing this reagent against alternative, established methods for constructing a key industrial intermediate. Our analysis will focus on critical performance metrics including yield, purity, scalability, and strategic flexibility in a research and development context.
The Case Study: Synthesis of 4-(4-aminophenyl)morpholin-3-one
To ground our assessment in a real-world application, we will focus on the synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate for Rivaroxaban.[1][7] The industrial preparation of this molecule has been approached through several distinct pathways, providing a robust platform for comparison.
Caption: Comparative overview of linear vs. convergent synthetic strategies.
Comparative Analysis of Synthetic Methodologies
We will evaluate three distinct approaches to synthesizing 4-(4-aminophenyl)morpholin-3-one. The first two are linear "in-situ" ring formation methods, while the third is a convergent approach that leverages our target molecule, this compound.
Methodology A: The Classical N-(2-Hydroxyethyl)aniline Cyclization Route
This pathway involves an initial reaction of N-(2-Hydroxyethyl)aniline with chloroacetyl chloride to form the morpholinone ring, followed by nitration and subsequent reduction of the nitro group.
-
Expertise & Experience: This is a chemically intuitive approach. The initial cyclization is straightforward. However, the subsequent nitration of the phenyl ring is a significant drawback on an industrial scale. Nitration reactions are highly exothermic and require specialized equipment and stringent safety protocols.[1] Furthermore, they can often lead to issues with regioselectivity, generating undesired isomers that complicate purification.
-
Trustworthiness: While the overall yield is reported to be around 52%, the safety and purification challenges associated with the nitration step make this route less reliable and more resource-intensive for large-scale production.[1]
Methodology B: The High-Selectivity Condensation-Cyclization Route
A more modern and efficient approach involves the condensation of a p-nitrohalogenobenzene with an aminoethoxyacetate ester, followed by hydrogenation and intramolecular dealcoholization to form the target molecule.
-
Expertise & Experience: This method is a prime example of process optimization for industrial synthesis. By starting with the nitro group already in place, it cleverly circumvents the hazardous nitration step. The reactions are high-yielding, and the process is designed for high throughput.
-
Trustworthiness: This route demonstrates exceptional performance, with reported overall yields of up to 96% and HPLC purity of 99.9%.[8] Its high selectivity and yield make it a benchmark for the industrial synthesis of this specific target molecule.[8]
Methodology C: The Convergent Approach using this compound
This strategy involves first preparing this compound and then coupling it with a suitable aromatic partner. This fundamentally shifts the strategy from linear to convergent.
-
Expertise & Experience: The primary advantage here is flexibility. In a drug discovery setting, researchers rarely synthesize a single target. Instead, they create libraries of related analogs to explore structure-activity relationships (SAR). A convergent approach is ideal for this. The this compound core can be synthesized in bulk and then coupled with a diverse range of aromatic or heteroaromatic partners. The terminal hydroxyl group provides a versatile handle for various coupling reactions (e.g., Mitsunobu reaction, etherification after conversion to a leaving group).
-
Trustworthiness: The synthesis of this compound itself is robust, with reported yields of 80% after purification.[9] While the overall yield of the final target will depend on the subsequent coupling and reduction steps, the strategic advantage lies in the rapid generation of analogs from a common intermediate. This accelerates the drug discovery cycle.
Data Presentation: Performance Metrics at a Glance
| Performance Metric | Methodology A (Classical) | Methodology B (High-Selectivity) | Methodology C (Convergent) |
| Overall Yield | ~52%[1] | Up to 96%[8] | 80% (for intermediate)[9]; subsequent steps variable |
| Purity | Moderate; potential for isomers | Excellent (>99.8% HPLC)[8] | High (for intermediate); dependent on coupling chemistry |
| Scalability | Problematic due to nitration | Excellent; designed for industrial scale | Good; allows for bulk prep of intermediate |
| Safety Concerns | High (strong acids, nitration)[1] | Low to Moderate | Moderate (strong base in intermediate prep) |
| Strategic Flexibility (R&D) | Low; linear synthesis | Low; optimized for a single target | High ; ideal for analog synthesis |
Experimental Protocols
The following protocols are provided as self-validating systems, incorporating necessary details for reproducibility.
Protocol 1: Synthesis of this compound (Reagent for Methodology C)
This protocol is adapted from established procedures.[9]
Workflow Diagram
Caption: Step-wise workflow for the synthesis of the core building block.
Step-by-Step Procedure:
-
Reaction Setup: To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, add potassium tert-butoxide (176 g, 1.57 mol, 1.1 eq.) and toluene (1440 ml).
-
Base Dissolution: Heat the suspension to 75°C and stir for 30 minutes until the solid is completely dissolved.
-
Nucleophile Addition: At 75°C, slowly add diethanolamine (150 g, 1.43 mol, 1.0 eq.) to the solution. A thick, pale-yellow suspension will form. Maintain vigorous stirring for 30 minutes.
-
Electrophile Addition: Slowly add methyl chloroacetate (163 g, 1.50 mol, 1.05 eq.) to the reaction mixture while maintaining the temperature at 75°C.
-
Reaction Completion: Continue stirring at 75°C for 2 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: To the warm mixture, add methanol (600 ml). Cool the mixture to room temperature. Filter the precipitated salts and wash the filter cake with toluene.
-
Isolation: Concentrate the combined organic filtrate under reduced pressure until dry to obtain the crude product as an orange oil (~204 g, ~98% crude yield).
-
Purification: Purify the crude oil by high vacuum distillation to obtain this compound as a highly pure, colorless oil (Typical yield: ~80%).[9]
Protocol 2: Synthesis of 4-(4-aminophenyl)morpholin-3-one (Methodology B)
This protocol represents the highly efficient, industrial-scale alternative.[8]
Step-by-Step Procedure:
-
Condensation: In a four-neck flask, charge p-nitrofluorobenzene (14.1 g, 0.1 mol), ethyl 2-aminoethoxyacetate (73.5 g, 0.5 mol), and potassium carbonate (15.0 g). Heat the mixture to 100-105°C and react with stirring.
-
Hydrogenation: Following the initial condensation and workup, the resulting nitro-intermediate is subjected to catalytic hydrogenation. A typical procedure involves using a palladium on carbon (Pd/C) catalyst in a suitable solvent like isopropanol under a hydrogen atmosphere.[8] This step reduces the nitro group to the amine.
-
Intramolecular Cyclization: The resulting 2-(4-aminophenyl)aminoethoxyacetate is heated in a solvent such as toluene (e.g., 90-100°C). This induces an intramolecular cyclization via the elimination of ethanol, directly forming the 4-(4-aminophenyl)morpholin-3-one ring.
-
Isolation & Purification: After the reaction, toluene is removed under reduced pressure. The residue is recrystallized from a solvent system like isopropanol to yield the final product with high purity.[8]
Conclusion and Strategic Recommendation
The performance of a chemical reagent cannot be assessed in a vacuum. While Methodology B provides a superior, high-yield pathway for the dedicated synthesis of 4-(4-aminophenyl)morpholin-3-one, its utility is largely confined to that specific target.[8]
This compound , when employed in a convergent strategy (Methodology C ), demonstrates its true value. For the drug development professional, the ability to rapidly generate a diverse library of analogs from a common, pre-formed core is a significant strategic advantage that accelerates the discovery timeline. The upfront investment in preparing the building block is offset by the downstream flexibility and speed it affords.
Therefore, we assess This compound as a high-performance reagent, not for its ability to outperform a highly optimized linear synthesis for a single compound, but for its strategic role in enabling rapid and efficient analog synthesis, a critical workflow in modern medicinal chemistry.
References
- Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
This compound (C6H11NO3). PubChemLite. [Link]
-
A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]
- Process for preparing 4-(4-aminophenyl)morpholin-3-one.
-
Morpholine synthesis. Organic Chemistry Portal. [Link]
- High-selectivity synthesis method of 4-(4-aminophenyl) morpholine-3-one.
-
Multistep Synthesis | Reaction Integration. Vapourtec. [Link]
- Process for preparing 4-(4-aminophenyl)-3-morpholinone.
-
Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. ResearchGate. [Link]
-
New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. [Link]
-
Top 40 Assay and Drug Development Technologies papers published in 2023. SciSpace. [Link]
Sources
- 1. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. vapourtec.com [vapourtec.com]
- 4. Top 40 Assay and Drug Development Technologies papers published in 2023 [scispace.com]
- 5. This compound 95% | CAS: 41036-01-5 | AChemBlock [achemblock.com]
- 6. PubChemLite - this compound (C6H11NO3) [pubchemlite.lcsb.uni.lu]
- 7. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 8. CN109651286B - High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Spectroscopic Standards of 4-(2-Hydroxyethyl)morpholin-3-one
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 4-(2-Hydroxyethyl)morpholin-3-one (CAS 41036-01-5), a heterocyclic compound featuring a lactam, an ether, and a primary alcohol, serves as a valuable building block in medicinal chemistry. Its purity and identity must be unequivocally established to ensure the reliability of downstream applications. This guide provides a comprehensive overview of the standard spectroscopic data for this compound, offering a comparative analysis with structurally related analogs to provide a robust framework for its characterization.
Molecular Structure and Spectroscopic Implications
The structure of this compound dictates its characteristic spectroscopic signature. The morpholin-3-one core contains a tertiary amine, an ether linkage, and a carbonyl group within a six-membered ring. The N-substituted hydroxyethyl chain introduces a primary alcohol. These functional groups give rise to distinct signals in Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
// Atom nodes N1 [label="N(4)", pos="0,0!"]; C2 [label="C(5)", pos="-1.2,0.5!"]; O3 [label="O", pos="-2.4,0!"]; C4 [label="C(6)", pos="-2.4,-1!"]; C5 [label="C(2)", pos="-1.2,-1.5!"]; C6 [label="C(3)", pos="0,-1!"]; O7 [label="=O", pos="0.8,-1.5!"]; C8 [label="C(1')", pos="1.2,0.5!"]; C9 [label="C(2')", pos="2.4,0!"]; O10 [label="OH", pos="3.6,0.5!"];
// Edges for bonds N1 -- C2; C2 -- O3; O3 -- C4; C4 -- C5; C5 -- N1; C5 -- C6; C6 -- O7 [style=double]; C6 -- N1; N1 -- C8; C8 -- C9; C9 -- O10; }
Key fragmentation steps for this compound under Electron Ionization.
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
Instrument Setup: Use a GC-MS or a direct insertion probe. For GC-MS, select a suitable capillary column (e.g., DB-5ms) and temperature program to ensure elution of the compound.
-
Ionization: Set the electron energy to the standard 70 eV. [1][2]This standard energy allows for comparison with library spectra.
-
Analysis: Acquire the mass spectrum, typically over a range of m/z 40-400.
-
Data Interpretation: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it to the established standard and predicted pathways. [3]
Infrared (IR) Spectroscopy Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. [4][5]Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending). [6] Experimental Data: The reported IR data (film) provides clear evidence for the key functional groups. [7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3410 | Strong, Broad | O-H stretch (alcohol, H-bonded) |
| 2934, 2874 | Medium | C-H stretch (aliphatic CH₂) |
| 1633 | Strong, Sharp | C=O stretch (tertiary amide/lactam) |
| 1141 | Strong | C-O-C stretch (ether) |
Interpretation of Key Absorptions:
-
O-H Stretch (3410 cm⁻¹): The broad and strong absorption is characteristic of a hydrogen-bonded alcohol O-H group. [8]In a dilute, non-polar solvent, this peak would be sharper and at a higher frequency.
-
C=O Stretch (1633 cm⁻¹): The strong absorption at a relatively low wavenumber is indicative of a six-membered ring lactam (amide). Ring strain and the electronic effect of the adjacent nitrogen atom influence this frequency.
-
C-O-C Stretch (1141 cm⁻¹): The strong band in the fingerprint region is typical for the asymmetric stretching of an aliphatic ether. [6]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric (CO₂, H₂O) and crystal absorptions.
-
Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal. If the sample is a solid, press a small amount firmly onto the crystal to ensure good contact.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically perform the background subtraction.
-
Analysis: Identify the key absorption bands and assign them to the corresponding functional groups. Compare the spectrum to the reference data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The prediction is based on the known chemical shifts of morpholine, morpholin-3-one derivatives, and N-substituted ethanolamines.
| Position (see Diagram 1) | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Comparative Data |
| -OH | ~2.5 - 3.5 | br s | 1H | Variable, concentration-dependent. |
| C(2)-H₂ | 4.18 | s | 2H | Singlet, adjacent to carbonyl. Deshielded by C=O. |
| C(6)-H₂ | 3.85 | t, J=5 Hz | 2H | Triplet, adjacent to ether oxygen. Similar to morpholine (~3.7 ppm). [10] |
| C(5)-H₂ | 3.45 | t, J=5 Hz | 2H | Triplet, adjacent to Nitrogen. Similar to morpholine (~2.9 ppm) but deshielded by lactam. |
| C(1')-H₂ | 3.60 | t, J=5.5 Hz | 2H | Triplet, adjacent to Nitrogen. Similar to 4-(2-Aminoethyl)morpholine (~2.6 ppm) [11]but deshielded by lactam. |
| C(2')-H₂ | 3.75 | t, J=5.5 Hz | 2H | Triplet, adjacent to -OH. Deshielded by hydroxyl group. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Position (see Diagram 1) | Predicted δ (ppm) | Rationale and Comparative Data |
| C(3) | 168.5 | Lactam carbonyl. Compare to 4-Benzylthiomorpholin-3-one (166.8 ppm). [1] |
| C(2) | 67.0 | Adjacent to ether oxygen. Compare to morpholine (~67 ppm). [10] |
| C(6) | 65.5 | Adjacent to carbonyl. |
| C(2') | 60.5 | CH₂-OH carbon. |
| C(1') | 52.0 | N-CH₂ carbon on ethyl chain. |
| C(5) | 49.5 | N-CH₂ carbon in the ring. Compare to 4-Benzylthiomorpholin-3-one (48.8 ppm). [1] |
Diagram 3: General Workflow for Spectroscopic Characterization
Sources
- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. rroij.com [rroij.com]
- 4. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]
- 5. agilent.com [agilent.com]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. studylib.net [studylib.net]
A Senior Application Scientist's Guide to 4-(2-Hydroxyethyl)morpholin-3-one: A Versatile Scaffold for Novel Compound Synthesis
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the landscape of medicinal chemistry and novel material synthesis, the selection of a starting material is a critical decision that dictates the synthetic pathways available and the ultimate properties of the target compounds. 4-(2-Hydroxyethyl)morpholin-3-one (CAS: 41036-01-5) has emerged as a particularly valuable scaffold.[1] This molecule, with a molecular weight of 145.16 g/mol and formula C6H11NO3, integrates several key functional groups within a compact heterocyclic framework: a secondary hydroxyl group, a stable lactam (cyclic amide), and the morpholine core itself.[2][3]
The morpholine moiety is a privileged structure in medicinal chemistry, found in numerous marketed drugs such as the antidepressant Reboxetine and the appetite suppressant Phendimetrazine.[4] Its inclusion often confers favorable physicochemical properties, including improved aqueous solubility and a weaker basicity compared to analogues like piperidine, which can be advantageous for pharmacokinetic profiles.[4][5] The presence of both a nucleophilic hydroxyl group and a modifiable lactam structure makes this compound a versatile starting point for creating diverse libraries of compounds, enabling extensive structure-activity relationship (SAR) studies.[6] This guide provides an in-depth evaluation of its synthesis, reactivity, and comparative potential against alternative scaffolds, supported by experimental protocols and data.
Core Synthesis: An Efficient One-Pot Protocol
The accessibility of a starting material is paramount for its widespread adoption. This compound can be efficiently synthesized in high yield via a one-pot reaction from readily available commercial precursors: diethanolamine and methyl chloroacetate.[2]
Experimental Protocol: Synthesis from Diethanolamine
-
Base Preparation: Add potassium tert-butoxide (1.1 eq.) to toluene. Heat the suspension to 75 °C and stir for 30 minutes until the solid is completely dissolved.
-
Amine Addition: Slowly add diethanolamine (1.0 eq.) to the solution at 75 °C. A thick, pale yellow suspension will form. Maintain strong stirring for 30 minutes.
-
Acylation: Slowly add methyl chloroacetate (1.05 eq.) to the suspension while maintaining the temperature at 75 °C. Stir the reaction mixture for 2 hours.
-
Work-up: Cool the mixture, add methanol, and filter the salts. Concentrate the organic layer until dry.
-
Purification: The resulting crude orange oil (typically ~98% yield) can be purified by high-vacuum distillation to obtain the final product as a highly pure, colorless oil.[2]
Chemical Reactivity and Derivatization Potential
The true value of this compound lies in its dual reactivity, allowing for selective modifications at two distinct sites. This enables the generation of diverse molecular architectures from a single, common core.
Transformations of the Hydroxyl Group
The primary alcohol is a versatile handle for introducing a wide array of functionalities. Standard alcohol chemistry can be readily applied:
-
Esterification/Acylation: Reaction with acid chlorides or anhydrides to introduce ester moieties, which can act as prodrugs or modify lipophilicity.
-
Etherification: Williamson ether synthesis or other methods can be used to append alkyl or aryl groups, expanding the molecule's structural diversity.
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid opens up further reaction pathways, such as reductive amination or amide coupling.
-
Conversion to Leaving Groups: Transformation into tosylates, mesylates, or halides allows for subsequent nucleophilic substitution reactions, enabling the introduction of amines, azides, thiols, and other functional groups.
Modifications Involving the Lactam Core
The morpholin-3-one ring is robust but offers several avenues for modification.
-
Alpha-Carbon Functionalization: The carbon alpha to the lactam carbonyl can be functionalized. For example, reactions with triethyl phosphite and phosphoryl chloride can yield bisphosphonates, which are of interest as building blocks in medicinal chemistry.[7]
-
N-Aryl/Alkyl Analogue Synthesis: While the nitrogen in the title compound is already substituted, the synthetic pathway can be adapted to produce a variety of N-substituted morpholin-3-ones. For instance, reacting N-substituted anilines with chloroacetyl chloride is a key step in the synthesis of intermediates for drugs like Rivaroxaban.[8]
-
Ring Transformations: More complex, multi-step sequences can modify the ring itself, although this is less common than peripheral functionalization. Catalytic enantioselective methods have been developed for constructing chiral morpholinone cores from different precursors, highlighting the importance of this scaffold.[9][10]
Comparative Analysis: Positioning Against Alternative Scaffolds
To fully appreciate the utility of this compound, it is essential to compare it with other heterocyclic starting materials used to achieve similar synthetic goals.
| Feature | This compound | N-Boc-4-hydroxypiperidine | Prolinol |
| Scaffold Type | Morpholin-3-one | Piperidine | Pyrrolidine |
| Key Reactive Sites | Secondary -OH, Lactam α-C | Secondary -OH, N-H (post-deprotection) | Primary -OH, Secondary N-H |
| Physicochemical Impact | Confers polarity, H-bond acceptor capacity, low basicity.[4] | Higher basicity (post-deprotection), potential for lipophilicity. | Chiral, H-bond donor/acceptor, moderate basicity. |
| Synthetic Versatility | Dual handles allow for orthogonal functionalization. Lactam is stable. | N-deprotection required for N-functionalization. Ring is conformationally flexible. | Readily available as enantiomers. N-H and O-H allow for extensive derivatization. |
| Prevalence in Drugs | High. The morpholine ring is a privileged structure in medicinal chemistry.[4][5] | High. The piperidine ring is one of the most common N-heterocycles in drugs. | Moderate. Used frequently as a chiral auxiliary and scaffold. |
| Typical Application | Building blocks for kinase inhibitors, GPCR ligands, CNS agents. | Scaffolds for a wide range of therapeutic areas. | Asymmetric synthesis, catalysts, chiral building blocks. |
The primary advantage of the morpholin-3-one core over a piperidine equivalent lies in its reduced basicity. The electron-withdrawing effect of the oxygen atom lowers the pKa of the nitrogen, which can prevent unwanted interactions with acidic biological targets (e.g., hERG channel) and improve the compound's pharmacokinetic profile.[4] The lactam adds a rigid, planar amide bond, which can be useful for orienting substituents in a defined vector space, a key strategy in rational drug design.
Application Case Study: Synthesis of Rivaroxaban Intermediate
The industrial relevance of morpholin-3-one derivatives is powerfully demonstrated by their use in the synthesis of blockbuster drugs. 4-(4-Aminophenyl)morpholin-3-one is a key intermediate in the manufacture of Rivaroxaban, an anticoagulant medication.[8] While not the exact title compound, its synthesis showcases the strategic importance of the morpholin-3-one scaffold. A common industrial route involves the reaction of N-(2-Hydroxyethyl)aniline with chloroacetyl chloride to form 4-phenylmorpholin-3-one, which is then nitrated and subsequently reduced to yield the crucial amine intermediate.[8] This multi-step process underscores the robustness and utility of the core structure in large-scale pharmaceutical production.
Conclusion
This compound is more than just a simple chemical; it is a strategically designed building block that offers a compelling combination of synthetic accessibility, versatile reactivity, and favorable physicochemical properties. Its dual functional handles—the hydroxyl group and the lactam core—provide researchers with a flexible platform for generating chemical diversity. When compared to alternative scaffolds like piperidines and pyrrolidines, the morpholin-3-one structure, with its inherent low basicity and rigid conformation, presents distinct advantages for drug discovery programs. The proven application of this scaffold in the synthesis of major pharmaceuticals validates its importance and solidifies its position as a first-rate starting material for the development of novel, high-value compounds.
References
- 4-arylmorpholin-3-one derivatives, their preparation and therapeutic use thereof.
-
Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. [Link]
- Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. [Link]
-
This compound (C6H11NO3). PubChemLite. [Link]
-
New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. [Link]
-
Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]
-
Various approaches for synthesis of morpholine. ResearchGate. [Link]
-
Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. Molecules. [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]
-
A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]
-
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules. [Link]
-
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central. [Link]
-
Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology. [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
-
Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed. [Link]
-
Synthesis and Late-Stage Modification of (−)-Doliculide Derivatives Using Matteson's Homologation Approach. Molecules. [Link]
Sources
- 1. This compound 95% | CAS: 41036-01-5 | AChemBlock [achemblock.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. PubChemLite - this compound (C6H11NO3) [pubchemlite.lcsb.uni.lu]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 4-(2-Hydroxyethyl)morpholin-3-one: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as 4-(2-Hydroxyethyl)morpholin-3-one (CAS No. 41036-01-5), is a critical component of responsible laboratory practice. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory compliance.
While a comprehensive toxicological profile for this compound is not yet fully established, its structural relationship to morpholine suggests that a cautious approach to handling and disposal is warranted.[1] Morpholine and its derivatives are often classified as hazardous substances, exhibiting properties such as flammability and corrosivity.[2][3][4] Therefore, it is imperative to treat this compound as a potentially hazardous waste and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, adherence to proper personal protective equipment (PPE) and safe handling practices is paramount. The Safety Data Sheet (SDS) for this compound indicates that it is an irritant and may be harmful if ingested or inhaled.[1]
Essential Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential splashes and eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and potential irritation. |
| Body Protection | A lab coat or other protective clothing. | To shield the body from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize the risk of inhaling vapors.[1] |
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid direct contact with the skin, eyes, and clothing. In the event of contact, follow the first-aid measures outlined in the SDS immediately.[1]
Step-by-Step Disposal Procedures
The disposal of this compound must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[5]
Step 1: Waste Identification and Classification
-
Hazardous Waste Determination: Due to the lack of comprehensive hazard data, this compound should be managed as a hazardous waste. This is a precautionary measure based on the properties of analogous morpholine compounds.
-
Waste Profile: Consult your institution's EHS department to create or update a waste profile for this chemical. This will ensure it is properly tracked and managed.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials can lead to fires, explosions, or the release of toxic gases.
-
Solid vs. Liquid Waste: Collect solid and liquid waste in separate, appropriate containers.
Step 3: Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for safety.[5]
Hazardous Waste Label Requirements:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The CAS Number: "41036-01-5"
-
An indication of the hazards (e.g., "Irritant," "Potentially Harmful")
-
The accumulation start date (the date the first drop of waste enters the container)
-
The name and contact information of the principal investigator or laboratory supervisor
Step 4: Storage of Chemical Waste
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Container Integrity: Ensure the waste container is always closed, except when adding waste. Regularly inspect the container for any signs of degradation or leakage.
Step 5: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowed time (per your institution's policy and local regulations), contact your EHS department to arrange for a pickup.
-
Licensed Disposal Vendor: Your EHS department will coordinate with a licensed hazardous waste disposal vendor for the final treatment and disposal of the chemical. Never attempt to dispose of this chemical down the drain or in the regular trash.[5]
Emergency Procedures for Spills
In the event of a spill, prompt and appropriate action is critical to mitigate hazards.
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and laboratory supervisor.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unknown spills, contact your institution's emergency response team.
-
Control the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, and dispose of all cleanup materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department, and complete any necessary incident report forms.
Disposal Workflow Diagram
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Hydroxyethyl)morpholin-3-one
In the landscape of pharmaceutical research and development, our progress is intrinsically linked to the novel molecules we synthesize and study. One such compound is 4-(2-Hydroxyethyl)morpholin-3-one (CAS: 41036-01-5), a morpholine derivative with significant potential.[1][2] However, realizing this potential requires an uncompromising commitment to safety. The structural components of this molecule suggest a hazard profile that commands respect and meticulous handling.
This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the selection and use of Personal Protective Equipment (PPE). This is not merely a checklist; it is a procedural and logistical plan designed to create a self-validating system of safety for you and your team.
The Foundation of Safety: A Rigorous Hazard Assessment
While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, established principles of chemical safety demand we assess its potential hazards by examining structurally similar compounds. This proactive approach, rooted in structure-activity relationships, is a cornerstone of laboratory safety.
Our analysis of analogs like N-(2-Hydroxyethyl)morpholine, Morpholin-3-one, and other morpholine derivatives indicates that we must handle this compound with the assumption that it poses the following risks:
-
Severe Eye Damage/Irritation: Morpholine-based structures are frequently corrosive or severely irritating to the eyes.[3][4]
-
Skin Irritation and Potential Corrosion: Contact with skin is likely to cause irritation, and prolonged contact could lead to more severe effects.[3][4][5][6]
-
Respiratory Tract Irritation: Inhalation of aerosols or vapors may irritate the respiratory system.[4][5][6]
-
Harmful if Swallowed or Inhaled: Systemic toxicity via ingestion or inhalation is a credible risk based on related compounds.[3][6]
This assessment dictates that our PPE strategy must be robust, providing a comprehensive barrier against ocular, dermal, and respiratory exposure.
The Core Protocol: Multi-Layered PPE Strategy
The selection of PPE is not a static choice but a dynamic risk assessment. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale & Causality |
| Primary Engineering Control | Certified Chemical Fume Hood | This is the most critical safety measure. It protects against inhalation of vapors or aerosols and provides a contained workspace in case of a spill. All manipulations of the neat compound should be performed within a fume hood. |
| Eye & Face Protection | ANSI Z87.1-rated/EN166 compliant chemical splash goggles. | Standard safety glasses are insufficient. The high risk of serious eye irritation from splashes necessitates the full seal provided by goggles.[4][5] |
| Face Shield (worn over goggles) | Required for splash-risk procedures , such as transferring volumes >50 mL or working with the material under heat or pressure. A face shield protects the entire face from splashes. | |
| Hand Protection | Nitrile Gloves (minimum 5 mil thickness) | Provides a primary barrier against skin contact. Crucially, gloves must be inspected before use and changed immediately if contamination is suspected. [4] For prolonged tasks, consider double-gloving. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Protects skin and personal clothing from minor splashes and spills. Must be fully buttoned with sleeves rolled down. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Required only if engineering controls fail or for emergency spill response.[5] Routine work should be engineered to avoid the need for respiratory protection. |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, logical workflow is essential for minimizing risk. The following protocol should be adopted for all procedures involving this compound.
Step 1: Preparation (Pre-Operation)
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble All Materials: Place the chemical container, glassware, absorbents, and a dedicated waste container inside the fume hood before beginning work.
-
Don PPE: Put on all required PPE in the correct order: lab coat, then goggles, then face shield (if needed), and finally gloves.
Step 2: Execution (Handling the Compound)
-
Careful Dispensing: Open the container and dispense the required amount slowly and carefully to avoid splashing.
-
Maintain Containment: Perform all manipulations at least six inches inside the fume hood sash.
-
Immediate Closure: Securely close the primary container immediately after dispensing.
Step 3: Decontamination & Cleanup (Post-Operation)
-
Wipe Down: Decontaminate the work surface within the fume hood using an appropriate solvent.
-
Segregate Waste: Place all contaminated disposable items (e.g., pipette tips, wipes) into the designated hazardous waste container located within the fume hood.[4]
-
Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid contaminating skin. Gloves should be removed last using the proper technique.[4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4][5]
The following diagram visualizes this critical workflow.
Caption: Safe Handling Workflow for this compound.
Disposal Plan: Managing the Waste Stream
Improper disposal is a serious breach of safety protocol. All materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal Protocol:
-
Aqueous Waste: Collect in a clearly labeled, sealed container. The label must read "Hazardous Waste: this compound, Aqueous."
-
Organic Waste: Collect in a separate, labeled container for halogenated or non-halogenated waste as appropriate for your process.
-
Solid Waste: All contaminated disposables (gloves, paper towels, pipette tips) must be collected in a sealed, labeled hazardous waste bag or container.[4]
-
Empty Containers: "Empty" containers that held the neat material are still hazardous. They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The defaced, rinsed container can then be disposed of according to institutional policy.
-
Final Disposal: All collected hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed chemical disposal contractor.[3][6] Under no circumstances should this material be poured down the drain. [4][7]
The decision-making process for waste disposal is illustrated below.
Caption: Waste Disposal Decision Tree.
By integrating this expert-level understanding of the risks and adhering strictly to these operational and disposal plans, you ensure that your innovative work with this compound is conducted under the safest possible conditions.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(2-Hydroxyethyl)Morpholine, 99%.
- Fisher Scientific. (2016, February 4). SAFETY DATA SHEET - Morpholin-3-one.
- CDH Fine Chemical. (n.d.). 4-(2-HYDROXY ETHYL) MORPHOLINE CAS NO 622-40-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- ECHEMI. (n.d.). 4-(2-Hydrazinoethyl)morpholine SDS, 2154-24-7 Safety Data Sheets.
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Advanced ChemBlocks. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 4-(2-Hydroxyethyl)morpholine ReagentPlus®, 99%.
- ChemicalBook. (n.d.). This compound synthesis.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-(2-Aminoethyl)morpholine.
Sources
- 1. This compound 95% | CAS: 41036-01-5 | AChemBlock [achemblock.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. echemi.com [echemi.com]
- 7. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
